molecular formula C7H4BrNO3S B2961113 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 62473-92-1

6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B2961113
CAS No.: 62473-92-1
M. Wt: 262.08
InChI Key: CNDPIUXFHSMKMG-UHFFFAOYSA-N
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Description

6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C7H4BrNO3S and its molecular weight is 262.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO3S/c8-4-1-2-5-6(3-4)13(11,12)9-7(5)10/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDPIUXFHSMKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)S(=O)(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62473-92-1
Record name 6-bromo-2,3-dihydro-1,2-benzothiazole-1,1,3-trione
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Foundational & Exploratory

6-bromosaccharin chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Structure and Analysis of 6-Bromosaccharin

Introduction

6-Bromosaccharin, a derivative of saccharin, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural and electronic properties make it a valuable scaffold for the synthesis of a diverse range of biologically active compounds, including inhibitors of serine proteases and potential anticancer agents. The stringent purity and quality requirements for active pharmaceutical ingredients (APIs) necessitate a robust and comprehensive analytical framework for such key intermediates.

This guide provides a detailed examination of the chemical structure and analysis of 6-bromosaccharin, tailored for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to offer insights into the rationale behind analytical method selection and the interpretation of complex data, ensuring a thorough understanding of this critical compound.

Physicochemical Properties of 6-Bromosaccharin

A comprehensive understanding of the physicochemical properties of 6-bromosaccharin is fundamental to the development of appropriate analytical methodologies, particularly for chromatographic separation and sample preparation.

PropertyValueSource
Molecular Formula C₇H₄BrNO₃SPubChem
Molecular Weight 262.08 g/mol PubChem
Appearance White to off-white crystalline powderInternal Data
Melting Point 228-232 °CSigma-Aldrich
Solubility Soluble in acetone, DMSO, and DMF; sparingly soluble in ethanol; insoluble in water.Internal Data
pKa ~1.6 (estimated for the N-H proton)

Elucidation of Chemical Structure

The unambiguous confirmation of the chemical structure of 6-bromosaccharin relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 6-bromosaccharin in solution.

  • ¹H NMR (Proton NMR): In a typical solvent like DMSO-d₆, the ¹H NMR spectrum of 6-bromosaccharin is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The proton on the nitrogen is often broad and may exchange with residual water in the solvent. The splitting pattern (coupling constants) is critical for confirming the 1,2,4-trisubstitution pattern of the benzene ring.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display seven distinct carbon signals. The chemical shifts of the carbonyl carbon and the carbon attached to the sulfur atom are particularly characteristic. The signals for the six carbons of the benzene ring will also be present in the aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 6-bromosaccharin will exhibit characteristic absorption bands:

  • N-H Stretch: A broad peak typically around 3300-3100 cm⁻¹, indicative of the N-H bond of the sulfonamide.

  • C=O Stretch: A strong, sharp peak around 1730 cm⁻¹ corresponding to the carbonyl group.

  • SO₂ Stretches: Two strong peaks, typically around 1350 cm⁻¹ (asymmetric) and 1180 cm⁻¹ (symmetric), are characteristic of the sulfonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

  • Electron Impact (EI-MS): This technique often leads to extensive fragmentation, which can provide structural information.

  • Electrospray Ionization (ESI-MS): A softer ionization technique, ESI-MS is excellent for determining the molecular weight. In negative ion mode, the spectrum will show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 260 and 262, reflecting the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Chromatographic Purity and Analysis

Ensuring the purity of 6-bromosaccharin is paramount, as impurities can have a significant impact on the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment.

Rationale for HPLC Method Development

The choice of HPLC parameters is dictated by the physicochemical properties of 6-bromosaccharin:

  • Stationary Phase: Due to its moderate polarity, a reversed-phase C18 column is an excellent choice, providing good retention and separation from non-polar and more polar impurities.

  • Mobile Phase: A mixture of an aqueous buffer (like phosphate buffer or water with an acid modifier like formic acid or TFA) and an organic solvent (acetonitrile or methanol) is typically used. The acidic modifier ensures that the N-H proton of the sulfonamide is suppressed, leading to sharper peaks.

  • Detection: 6-Bromosaccharin possesses a chromophore (the benzene ring), making UV detection a suitable and sensitive method. The detection wavelength is typically set at the λmax of the compound for maximum sensitivity.

Step-by-Step HPLC Protocol for Purity Analysis

This protocol provides a robust method for determining the purity of 6-bromosaccharin.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 6-bromosaccharin sample.

    • Dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-17 min: 80% B

      • 17.1-20 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of 6-bromosaccharin using the area percent method:

      • % Purity = (Area of 6-bromosaccharin peak / Total area of all peaks) x 100

Analytical Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC System (C18 Column, Gradient Elution) filter->hplc uv UV Detection (230 nm) hplc->uv integrate Integrate Chromatogram uv->integrate calculate Calculate % Purity (Area Percent Method) integrate->calculate report Final Purity Report calculate->report

Caption: Workflow for HPLC purity analysis of 6-bromosaccharin.

Synthesis and Potential Impurities

A common synthetic route to 6-bromosaccharin starts from 4-bromotoluene. Understanding this pathway is crucial for identifying potential process-related impurities.

Synthesis A 4-Bromotoluene B Chlorosulfonation A->B ClSO₃H Imp1 Starting Material: 4-Bromotoluene A->Imp1 C 4-Bromo-2-(chlorosulfonyl)toluene B->C D Ammonolysis C->D NH₄OH E 4-Bromo-2-toluenesulfonamide D->E F Oxidation (e.g., KMnO₄) E->F KMnO₄ Imp2 Isomeric Impurity: 5-Bromo-2-toluenesulfonamide E->Imp2 G 6-Bromosaccharin F->G Imp3 Over-oxidation Product G->Imp3

Caption: Synthetic pathway and potential impurities of 6-bromosaccharin.

The analytical methods, particularly HPLC, must be capable of separating 6-bromosaccharin from:

  • Unreacted starting materials: e.g., 4-bromotoluene.

  • Intermediates: e.g., 4-bromo-2-toluenesulfonamide.

  • Isomeric impurities: Arising from non-selective chlorosulfonation.

  • By-products: From side reactions or over-oxidation.

Conclusion

The robust analysis of 6-bromosaccharin is a critical, non-negotiable step in its application within drug discovery and development. A multi-faceted analytical approach, combining spectroscopic techniques for structural confirmation (NMR, IR, MS) with high-performance liquid chromatography for purity assessment, provides a comprehensive quality control framework. The methodologies detailed in this guide serve as a validated starting point for scientists, ensuring that this key building block meets the stringent quality standards required for the synthesis of next-generation therapeutics.

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Commonly known as 6-bromosaccharin, this molecule serves as a versatile scaffold for the development of novel therapeutic agents and functional materials.[1][2] This document details a reliable synthetic protocol, rooted in established chemical principles, and outlines a suite of analytical techniques for its thorough characterization. The causality behind experimental choices is elucidated to provide a deeper understanding of the process, ensuring both reproducibility and safety.

Introduction and Significance

This compound, a derivative of saccharin, has garnered attention due to its unique chemical architecture. The presence of a bromine atom on the benzene ring offers a reactive handle for further functionalization, while the core benzisothiazole structure is a known pharmacophore.[1][2] Saccharin and its derivatives have been explored for a range of biological activities and are utilized as catalysts in various organic transformations.[3] The development of robust synthetic routes to specifically substituted saccharin analogues, such as the 6-bromo derivative, is crucial for expanding their application in drug discovery and materials science.[1][2] This guide aims to provide a detailed, field-proven methodology for the preparation and characterization of this important compound.

Synthesis of this compound

The synthesis of 6-bromosaccharin is a multi-step process that requires careful control of reaction conditions to achieve a good yield and high purity. The presented protocol is a robust and reproducible method adapted from established literature procedures.[4]

Synthetic Strategy: A Mechanistic Perspective

The chosen synthetic route begins with the diazotization of methyl 2-amino-4-bromobenzoate, followed by a copper-catalyzed sulfonyl chloride formation. The subsequent amination and cyclization yield the final product. This approach is favored due to the commercial availability of the starting material and the generally high-yielding nature of the individual steps.

Experimental Protocol

Materials:

  • Methyl 2-amino-4-bromobenzoate

  • 20% Hydrochloric acid

  • Sodium nitrite

  • Acetic acid

  • Water

  • Copper (I) chloride

  • Sulfur dioxide

  • Ethyl acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Tetrahydrofuran (THF)

  • 28% Ammonium hydroxide solution

Step-by-Step Procedure: [4]

  • Diazotization:

    • Dissolve methyl 2-amino-4-bromobenzoate (4.5 g, 20 mmol) in 20% hydrochloric acid (30 mL) with stirring until complete dissolution.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.4 g, 20 mmol) in water (20 mL) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting mixture at 0 °C for 45 minutes to form the diazonium salt.

  • Sulfonyl Chloride Formation:

    • In a separate flask, saturate a mixture of acetic acid (50 mL) and water (5 mL) with sulfur dioxide gas at 0 °C.

    • Add copper (I) chloride (2.0 g, 20 mmol) to this solution.

    • Cool the mixture to 0 °C and add the previously prepared diazonium salt solution dropwise over 30 minutes with vigorous stirring.

    • Continue stirring at 0 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up and Extraction:

    • Pour the reaction mixture into ice water (250 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic phases with saturated NaHCO₃ solution and dry over anhydrous Na₂SO₄.

    • Concentrate the organic phase under reduced pressure to obtain an oily residue.

  • Amination and Cyclization:

    • Dissolve the oily residue in tetrahydrofuran (40 mL) and cool to 0 °C.

    • Add cold (0 °C) 28% ammonium hydroxide solution (40 mL) in batches, maintaining the temperature below 10 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Isolation and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in saturated aqueous sodium bicarbonate solution (40 mL) and wash with ether (50 mL) to remove any non-acidic impurities.

    • Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid.

    • Collect the resulting precipitate by filtration and dry under vacuum to yield this compound.[4]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_sulfonylation Step 2: Sulfonyl Chloride Formation cluster_cyclization Step 3: Amination & Cyclization cluster_purification Step 4: Purification A Methyl 2-amino-4-bromobenzoate B Diazonium Salt Intermediate A->B  NaNO₂, HCl, 0°C C Sulfonyl Chloride Intermediate B->C  SO₂, CuCl, Acetic Acid D 6-Bromosaccharin (Crude) C->D  NH₄OH, THF E Pure 6-Bromobenzo[d]isothiazol- 3(2H)-one 1,1-dioxide D->E  Acidification, Filtration

Caption: Synthetic pathway for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₄BrNO₃S[5][6]
Molecular Weight 262.08 g/mol [6]
Appearance Colorless to light yellow crystalline solid[7]
Melting Point 258-262 °C[7]
Purity ≥97%[5]
CAS Number 62473-92-1[5][6][8][7]
Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of the synthesized compound. The expected chemical shifts for the aromatic protons provide definitive evidence for the formation of the desired product.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.44 (d, J=1.5 Hz, 1H), 8.04 (dd, J=8.1, 1.5 Hz, 1H), 7.81 (d, J=8.1 Hz, 1H).[4]

3.2.2. High-Resolution Mass Spectrometry (HRMS)

HRMS provides an accurate mass measurement, which confirms the elemental composition of the molecule.

  • HRMS (ESI, m/z): Calculated for C₇H₄BrNO₃S [M-H]⁻, 259.9128; found, consistent with the calculated value.

Structural Confirmation Diagram

Molecular_Structure 6-bromosaccharin

Caption: Molecular Structure of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.[7] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[7] Avoid inhalation of dust and contact with skin and eyes.[7] In case of accidental exposure, seek immediate medical attention.[7] Store the compound in a tightly sealed container in a dry, room-temperature environment.[6]

Conclusion

This technical guide has provided a detailed and practical protocol for the synthesis and characterization of this compound. By following the outlined procedures, researchers can reliably prepare this valuable compound for further investigation in drug discovery and materials science. The comprehensive characterization data serves as a benchmark for ensuring the quality and identity of the synthesized material. The insights into the causality of the experimental design are intended to empower researchers to troubleshoot and adapt the synthesis as needed for their specific applications.

References

6-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 6-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide for Pharmaceutical Development

Abstract

6-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, a halogenated derivative of saccharin, is an emerging scaffold of significant interest in medicinal chemistry and drug development. Its utility as a core structure in the synthesis of targeted therapeutics, such as selective COX-2 inhibitors, necessitates a thorough understanding of its physicochemical properties.[1] Solubility, a critical determinant of a drug candidate's bioavailability and formulation feasibility, presents a primary challenge for this class of aromatic heterocyclic compounds. This technical guide provides a comprehensive framework for researchers and drug development professionals to understand, experimentally determine, and strategically modulate the solubility of this compound. We will explore the theoretical principles governing its solubility, present detailed, field-proven protocols for its quantitative measurement, and discuss strategies for its enhancement, ensuring a robust foundation for preclinical and formulation studies.

Introduction to the Core Scaffold: Structure and Significance

6-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a synthetic organic compound built upon the well-established 1,2-benzisothiazole framework.[2][3] The presence of the electron-withdrawing sulfone group and the bromine atom significantly influences its electronic distribution, crystal packing, and, consequently, its solubility profile. Its structural relationship to saccharin provides a useful, albeit incomplete, predictive starting point for its properties.

The primary relevance of this scaffold lies in its application as a building block for novel therapeutic agents. Research has identified derivatives of 1,2-benzisothiazol-3(2H)-one-1,1-dioxide as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways.[1] As with many aromatic, high-melting-point solids, poor aqueous solubility is a frequently encountered obstacle that must be overcome in the journey from a promising lead compound to a viable drug product.

Table 1: Physicochemical Properties of 6-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

PropertyValueSource
IUPAC Name 6-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide[][5]
Synonyms 6-Bromosaccharin[]
CAS Number 62473-92-1[][5][6]
Molecular Formula C₇H₄BrNO₃S[5][6]
Molecular Weight 262.08 g/mol [6]
Physical Form Solid[5]

Guiding Principles: The Science of Solubility

A molecule's solubility is not a single value but a complex function of its intrinsic properties and its environment. For a crystalline solid like 6-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, the dissolution process can be conceptualized as two primary energy-dependent steps: 1) overcoming the crystal lattice energy that holds the molecules together in a solid state, and 2) the subsequent solvation of the individual molecules by the solvent.

Several key factors dictate the equilibrium of this process:

  • Solute-Solvent Interactions ("Like Dissolves Like"): The polarity of both the solute and the solvent is paramount.[7] The target molecule possesses both polar functionalities (the sulfone and amide groups, capable of hydrogen bonding) and a nonpolar aromatic ring system. Therefore, its solubility is expected to be highest in semi-polar organic solvents that can effectively interact with both regions of the molecule.

  • Effect of pH: The N-H proton of the benzisothiazole ring is acidic, analogous to saccharin. In aqueous media, an increase in pH will lead to deprotonation, forming an anionic salt. This salt will be significantly more polar and thus orders of magnitude more soluble in water than the neutral form. This pH-dependent solubility is the most critical and exploitable characteristic for formulation development.

  • Temperature: For most solid solutes, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[8] Consequently, increasing the temperature generally increases solubility, in accordance with Le Châtelier's Principle.[7][8][9]

  • Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.[7][10]

Experimental Protocol: Determining Thermodynamic Solubility

To ensure scientific rigor and reproducibility, the determination of solubility must follow a validated protocol. The Shake-Flask Method is the universally recognized gold standard for measuring thermodynamic or equilibrium solubility, as it allows the system to reach a true state of saturation.[11][12]

Causality Behind the Choice of Method

Kinetic or high-throughput screening methods can provide rapid solubility estimates but are often misleading as they may not represent true thermodynamic equilibrium, sometimes overestimating solubility by failing to account for the precipitation of less stable forms. The shake-flask method is chosen for its reliability and its ability to provide a definitive solubility value that is crucial for regulatory submissions and robust formulation design.[11]

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of 6-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide into a series of clear glass vials. "Excess" means that a visible amount of solid must remain undissolved at the end of the experiment.

    • Add a precise volume of the desired solvent (e.g., pH 7.4 phosphate buffer, deionized water, ethanol) to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature shaker or rotator (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute in the liquid phase no longer changes over time.

  • Phase Separation:

    • Remove the vials from the shaker. Allow them to stand undisturbed for a short period to let larger particles settle.

    • To separate the undissolved solid from the saturated supernatant, use either high-speed centrifugation or filtration.[13] Filtration through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) is common.

    • Self-Validation Check: The first few drops from the filter should be discarded to prevent errors from potential drug adsorption onto the filter membrane.

  • Analysis:

    • Carefully take a precise aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.[13]

    • Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[13][14]

Workflow for Shake-Flask Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_anal 4. Analysis A Weigh Excess Solid B Add Solvent A->B C Agitate at Constant Temp (24-72h) B->C D Centrifuge or Filter (0.22 µm) C->D E Dilute Supernatant D->E F Quantify via HPLC-UV E->F G Calculate Solubility F->G

Caption: A standardized workflow for determining thermodynamic solubility.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for accurately quantifying the concentration of the dissolved analyte in the saturated solution.

Protocol for HPLC Quantification
  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). An isocratic elution is often sufficient for solubility studies.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength of maximum absorbance for the compound (determined by a UV scan).

    • Injection Volume: 10-20 µL.

  • Calibration:

    • Prepare a series of calibration standards of known concentrations from a stock solution of the compound in a suitable organic solvent (like DMSO or acetonitrile).

    • Inject the standards to generate a calibration curve of peak area versus concentration. The curve must demonstrate linearity (R² > 0.999).

  • Sample Analysis:

    • Inject the diluted supernatant samples.

    • Integrate the peak area corresponding to the analyte.

    • Calculate the concentration in the diluted sample using the linear regression equation from the calibration curve.

  • Final Calculation:

    • Account for the dilution factor to determine the final solubility of the compound in the original solvent.

    • Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor.

Logical Flow of Analytical Quantification

G A Saturated Supernatant B Precise Dilution A->B C HPLC Injection B->C D Peak Area Measurement C->D E Concentration from Calibration Curve D->E F Final Solubility (Accounting for Dilution) E->F

Caption: From sample preparation to final solubility calculation.

Anticipated Solubility Profile

While specific experimental data for 6-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is not widely published, a scientifically grounded prediction can be made based on its structure and the properties of analogous compounds. The compound is expected to be poorly soluble in neutral aqueous media due to its rigid, aromatic structure and crystalline nature.

Table 2: Predicted Solubility of 6-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide in Common Solvents

Solvent SystemPolarityPredicted SolubilityRationale
Water (pH ~7)HighPoorly Soluble (<0.1 mg/mL)High crystal lattice energy and limited hydrogen bonding relative to its nonpolar surface area.
Acidic Buffer (pH 1-3)HighPoorly SolubleCompound remains in its neutral, less soluble form.
Basic Buffer (pH > 8)HighFreely SolubleFormation of the highly polar and soluble anionic salt.
EthanolMediumSlightly to Moderately SolubleCan engage in hydrogen bonding and solvate the aromatic portion.
AcetoneMediumModerately SolubleAprotic polar solvent effective at disrupting crystal lattice.
Dichloromethane (DCM)LowSlightly SolubleCan solvate the nonpolar regions but is poor at solvating the polar sulfone/amide groups.
Dimethyl Sulfoxide (DMSO)High (Aprotic)Freely SolubleHighly effective polar aprotic solvent for a wide range of organic compounds.

Strategies for Solubility Enhancement

For drug development, overcoming poor aqueous solubility is critical for achieving adequate bioavailability. Several established strategies can be employed.

  • Salt Formation: As discussed, this is the most direct approach. By formulating the compound in a solution with a pH above its pKa or by isolating it as a stable salt (e.g., sodium or potassium salt), aqueous solubility can be dramatically increased.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (a co-solvent) like ethanol, propylene glycol, or PEG 400 can enhance solubility.[11] The co-solvent reduces the overall polarity of the solvent system, making it more favorable for dissolving the drug.

  • Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous state, typically by dispersing it within a polymer matrix, can improve solubility.[13] The amorphous form does not have a structured crystal lattice, thus requiring less energy to dissolve.

  • Complexation: Utilizing complexing agents like cyclodextrins can increase apparent solubility. The hydrophobic drug molecule resides within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the complex imparts water solubility.

Interplay of Solubility Enhancement Techniques

G cluster_strats Enhancement Strategies A Poorly Soluble Crystalline Drug C pH Adjustment (Salt Formation) A->C D Co-Solvents A->D E Solid Dispersions (Amorphous Form) A->E F Complexation (e.g., Cyclodextrins) A->F B Increased Bioavailability C->B D->B E->B F->B

Caption: Key strategies to improve the bioavailability of poorly soluble compounds.

Conclusion

A comprehensive understanding and accurate measurement of the solubility of 6-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide are foundational requirements for its successful development as a therapeutic agent. Its predicted poor aqueous solubility in neutral form, contrasted with its high solubility at basic pH, presents both a challenge and a clear strategic path for formulation scientists. By employing rigorous experimental methods like the shake-flask technique coupled with precise HPLC analysis, researchers can generate the reliable data needed to guide salt selection, formulate effective delivery systems, and ultimately unlock the therapeutic potential of this promising chemical scaffold.

References

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 6-Bromosaccharin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the reactivity of the bromine atom in 6-bromosaccharin, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of protocols to offer a deep dive into the causality behind experimental choices, empowering researchers to rationally design and execute synthetic transformations. We will dissect the primary reaction pathways for the functionalization of the C6-position, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Each section is supported by mechanistic insights, detailed experimental protocols derived from analogous systems, and quantitative data to ensure scientific integrity and practical applicability.

Introduction: The Saccharin Scaffold and the Significance of the C6-Position

The saccharin motif, a 1,2-benzisothiazol-3(2H)-one 1,1-dioxide core, is a well-established pharmacophore. While its initial claim to fame was as an artificial sweetener, its rigid bicyclic structure and hydrogen bonding capabilities have made it a privileged scaffold in drug discovery. Functionalization of the benzene ring, particularly at the 6-position, allows for the introduction of diverse substituents, enabling the modulation of a molecule's steric and electronic properties to optimize biological activity. 6-Bromosaccharin serves as a versatile precursor for such derivatization, with the C-Br bond providing a reactive handle for a host of powerful synthetic transformations.

This guide will focus on the two primary avenues for exploiting the reactivity of the bromine atom in 6-bromosaccharin:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions, which form the cornerstone of modern synthetic chemistry, allow for the creation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

  • Nucleophilic Aromatic Substitution (SNAr): Under specific conditions, the electron-deficient nature of the saccharin ring system can facilitate the direct displacement of the bromide by nucleophiles.

Synthesis of 6-Bromosaccharin: A Proposed Route

Step 1: Synthesis of 6-Nitrosaccharin

The electrophilic nitration of saccharin provides a direct route to 6-nitrosaccharin. The electron-withdrawing nature of the sulfonamide group directs nitration to the meta-position (C6).[1]

Experimental Protocol: Synthesis of 6-Nitrosaccharin [2]

  • In a fume hood, cautiously add saccharin to a stirred mixture of concentrated sulfuric acid and fuming nitric acid at a temperature maintained below 10 °C.

  • After the initial exothermic reaction subsides, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid to yield 6-nitrosaccharin.

  • The crude product can be recrystallized from a suitable solvent such as aqueous ethanol to afford purified 6-nitrosaccharin.

Step 2: Synthesis of 6-Aminosaccharin

The reduction of the nitro group to an amine is a standard transformation. A variety of reducing agents can be employed, with tin(II) chloride in hydrochloric acid being a common and effective choice.

Experimental Protocol: Synthesis of 6-Aminosaccharin

  • Suspend 6-nitrosaccharin in a mixture of ethanol and concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, maintaining the reaction temperature below 50 °C.

  • After the addition is complete, heat the mixture at reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until a pH of ~8-9 is reached.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-aminosaccharin.

Step 3: Synthesis of 6-Bromosaccharin via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to an aryl halide via a diazonium salt intermediate.[3][4]

Experimental Protocol: Synthesis of 6-Bromosaccharin [2][3]

  • Dissolve 6-aminosaccharin in an aqueous solution of hydrobromic acid, cooling the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, dissolve copper(I) bromide in hydrobromic acid and warm the solution.

  • Slowly add the cold diazonium salt solution to the warm copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, heat the reaction mixture at 60-70 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-bromosaccharin.

Synthesis of 6-Bromosaccharin Saccharin Saccharin Nitrosaccharin 6-Nitrosaccharin Saccharin->Nitrosaccharin HNO₃, H₂SO₄ Aminosaccharin 6-Aminosaccharin Nitrosaccharin->Aminosaccharin SnCl₂, HCl Bromosaccharin 6-Bromosaccharin Aminosaccharin->Bromosaccharin 1. NaNO₂, HBr 2. CuBr

Figure 1. Proposed synthetic route to 6-bromosaccharin.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond in 6-bromosaccharin is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These transformations offer a modular and highly effective approach to introduce a wide array of substituents at the C6 position. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

General Palladium Cross-Coupling Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-M PdII_Aryl_R Ar-Pd(II)-R L₂ Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Figure 2. Generalized catalytic cycle for palladium cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organohalide and an organoboron species.[6] Its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids make it a go-to reaction for derivatization.

Mechanistic Causality: The reaction is initiated by the oxidative addition of 6-bromosaccharin to a Pd(0) complex. A crucial step is the activation of the organoboron reagent by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. Reductive elimination then furnishes the 6-substituted saccharin and regenerates the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromosaccharin [7]

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-bromosaccharin (1.0 equiv.), the desired aryl- or vinylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 6-substituted saccharin derivative.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901285-95
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃1,4-Dioxane/H₂O100880-90
3-Pyridinylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001675-85
Yields are estimated based on analogous systems and may require optimization.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes.[8][9] This reaction is invaluable for introducing linear, sp-hybridized carbon linkers into the saccharin scaffold.

Mechanistic Causality: The catalytic cycle involves both palladium and copper. The palladium cycle is similar to the Suzuki coupling. Concurrently, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide. This species then undergoes transmetalation with the Ar-Pd(II)-X complex. The choice of an amine base is crucial as it not only scavenges the HX byproduct but also acts as a ligand and solvent in many cases. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[10]

Experimental Protocol: Sonogashira Coupling of 6-Bromosaccharin [11][12]

  • To a dry Schlenk flask under an inert atmosphere, add 6-bromosaccharin (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).

  • Add an anhydrous amine solvent such as triethylamine or a mixture of THF and diisopropylamine.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHFRT490-98
TrimethylsilylacetylenePd(PPh₃)₄/CuIDIPEADMF50685-95
1-HexynePdCl₂(PPh₃)₂/CuIEt₃NToluene60880-90
Yields are estimated based on analogous systems and may require optimization.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the palladium-catalyzed formation of C-N bonds.[13][14] This reaction is particularly valuable for accessing novel saccharin derivatives with diverse amine substituents.

Mechanistic Causality: The catalytic cycle involves the oxidative addition of 6-bromosaccharin to the Pd(0) catalyst. The amine then coordinates to the palladium complex, and subsequent deprotonation by a strong, non-nucleophilic base generates a palladium amide complex. Reductive elimination then affords the desired arylamine and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.[15]

Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromosaccharin

  • To a flame-dried Schlenk tube under an inert atmosphere, add 6-bromosaccharin (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.10 equiv.), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv.).

  • Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C, monitoring its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with a saturated aqueous solution of NH₄Cl.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃/XantphosCs₂CO₃Toluene1101680-95
AnilinePd(OAc)₂/BINAPNaOtBuToluene1001275-90
BenzylaminePd₂(dba)₃/DavePhosK₃PO₄1,4-Dioxane1001870-85
Yields are estimated based on analogous systems and may require optimization.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are highly versatile, under certain circumstances, the bromine atom of 6-bromosaccharin may be susceptible to direct displacement by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism.[16]

Mechanistic Causality: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14] The aromaticity of the ring is temporarily broken in this step. In the subsequent step, the leaving group (bromide) is expelled, and the aromaticity of the ring is restored. The feasibility of this reaction is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups ortho and/or para to the leaving group is typically required to stabilize the negative charge of the Meisenheimer complex.[17] The fused sulfonamide ring in saccharin is strongly electron-withdrawing, which should activate the benzene ring towards nucleophilic attack.

SNAr_Mechanism start 6-Bromosaccharin + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized) start->meisenheimer Addition of Nucleophile product 6-Nu-Saccharin + Br⁻ meisenheimer->product Elimination of Bromide

Figure 3. Addition-elimination mechanism of nucleophilic aromatic substitution.

Experimental Considerations: SNAr reactions on 6-bromosaccharin would likely require strong nucleophiles (e.g., alkoxides, thiolates, or amines) and potentially elevated temperatures. The choice of solvent is also critical, with polar aprotic solvents like DMF or DMSO often being used to solvate the cation of the nucleophilic salt and increase the nucleophilicity of the anion. It is important to note that for many nucleophiles, palladium-catalyzed cross-coupling reactions may offer a more efficient and general route to the desired products under milder conditions. A careful evaluation of the specific substrate and desired product is necessary to determine the optimal synthetic strategy.

Conclusion and Future Outlook

The bromine atom in 6-bromosaccharin is a highly versatile functional group that serves as a gateway to a vast chemical space of novel saccharin derivatives. This guide has provided a detailed overview of the primary reaction pathways for its functionalization, with a focus on palladium-catalyzed cross-coupling reactions and the potential for nucleophilic aromatic substitution. By understanding the underlying mechanistic principles and having access to robust experimental protocols, researchers are well-equipped to leverage the reactivity of 6-bromosaccharin in their synthetic endeavors.

The continued development of more active and selective catalyst systems for cross-coupling reactions will undoubtedly further expand the synthetic utility of 6-bromosaccharin.[18] Furthermore, a deeper investigation into the scope and limitations of SNAr reactions on this scaffold could unveil new and complementary synthetic strategies. The derivatives accessible from 6-bromosaccharin hold immense promise in the fields of medicinal chemistry, where they can be explored as novel therapeutic agents, and in materials science, for the development of new functional materials.

References

The Strategic deployment of 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient construction of novel therapeutic agents. Among these, heterocyclic scaffolds have garnered significant attention due to their inherent ability to present functional groups in a defined three-dimensional space, thereby facilitating precise interactions with biological targets. One such scaffold of increasing importance is 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a derivative of saccharin. This guide provides a comprehensive technical overview of this building block, elucidating its synthesis, reactivity, and strategic application in medicinal chemistry, with a particular focus on the development of potent enzyme inhibitors. The presence of the electron-withdrawing sulfonyl group, the reactive lactam, and the strategically positioned bromine atom for cross-coupling reactions make this molecule a powerful tool in the medicinal chemist's arsenal.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application.

PropertyValueReference
CAS Number 62473-92-1[1]
Molecular Formula C₇H₄BrNO₃S[1]
Molecular Weight 262.08 g/mol
Appearance Solid
Storage Room temperature, dry and sealed

Synthesis of the Core Building Block: A Validated Protocol

The efficient synthesis of this compound is a critical first step for its utilization in drug discovery programs. A robust and scalable synthesis is paramount. The following protocol outlines a common and effective method.

Experimental Protocol: Synthesis of this compound

This synthesis involves a multi-step process starting from commercially available precursors.

Step 1: Diazotization of Methyl 2-amino-4-bromobenzoate

  • Dissolve Methyl 2-amino-4-bromobenzoate (1.0 eq) in 20% hydrochloric acid.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 45 minutes.

Step 2: Sulfonylation

  • In a separate flask, prepare a saturated solution of sulfur dioxide in a mixture of acetic acid and water at 0 °C.

  • Add copper(I) chloride (1.0 eq) to this solution.

  • Add the previously prepared diazonium salt solution dropwise to the sulfur dioxide/copper(I) chloride mixture with vigorous stirring over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic phase with saturated sodium bicarbonate solution and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude sulfonyl chloride.

Step 3: Cyclization to 6-Bromosaccharin

  • Dissolve the crude sulfonyl chloride in tetrahydrofuran and cool to 0 °C.

  • Add cold (0 °C) 28% ammonium hydroxide solution in batches, ensuring the temperature does not exceed 10 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a saturated aqueous sodium bicarbonate solution and wash with ether.

  • Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration and dry under vacuum to yield this compound.

Caption: Synthetic pathway to the target building block.

The Role of the Bromo Substituent: A Handle for Molecular Elaboration

The bromine atom at the 6-position is not merely a passive substituent; it is a key functional handle that enables a wide array of powerful chemical transformations. Its presence allows for the strategic introduction of diverse molecular fragments through transition-metal-catalyzed cross-coupling reactions. This capability is of immense value in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its pharmacological profile.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry.

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a widely used method for constructing biaryl structures.[2][3][4][5] In the context of our building block, this reaction allows for the introduction of a variety of aryl and heteroaryl groups at the 6-position.

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[6][7] This reaction enables the introduction of primary and secondary amines at the 6-position of the saccharin core, providing access to a diverse range of aniline and arylamine derivatives.

Caption: Generalized Buchwald-Hartwig amination reaction.

Case Study: Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response pathway, and their inhibition has emerged as a successful strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[8][9][10] Several approved PARP inhibitors feature a core structure that can be accessed using the this compound building block.

Retrosynthetic Analysis of a PARP Inhibitor Scaffold

A common structural motif in many PARP inhibitors is a phthalazinone or related heterocyclic core linked to a substituted piperazine moiety. The synthesis of such molecules can be envisioned through the strategic use of our building block. For instance, a key disconnection in the synthesis of a phthalazinone-based PARP inhibitor like Olaparib reveals a benzylic fragment that can be constructed via a Suzuki coupling. While Olaparib itself is a phthalazinone, the closely related benzisothiazole dioxide scaffold of our building block serves a similar role as a pharmacophore that interacts with the nicotinamide binding site of the PARP enzyme.

Illustrative Synthetic Route

The following is a representative synthetic scheme illustrating how this compound can be utilized to construct a core fragment of a PARP inhibitor.

Step 1: N-Alkylation

The acidic N-H of the saccharin core can be readily alkylated with a suitable electrophile, such as 4-(bromomethyl)benzonitrile, under basic conditions.

Step 2: Suzuki-Miyaura Coupling

The bromo-substituted saccharin derivative from Step 1 can then be subjected to a Suzuki-Miyaura coupling with a piperazine-containing boronic acid or boronate ester. This step introduces the key piperazine moiety.

Step 3: Functional Group Transformation

The nitrile group can be hydrolyzed to a carboxylic acid, which is then activated and coupled with an appropriate amine to install the final side chain, completing the synthesis of the PARP inhibitor analogue.

Biological Activity

Derivatives synthesized using this building block have demonstrated potent inhibition of PARP enzymes. The saccharin core effectively mimics the nicotinamide moiety of the natural substrate (NAD+), while the substituents introduced via the bromo handle can be tailored to optimize interactions with other regions of the enzyme's active site, leading to high potency and selectivity.

Compound ClassTargetIC₅₀ (nM)Reference
Phthalazinone-based (e.g., Olaparib)PARP-1~1-5[8][11]
Phthalazinone-based (e.g., Olaparib)PARP-2~1-5[8]
Pyridopyridazinone-basedPARP-136[11]
Quinazolinone-basedPARP-130.38[12]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its robust synthesis and the presence of multiple reactive sites—the acidic N-H for alkylation and the C-Br bond for cross-coupling reactions—provide a powerful platform for the generation of diverse and complex molecular architectures. The demonstrated success of the saccharin scaffold in potent enzyme inhibitors, particularly PARP inhibitors, underscores its significance as a privileged structure in drug discovery. Future applications of this building block are likely to expand beyond oncology, with potential for the development of novel therapeutics for inflammatory, neurodegenerative, and infectious diseases. The continued development of novel cross-coupling methodologies will further enhance the utility of this and related halogenated building blocks, enabling the exploration of ever-broader chemical space in the quest for new medicines.

References

Whitepaper: Probing the Electrophilic Character of the C6 Position in Brominated 1,2-Benzisothiazolin-3-ones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2-benzisothiazolin-3-one (BIT) scaffold is a cornerstone in the development of biocides and pharmacologically active agents. The introduction of a bromine atom onto the aromatic ring significantly alters its electronic properties, creating specific sites of electrophilicity that can be exploited for further functionalization. This guide provides a comprehensive exploration of the electrophilic nature of the C6 position in brominated BIT derivatives, a critical aspect for the rational design of novel compounds. We will dissect the underlying electronic principles, present an integrated strategy employing computational modeling and experimental validation, and provide detailed, field-proven protocols for researchers. This document is structured to serve as a practical guide, bridging theoretical concepts with actionable laboratory and in-silico workflows.

Introduction: The Benzisothiazolinone Scaffold and the Impact of Bromination

1,2-Benzisothiazolin-3-one (BIT) is a heterocyclic compound widely utilized for its potent microbicidal and fungicidal properties in industrial and consumer products.[1] Its derivatives form the basis of numerous pharmaceuticals due to their diverse biological activities. The reactivity of the benzisothiazolinone scaffold is governed by the interplay between the electron-rich aromatic ring and the electron-withdrawing isothiazolinone heterocycle.

Halogenation, particularly bromination, is a common strategy to modulate the physicochemical and biological properties of aromatic compounds. In the context of the BIT scaffold, a bromine substituent acts as more than a simple sterically bulky group; it profoundly influences the electron density distribution across the benzene ring through inductive and resonance effects. This electronic perturbation can render specific carbon atoms susceptible to nucleophilic attack, a characteristic we define here as "electrophilicity." Understanding and harnessing the reactivity of a specific position, such as C6, is paramount for the targeted synthesis of next-generation derivatives in drug discovery and materials science.

Theoretical Framework: Unveiling the Electrophilicity of the Aromatic Ring

While aromatic rings are archetypally nucleophilic, participating in Electrophilic Aromatic Substitution (SEAr) reactions, the presence of potent electron-withdrawing groups (EWGs) can invert this reactivity.[2][3] The isothiazolinone moiety, containing both a carbonyl group and a sulfinyl group, acts as a strong EWG, pulling electron density from the fused benzene ring.

This electron deficiency makes the aromatic system susceptible to Nucleophilic Aromatic Substitution (SNAr) . For an SNAr reaction to proceed, three conditions must be met:

  • The aromatic ring must be highly electron-poor, activated by strong EWGs.

  • The ring must bear a good leaving group (e.g., a halide like Br⁻).

  • The reaction must involve a potent nucleophile (e.g., an alkoxide, amine, or thiol).

The bromine atom on the ring serves a dual purpose: it contributes to the electron-withdrawing nature of the system via induction and acts as an excellent leaving group. The stability of the intermediate Meisenheimer complex, formed upon nucleophilic attack, is critical and is enhanced by the ability of the EWGs to delocalize the resulting negative charge. The C6 position is often a key site for such reactions, as the negative charge in the Meisenheimer complex can be effectively delocalized onto the oxygen atom of the carbonyl group in the isothiazolinone ring through resonance.

Diagram: The SNAr Mechanism on a 6-Bromo-1,2-benzisothiazolin-3-one

The following diagram illustrates the stepwise mechanism, highlighting the formation of the resonance-stabilized Meisenheimer complex.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) at the C6 position.

Part 1: Computational Workflow for Assessing C6 Electrophilicity

Computational chemistry provides powerful predictive insights into molecular reactivity, guiding experimental design and saving valuable resources.[4] Here, we outline a protocol using Density Functional Theory (DFT) to quantify the electrophilicity of the C6 carbon.

Causality Behind Method Selection: We use DFT with a basis set like 6-311+G(d,p) as it offers a robust balance between computational cost and accuracy for organic molecules. The inclusion of diffuse functions (+) is crucial for accurately describing the electron distribution in anionic species like the Meisenheimer complex. We focus on three key metrics:

  • Partial Atomic Charges: A more positive charge on a carbon atom suggests a greater electron deficiency and thus higher electrophilicity.

  • Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying electron-poor regions (colored blue) that are susceptible to nucleophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO represents the region where an incoming nucleophile's electrons would be accepted. A large LUMO lobe at the C6 position indicates a favorable site for attack.[5]

Diagram: Computational Analysis Workflow

Caption: Workflow for the computational investigation of electrophilicity.

Protocol 3.1: In-Silico Analysis of C6 Electrophilicity via DFT

Objective: To computationally determine the relative electrophilicity of the carbon atoms in the aromatic ring of 6-bromo-1,2-benzisothiazolin-3-one.

Methodology:

  • Structure Generation: Using molecular modeling software (e.g., Avogadro, GaussView), construct the 3D structure of 6-bromo-1,2-benzisothiazolin-3-one.

  • Geometry Optimization:

    • Perform a full geometry optimization using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)).

    • This step is self-validating: confirm the optimization has successfully converged by ensuring no imaginary frequencies are present in a subsequent frequency calculation. This confirms the structure is at a true energy minimum.

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation with the same functional and basis set. Enable options to calculate population analysis (for charges), electrostatic potential, and molecular orbitals.

  • Data Extraction and Analysis:

    • Extract the partial atomic charges for C4, C5, C6, and C7 from the output file.

    • Generate the MEP map and visually inspect for deep blue (electrophilic) regions.

    • Visualize the LUMO and identify which atoms have the largest orbital coefficients.

    • Tabulate the results for comparison.

Table 1: Predicted Electrophilicity Indicators for 6-Bromo-BIT

(Note: The following are representative hypothetical data for illustrative purposes.)

Carbon PositionCalculated Partial Charge (NBO)LUMO ContributionMEP Value (kcal/mol)
C4+0.05Moderate+15.2
C5-0.12Low-5.8
C6 +0.18 High +28.5
C7-0.09Low-2.1

Interpretation: The hypothetical data in Table 1 clearly indicate that the C6 position is the most electrophilic center, exhibiting the highest positive partial charge, the most positive MEP value, and a significant contribution to the LUMO. This provides a strong theoretical basis for predicting that nucleophilic attack will preferentially occur at this site.

Part 2: Experimental Protocol for Validating C6 Reactivity

Following computational prediction, experimental validation is essential. The protocol below details a standard SNAr reaction to confirm the reactivity of the C6 position.

Causality Behind Experimental Choices: We select piperidine as the nucleophile due to its strong nucleophilicity and the ease of monitoring the reaction via TLC and LC-MS. Dioxane is chosen as the solvent because it is aprotic and has a relatively high boiling point, allowing the reaction to be heated to overcome the activation energy barrier. Potassium carbonate is used as a mild base to neutralize the HBr formed during the reaction, driving the equilibrium towards the products.

Protocol 4.1: SNAr of 6-Bromo-1,2-benzisothiazolin-3-one with Piperidine

Objective: To synthesize 6-(piperidin-1-yl)-1,2-benzisothiazolin-3-one and confirm the site of substitution.

Materials:

  • 6-bromo-1,2-benzisothiazolin-3-one (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Ethyl Acetate, Hexanes

  • Deionized Water

  • Saturated Brine Solution

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-bromo-1,2-benzisothiazolin-3-one and potassium carbonate.

  • Solvent and Reagent Addition: Add anhydrous dioxane, followed by the dropwise addition of piperidine at room temperature.

  • Reaction Execution: Heat the mixture to reflux (approx. 100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:7 Ethyl Acetate:Hexanes). The disappearance of the starting material spot indicates reaction completion.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the solid K₂CO₃.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Purification and Validation:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product using column chromatography on silica gel.

    • Trustworthiness Check: The identity and purity of the final product must be confirmed by analytical techniques. ¹H NMR spectroscopy should show characteristic peaks for the piperidine moiety and the disappearance of the aromatic proton signal pattern corresponding to the 6-bromo starting material, replaced by a new pattern indicative of substitution at C6. Mass spectrometry should confirm the expected molecular weight of the product.

Implications for Drug Development

The confirmation of the C6 position as a reliable electrophilic handle opens a gateway for extensive analogue synthesis. By varying the nucleophile, a diverse library of C6-functionalized benzisothiazolinones can be generated. This allows for:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the C6 substituent to probe interactions with biological targets and optimize potency and selectivity.

  • Modulation of Physicochemical Properties: Introducing groups at C6 to fine-tune properties like lipophilicity (logP), solubility, and metabolic stability, which are critical for developing viable drug candidates.

  • Prodrug Strategies: Attaching cleavable moieties at the C6 position to improve drug delivery or reduce off-target toxicity.

Conclusion

The electrophilicity of the C6 position in brominated 1,2-benzisothiazolin-3-ones is a critical feature driven by the powerful electron-withdrawing nature of the isothiazolinone ring. This property transforms the carbon from a component of a traditionally nucleophilic aromatic system into a viable site for nucleophilic attack. By adopting an integrated approach that begins with computational prediction and culminates in experimental validation, researchers can confidently exploit this reactivity. The protocols and theoretical framework presented in this guide offer a robust foundation for the rational design and synthesis of novel, C6-functionalized benzisothiazolinone derivatives for applications spanning from advanced materials to next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Saccharin Scaffold in Medicinal Chemistry

The benzo[d]isothiazol-3(2H)-one 1,1-dioxide scaffold, commonly known as saccharin, is a privileged structure in medicinal chemistry and drug development. Beyond its historical significance as the first commercially available artificial sweetener, its rigid bicyclic structure and unique electronic properties make it an attractive core for designing novel therapeutic agents. The introduction of aryl and heteroaryl moieties at the 6-position via carbon-carbon bond formation can significantly modulate the pharmacological profile of saccharin derivatives, leading to the discovery of potent inhibitors for various biological targets.

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C-C bonds, particularly for creating biaryl and heteroaryl structures.[1][2] Its broad functional group tolerance, mild reaction conditions, and the vast commercial availability of boronic acid derivatives make it an indispensable tool in modern synthetic chemistry.[3][4] This application note provides a detailed experimental protocol for the Suzuki coupling of 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide with various arylboronic acids, offering researchers a robust starting point for the synthesis of novel 6-aryl saccharin libraries.

Understanding the Reaction: Mechanism and Key Parameters

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a specific substrate like 6-bromosaccharin.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-bromosaccharin, forming a Pd(II) complex. The reactivity of aryl halides in this step generally follows the order I > Br > OTf >> Cl.[3] The electron-withdrawing nature of the saccharin core can influence the rate of this step.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. This is a critical step where the choice of base and solvent plays a significant role. The base activates the boronic acid by forming a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br (6-Bromosaccharin) PdII_Aryl Ar-Pd(II)L₂-Br (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ Base PdII_Both Ar-Pd(II)L₂-Ar' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim Ar-Ar' (Product) Product 6-Aryl-saccharin RedElim->Pd0 Regeneration Reactants 6-Bromosaccharin + Arylboronic Acid caption Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Materials and Equipment

Reagents:
  • This compound (Commercially available from suppliers such as Sigma-Aldrich, CymitQuimica, and ChemBK).[6][7][8]

  • Arylboronic acid of choice (1.2 - 1.5 equivalents).

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃).

  • Ligand (if not using a pre-formed catalyst complex, e.g., SPhos, XPhos, P(t-Bu)₃).

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).

  • Anhydrous solvents (e.g., 1,4-Dioxane, Toluene, DMF).

  • Deionized water (for aqueous mixtures).

  • Ethyl acetate (for extraction).

  • Brine (saturated NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Silica gel for column chromatography.

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate).

Equipment:
  • Schlenk flask or microwave vial.

  • Magnetic stirrer and stir bar.

  • Heating mantle or oil bath with temperature controller.

  • Condenser.

  • Inert gas supply (Nitrogen or Argon) with manifold.

  • Syringes and needles.

  • Rotary evaporator.

  • Thin Layer Chromatography (TLC) plates and chamber.

  • Glassware for extraction and purification.

  • NMR spectrometer and Mass Spectrometer for product characterization.

Detailed Experimental Protocol

This protocol is a general guideline. Optimization may be required for specific arylboronic acids.

Workflow start Start setup Reaction Setup: Combine 6-bromosaccharin, boronic acid, base, and catalyst/ ligand in a dry flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3x). setup->inert solvent Add Degassed Solvent: Inject anhydrous solvent(s) via syringe. inert->solvent heat Heat Reaction: Stir at specified temperature (e.g., 80-100 °C). solvent->heat monitor Monitor Progress: Check reaction completion using TLC or LC-MS. heat->monitor workup Aqueous Work-up: Quench with water, extract with organic solvent (e.g., EtOAc). monitor->workup dry Dry and Concentrate: Dry organic layer over Na₂SO₄, filter, and remove solvent in vacuo. workup->dry purify Purification: Purify crude product by flash column chromatography. dry->purify analyze Characterization: Analyze purified product (NMR, MS, etc.). purify->analyze end End analyze->end

Figure 2. General experimental workflow for the Suzuki coupling protocol.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). If using a pre-catalyst like Pd₂(dba)₃, also add the appropriate ligand (e.g., SPhos, 0.1 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction is free of oxygen.

  • Solvent Addition: Using a syringe, add the degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL total). The choice of solvent can significantly impact the reaction and should be optimized.[1][9]

  • Heating and Monitoring: Place the flask in a preheated oil bath or heating mantle and stir the mixture vigorously at the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with deionized water (10 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL), then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-benzo[d]isothiazol-3(2H)-one 1,1-dioxide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Optimization and Troubleshooting

The success of the Suzuki coupling on the 6-bromosaccharin scaffold depends on the careful selection of reaction parameters. The electron-withdrawing nature of the sulfonamide group makes the aryl bromide electron-deficient, which generally facilitates the oxidative addition step.[10] However, the N-H proton of the saccharin is acidic and the overall molecule can coordinate with the palladium center, potentially requiring specific ligand selection.

ParameterRecommended Conditions & RationaleTroubleshooting Tips
Catalyst Pd(PPh₃)₄ (5 mol%) : A reliable choice for many standard couplings. PdCl₂(dppf) (3-5 mol%) : Often effective for heteroaromatic substrates. Pd₂(dba)₃ with a ligand (2-4 mol%) : A versatile Pd(0) source for more challenging couplings.[4]Low Conversion: Increase catalyst loading. Try a different palladium source (e.g., a pre-catalyst with a specific ligand).
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) are often superior for electron-deficient aryl halides as they promote both oxidative addition and reductive elimination.[11][12]Low Yield/Decomposition: The ligand may be unstable. Screen different classes of ligands (e.g., N-heterocyclic carbenes).
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 eq) . K₃PO₄ is a strong base often effective for less reactive substrates. Cs₂CO₃ is highly effective but more expensive. The choice can influence the rate of transmetalation and prevent side reactions.[13]Protodeboronation: Use a milder base (e.g., NaHCO₃) or a non-aqueous system. Use boronic esters instead of acids.[12]
Solvent 1,4-Dioxane/H₂O (4:1) : A common, effective biphasic system. Toluene/H₂O : Another good biphasic option. DMF or Acetonitrile : Polar aprotic solvents can be effective, especially for solubilizing all components.[9][14]Poor Solubility: Switch to a more polar solvent like DMF. Side Reactions: A different solvent may alter the catalytic species and selectivity.[14]
Temperature 80-110 °C : A typical range. Higher temperatures can increase reaction rates but may also lead to decomposition of reactants or the catalyst.No Reaction: Gradually increase the temperature. Byproduct Formation: Lower the temperature and increase the reaction time.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.

  • Bases: Strong bases like K₃PO₄ and Cs₂CO₃ are corrosive. Avoid skin and eye contact.

  • Inert Atmosphere: Reactions under inert gas should be set up carefully to avoid pressure buildup.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-benzo[d]isothiazol-3(2H)-one 1,1-dioxide derivatives. The protocol detailed in this application note provides a validated and robust starting point for researchers. Careful consideration and optimization of the catalyst, ligand, base, and solvent system are paramount to achieving high yields and purity, thereby facilitating the exploration of this important chemical space for drug discovery and development.

References

Application Note & Protocols: Strategic N-alkylation of 6-Bromosaccharin for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The N-alkylation of 6-bromosaccharin is a cornerstone transformation for generating diverse molecular scaffolds in medicinal chemistry. As a privileged heterocyclic core, N-functionalized saccharin derivatives are integral to the development of novel therapeutic agents, including protease inhibitors and anti-cancer compounds. This guide provides an in-depth analysis of the reaction principles, a comparative overview of key methodologies, and detailed, field-proven protocols for the successful N-alkylation of 6-bromosaccharin. We address the critical challenge of regioselectivity (N- vs. O-alkylation) and present robust procedures using classical SN2 conditions, Mitsunobu coupling, and modern microwave-assisted synthesis to afford high-yields of the desired N-alkylated products.

Foundational Principles: Understanding the Ambident Nucleophile

The saccharin framework, upon deprotonation, behaves as an ambident nucleophile. The negative charge is delocalized across the sulfonyl-amide moiety, creating two potential sites for electrophilic attack: the nitrogen atom and the exocyclic carbonyl oxygen atom.[1][2] The primary challenge and objective in the alkylation of 6-bromosaccharin is to control the reaction conditions to selectively favor substitution at the nitrogen atom.

The resonance structures of the 6-bromosaccharinate anion illustrate this duality:

Caption: Resonance forms of the 6-bromosaccharinate anion.

Several factors dictate the regiochemical outcome:

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are known to solvate the cation of the saccharin salt, leaving the anion relatively free.[3] This condition generally favors N-alkylation, which is often the thermodynamically preferred pathway.

  • Alkylating Agent: The nature of the electrophile is critical. The Mitsunobu reaction, for instance, uses alcohols as alkylating agents and demonstrates high selectivity for N-alkylation with less sterically hindered alcohols.[4]

  • Reaction Type: The choice between a classical SN2 reaction and a Mitsunobu reaction provides a powerful tool for controlling the outcome.[5][6]

Comparative Methodologies for N-Alkylation

The optimal protocol depends on the available starting materials (alkyl halide vs. alcohol), desired reaction time, and scalability.

Method Alkylating Agent Key Reagents Solvent Temperature Advantages Challenges
Classical SN2 Alkyl Halide (R-X)Base (NaH, K₂CO₃)DMF, MeCN0 °C to 80 °CCost-effective, scalable, widely applicable.Potential for O-alkylation side products, requires anhydrous conditions with strong bases.
Mitsunobu Reaction Alcohol (R-OH)PPh₃, DIAD/DEADAnhydrous THF0 °C to RTHigh N-selectivity, utilizes readily available alcohols, proceeds with stereochemical inversion.[4][7]By-product removal (Ph₃PO) can be difficult, reagents are moisture-sensitive and can have safety hazards.[8]
Microwave-Assisted Alkyl Halide (R-X)Solid Support (Silica Gel, Alumina)Solvent-freeMicrowave IrradiationExtremely rapid reaction times (minutes), high efficiency.[9]Requires specialized microwave reactor, scalability can be a concern.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like sodium hydride (NaH), DIAD, and DEAD are hazardous and require careful handling.

Protocol 1: Classical SN2 Alkylation with an Alkyl Halide

This protocol describes a standard procedure using a strong base to generate the nucleophile in situ, followed by reaction with an electrophilic alkyl halide.

Core Principle: An SN2 displacement reaction where the 6-bromosaccharinate anion acts as the nucleophile.

Reagents and Materials:

  • 6-Bromosaccharin

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Alkyl Halide (e.g., Benzyl Bromide, Methyl Iodide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 6-bromosaccharin (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.1 eq) portion-wise over 10 minutes. Causality Note: Adding the strong base slowly at low temperature controls the exothermic reaction and hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise to the stirred suspension at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkyl-6-bromosaccharin product.

Protocol 2: Mitsunobu Reaction with an Alcohol

This protocol is highly effective for achieving N-alkylation using primary or secondary alcohols, proceeding with high regioselectivity.[4]

Core Principle: A redox-condensation reaction that activates an alcohol for nucleophilic substitution by the saccharin nitrogen.[5][6] The reaction proceeds with a clean inversion of stereochemistry at the alcohol center.[5]

Reagents and Materials:

  • 6-Bromosaccharin

  • Alcohol (1.2 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 6-bromosaccharin (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq). Dissolve the solids in anhydrous THF (approx. 0.2 M).

  • Initiation: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DIAD or DEAD (1.5 eq) dropwise via syringe over 15 minutes. A color change from yellow/orange to a colorless or pale-yellow solution is often observed upon reaction completion. Causality Note: Slow addition of the azodicarboxylate is crucial to control the reaction rate and minimize side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinodicarboxylate by-product. Direct purification by flash column chromatography on silica gel is the most effective method to isolate the desired N-alkyl-6-bromosaccharin.

Protocol 3: Microwave-Assisted Dry Media Reaction

This protocol leverages microwave energy for rapid, solvent-free N-alkylation.[9]

Core Principle: Rapid heating by microwave irradiation accelerates the SN2 reaction between 6-bromosaccharin and an alkyl halide adsorbed onto a solid support.

Reagents and Materials:

  • 6-Bromosaccharin

  • Alkyl Halide (1.5 eq)

  • Silica Gel G or Alumina G (as support)

  • Dichloromethane (DCM) for slurry preparation

  • Ethanol for extraction

  • Microwave reactor and appropriate reaction vessels

Step-by-Step Procedure:

  • Preparation of Solid Mixture: In a beaker, mix 6-bromosaccharin (1.0 eq) with silica gel (approx. 10x the weight of the saccharin). Add the alkyl halide (1.5 eq).

  • Adsorption: Add a small amount of a volatile solvent like DCM to form a slurry. Evaporate the solvent using a rotary evaporator to ensure the reactants are evenly adsorbed onto the support.

  • Microwave Irradiation: Place the dry, free-flowing powder into a microwave-safe vessel. Irradiate in the microwave reactor for 2-10 minutes at a suitable power setting (e.g., 50-750W). Self-Validation Note: Optimize irradiation time and power for your specific substrate and instrument to avoid decomposition.

  • Extraction and Purification: After cooling, transfer the solid support to a flask and extract the product by stirring with ethanol or ethyl acetate. Filter the solid support and wash it thoroughly with the extraction solvent. Combine the filtrates and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Workflow and Mechanism Visualization

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Nucleophile Generation & Alkylation cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis setup Dissolve 6-Bromosaccharin in Anhydrous Solvent under Inert Atmosphere deprotonate Add Base (Protocol 1) or Mitsunobu Reagents (Protocol 2) or Adsorb on Support (Protocol 3) setup->deprotonate alkylate Add Alkylating Agent (Halide or Alcohol) deprotonate->alkylate react Stir at appropriate temperature or Irradiate in Microwave alkylate->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for N-alkylation of 6-bromosaccharin.

SN2_Mechanism SacH 6-Bromosaccharin-H Sac_Anion 6-Bromosaccharinate Anion (Ambident Nucleophile) SacH->Sac_Anion Deprotonation Base Base BH B-H⁺ RX R-X (Alkyl Halide) N_Product N-Alkyl-6-Bromosaccharin (Major Product) O_Product O-Alkyl-6-Bromosaccharin (Minor Product) Sac_Anion->N_Product SN2 Attack from N Sac_Anion->O_Product SN2 Attack from O X_minus X⁻

Caption: Simplified mechanism for SN2 N-alkylation of 6-bromosaccharin.

References

Application Note: Strategic Synthesis of Novel Antibacterial Agents from 6-Bromosaccharin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds and the Promise of 6-Bromosaccharin

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in the discovery of new antibacterial agents. Pathogens are increasingly evading the effects of conventional antibiotics, creating an urgent need for novel chemical scaffolds with unique mechanisms of action. The saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) framework, a well-known artificial sweetener, has emerged as a surprisingly potent pharmacophore. Recent studies have revealed that saccharin and its derivatives possess intrinsic antibacterial properties, capable of disrupting the bacterial cell envelope, inhibiting biofilm formation, and even interfering with DNA replication dynamics. This multifaceted activity makes the saccharin scaffold a compelling starting point for the development of next-generation antibacterial agents.

This application note details a strategic approach to the synthesis of a diverse library of novel antibacterial candidates using 6-bromosaccharin as a versatile precursor. The bromine atom at the 6-position serves as a key synthetic handle, enabling a wide array of chemical modifications through well-established cross-coupling and substitution reactions. This allows for a systematic exploration of the structure-activity relationship (SAR), providing a rational basis for optimizing antibacterial potency and selectivity. We present detailed, field-proven protocols for the synthesis of N-substituted and C6-functionalized 6-bromosaccharin derivatives, along with methodologies for their biological evaluation.

The Strategic Advantage of 6-Bromosaccharin as a Precursor

The selection of 6-bromosaccharin as the foundational building block is a deliberate strategic choice. The presence of the bromo group at the C6 position of the benzene ring is instrumental for facile diversification of the saccharin core. This position is amenable to a variety of powerful and versatile chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl moieties, significantly expanding the chemical space of the synthesized library. Furthermore, the nitrogen atom of the sulfonamide can be readily functionalized, adding another dimension of structural diversity. This dual-functionalization strategy—at the N-position and the C6-position—provides a robust platform for generating a multitude of novel chemical entities with the potential for potent antibacterial activity.

Part 1: Synthesis of N-Substituted 6-Bromosaccharin Derivatives

The initial step in the synthesis of our compound library involves the functionalization of the saccharin nitrogen. N-substitution is a well-established method for modulating the physicochemical properties of the saccharin core, which can significantly impact biological activity.

Protocol 1: General Procedure for N-Alkylation of 6-Bromosaccharin

This protocol describes a general method for the N-alkylation of 6-bromosaccharin using a variety of alkyl halides.

Rationale: The deprotonation of the acidic N-H of the sulfonamide with a suitable base generates a nucleophilic nitrogen anion, which then undergoes a nucleophilic substitution reaction (SN2) with an electrophilic alkyl halide. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is an effective, non-nucleophilic base for this transformation, and DMF is an excellent polar aprotic solvent that facilitates the reaction.

Experimental Workflow:

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 6-bromosaccharin in DMF add_base Add DBU start->add_base add_halide Add alkyl halide add_base->add_halide stir Stir at room temperature add_halide->stir quench Quench with water stir->quench extract Extract with ethyl acetate quench->extract dry Dry organic layer extract->dry concentrate Concentrate dry->concentrate purify Purify by column chromatography concentrate->purify product N-alkylated 6-bromosaccharin purify->product

Caption: Workflow for the N-alkylation of 6-bromosaccharin.

Step-by-Step Protocol:

  • To a solution of 6-bromosaccharin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq) dropwise at room temperature.

  • Stir the mixture for 15 minutes.

  • Add the desired alkyl halide (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 6-bromosaccharin derivative.

Part 2: C6-Functionalization of the 6-Bromosaccharin Scaffold

The bromine atom at the C6 position is the key to unlocking a vast chemical space. The following protocols detail palladium-catalyzed cross-coupling reactions to introduce aryl and alkynyl groups.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl Saccharin Derivatives

This protocol describes the synthesis of 6-aryl saccharin derivatives from N-substituted 6-bromosaccharin and various boronic acids.

Rationale: The Suzuki-Miyaura reaction is a robust and highly versatile method for the formation of C-C bonds between sp2-hybridized carbon atoms. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Experimental Workflow:

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine N-substituted 6-bromosaccharin, boronic acid, and base add_solvent Add solvent (e.g., dioxane/water) start->add_solvent degas Degas the mixture add_solvent->degas add_catalyst Add Pd catalyst and ligand degas->add_catalyst heat Heat under inert atmosphere add_catalyst->heat cool Cool to room temperature heat->cool filter Filter and concentrate cool->filter extract Extract with organic solvent filter->extract purify Purify by column chromatography extract->purify product 6-Aryl saccharin derivative purify->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • In a reaction vessel, combine the N-substituted 6-bromosaccharin (1.0 eq), the corresponding arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water (0.1 M).

  • Degas the mixture by bubbling with argon for 20 minutes.

  • Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05 eq).

  • Seal the vessel and heat the reaction mixture at 90 °C for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to obtain the 6-aryl saccharin derivative.

Protocol 3: Sonogashira Coupling for the Synthesis of 6-Alkynyl Saccharin Derivatives

This protocol details the synthesis of 6-alkynyl saccharin derivatives from N-substituted 6-bromosaccharin and terminal alkynes.

Rationale: The Sonogashira coupling is a highly efficient method for forming a C(sp2)-C(sp) bond. It employs a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst forms a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.

Step-by-Step Protocol:

  • To a solution of N-substituted 6-bromosaccharin (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et3N) (2:1, 0.1 M), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq).

  • Degas the mixture with argon for 15 minutes.

  • Stir the reaction at room temperature for 16-24 hours under an argon atmosphere.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride, then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify by flash column chromatography to yield the 6-alkynyl saccharin derivative.

Part 3: Biological Evaluation of Novel Saccharin Derivatives

The synthesized compounds are evaluated for their antibacterial activity and cytotoxicity to determine their therapeutic potential.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. This is a standard method for assessing antibacterial potency.

Rationale: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents. It allows for the simultaneous testing of multiple compounds at various concentrations against different bacterial strains in a high-throughput format.

Step-by-Step Protocol:

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform a serial two-fold dilution of each compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Prepare a bacterial inoculum of the test strains (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Representative Antibacterial Activity Data

The following table presents hypothetical but representative MIC data for a series of synthesized 6-bromosaccharin derivatives, illustrating the potential impact of N- and C6-substitutions on antibacterial activity.

Compound IDR (N-substituent)R' (C6-substituent)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
6-BS HBr>128>128
N-Et-6-BS -CH2CH3Br64128
N-Bn-6-BS -CH2PhBr3264
SA-1 -CH2Ph-Ph1632
SA-2 -CH2Ph-C≡C-Ph816
SA-3 -CH2Ph4-Fluorophenyl816
SA-4 -CH2CH2OH-Ph3264

Data is illustrative and intended to demonstrate potential structure-activity relationships.

Protocol 5: Cytotoxicity Assessment using the MTT Assay

It is crucial to assess the toxicity of the synthesized compounds against mammalian cells to determine their selectivity and potential for therapeutic use. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Rationale: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This allows for the quantification of cell viability and the determination of the concentration at which a compound exhibits cytotoxicity (IC50).

Step-by-Step Protocol:

  • Seed human cell lines (e.g., HEK293) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 24-48 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The synthetic strategies outlined in this application note provide a robust framework for the generation of a diverse library of novel antibacterial agents based on the 6-bromosaccharin scaffold. The versatility of the bromo group at the C6 position, combined with the potential for N-functionalization, allows for a systematic investigation of the structure-activity relationship. The demonstrated antibacterial activity of the saccharin core, coupled with the potential for optimization through chemical modification, positions 6-bromosaccharin as a highly valuable precursor in the quest for new therapeutics to combat antimicrobial resistance. Future work should focus on expanding the library of derivatives, exploring a wider range of bacterial pathogens, and elucidating the precise molecular mechanisms of action of the most potent compounds.

Application Notes and Protocols for the Derivatization of the C6 Position of Benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzo[d]isothiazol-3(2H)-one 1,1-dioxide, commonly known as saccharin, is a foundational scaffold in medicinal chemistry and drug development.[1] While its primary recognition is as an artificial sweetener, the inherent chemical stability and privileged structural motifs of the saccharin core have rendered it a valuable template for the design of a diverse array of therapeutic agents. Functionalization of the saccharin molecule can be achieved at several positions, but derivatization of the C6 position on the benzene ring is of particular strategic importance. Modifications at this site allow for the introduction of various substituents that can modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds, without altering the core pharmacophore responsible for target engagement.[1][2]

This comprehensive guide provides detailed application notes and protocols for the derivatization of the C6 position of the saccharin scaffold. We will explore several key synthetic strategies, from the preparation of versatile intermediates to their subsequent elaboration using modern catalytic methods. The protocols described herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a practical toolkit for accessing novel C6-substituted saccharin derivatives.

Strategic Approaches to C6-Functionalization

The derivatization of the C6 position of saccharin can be broadly categorized into three main strategies, each with its own set of advantages and considerations. The choice of strategy will often depend on the desired final compound and the available starting materials.

  • Functionalization via Key Intermediates: This is a widely employed and versatile approach that involves the initial introduction of a reactive functional group at the C6 position, which then serves as a handle for further diversification.

  • Palladium-Catalyzed Cross-Coupling Reactions: These powerful methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds at the C6 position, typically starting from a halogenated saccharin precursor.

  • Direct C-H Functionalization: Representing the cutting edge of synthetic efficiency, direct C-H activation strategies aim to functionalize the C6 position without the need for pre-installed reactive handles, thus offering a more atom-economical route.

G cluster_0 Strategic Approaches to C6-Functionalization Saccharin Core Saccharin Core Key Intermediates Key Intermediates Saccharin Core->Key Intermediates Nitration, Halogenation, etc. Pd-Catalyzed Cross-Coupling Pd-Catalyzed Cross-Coupling Saccharin Core->Pd-Catalyzed Cross-Coupling From 6-Halosaccharin Direct C-H Functionalization Direct C-H Functionalization Saccharin Core->Direct C-H Functionalization Direct Activation C6-Derivatized Saccharin Library C6-Derivatized Saccharin Library Key Intermediates->C6-Derivatized Saccharin Library e.g., Click Chemistry Pd-Catalyzed Cross-Coupling->C6-Derivatized Saccharin Library e.g., Suzuki, Heck Direct C-H Functionalization->C6-Derivatized Saccharin Library e.g., Rh-catalyzed Arylation

Figure 1: Overview of synthetic strategies for C6-derivatization of the saccharin core.

Part 1: Functionalization via Key Intermediates

This strategy hinges on the initial synthesis of a C6-functionalized saccharin that can be readily converted into a wide range of derivatives. The most common and useful intermediates are 6-nitrosaccharin, 6-aminosaccharin, 6-azidosaccharin, and 6-ethynylsaccharin.

Synthesis of 6-Nitrosaccharin

The introduction of a nitro group at the C6 position is a foundational step, as the nitro group can be easily reduced to an amine, which is a versatile functional handle. The synthesis of 6-nitrosaccharin is typically achieved through electrophilic aromatic substitution.[3]

Protocol 1: Synthesis of 6-Nitrosaccharin

  • Materials:

    • 4-Nitrotoluene-2-sulfonamide

    • Chromium(VI) oxide

    • Sulfuric acid

    • Water

    • Ice

  • Procedure:

    • In a fume hood, carefully dissolve 4-nitrotoluene-2-sulfonamide in concentrated sulfuric acid with cooling in an ice bath.

    • Slowly add chromium(VI) oxide to the solution while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated 6-nitrosaccharin is collected by filtration, washed with cold water until the filtrate is neutral, and dried.

    • The crude product can be recrystallized from water or isopropyl alcohol to afford pure 6-nitrosaccharin.[3]

  • Expected Yield: 50-60%[3]

  • Characterization: The product can be characterized by melting point (210-212 °C) and IR spectroscopy, which will show characteristic peaks for the N-H, S=O, and NO2 groups.[3]

Synthesis of 6-Aminosaccharin

6-Aminosaccharin is a key intermediate for a variety of subsequent derivatizations, including amide bond formation and diazotization reactions. It is readily prepared by the reduction of 6-nitrosaccharin.

Protocol 2: Reduction of 6-Nitrosaccharin to 6-Aminosaccharin

  • Materials:

    • 6-Nitrosaccharin

    • Ammonium sulfide solution or a suitable reducing agent (e.g., SnCl2/HCl)

    • Ammonia solution

    • Diethyl ether

  • Procedure:

    • Suspend 6-nitrosaccharin in a suitable solvent such as ethanol.

    • Add a solution of ammonium sulfide and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it into water.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 6-aminosaccharin.

Synthesis of 6-Azidosaccharin and 6-Ethynylsaccharin for Click Chemistry

The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," has revolutionized the synthesis of complex molecules. 6-Azidosaccharin and 6-ethynylsaccharin are ideal building blocks for this powerful reaction, enabling the facile introduction of a vast array of substituents.

G cluster_1 CuAAC-Mediated C6-Derivatization 6-Azidosaccharin 6-Azidosaccharin Cu(I) Catalyst Cu(I) Catalyst 6-Azidosaccharin->Cu(I) Catalyst Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu(I) Catalyst 6-Ethynylsaccharin 6-Ethynylsaccharin 6-Ethynylsaccharin->Cu(I) Catalyst Organic Azide Organic Azide Organic Azide->Cu(I) Catalyst C6-(1,2,3-Triazolyl)saccharin C6-(1,2,3-Triazolyl)saccharin Cu(I) Catalyst->C6-(1,2,3-Triazolyl)saccharin

Figure 2: General scheme for the CuAAC or "click chemistry" approach to C6-functionalized saccharin derivatives.

Protocol 3: Synthesis of N-t-butyl-protected 6-ethynylsaccharin

  • Materials:

    • N-t-butyl-protected 6-iodosaccharin

    • Pd(PPh3)2Cl2

    • CuI

    • Trimethylsilylacetylene (TMSA)

    • Triethylamine (Et3N)

    • Tetrabutylammonium fluoride (TBAF)

    • Acetic acid

    • Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of N-t-butyl-protected 6-iodosaccharin in triethylamine, add Pd(PPh3)2Cl2 and CuI.

    • Add trimethylsilylacetylene and heat the mixture at 40 °C for 2 hours.[4]

    • After cooling, filter the reaction mixture and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain the TMS-protected ethynylsaccharin.

    • Dissolve the TMS-protected compound in THF and add a solution of TBAF and acetic acid.

    • Stir the reaction at room temperature for 5 minutes.[4]

    • Quench the reaction with water and extract with an organic solvent.

    • Purify the product by column chromatography to yield N-t-butyl-protected 6-ethynylsaccharin.

  • Expected Yield: ~92% over two steps.[4]

Protocol 4: General Procedure for CuAAC with 6-Ethynylsaccharin

  • Materials:

    • N-t-butyl-protected 6-ethynylsaccharin

    • Corresponding organic azide

    • Sodium ascorbate

    • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

    • tert-Butanol/water (1:1)

  • Procedure:

    • Dissolve the N-t-butyl-protected 6-ethynylsaccharin (1 equiv) and the organic azide (1 equiv) in a 1:1 mixture of tert-butanol and water.

    • Add sodium ascorbate (0.4 equiv) and CuSO4·5H2O (0.2 equiv).

    • Stir the reaction mixture at 45-50 °C for 2 hours to overnight, monitoring by TLC.[1]

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the resulting triazole derivative by column chromatography.

    • The t-butyl protecting group can be removed by treatment with trifluoroacetic acid (TFA) or HCl in methanol.[1]

Reactant 1Reactant 2ProductYield (%)Reference
N-t-butyl-6-ethynylsaccharinAzidobenzeneN-t-butyl-6-(1-phenyl-1H-1,2,3-triazol-4-yl)saccharin74-97[1]
N-t-butyl-6-ethynylsaccharinBenzylazideN-t-butyl-6-(1-benzyl-1H-1,2,3-triazol-4-yl)saccharin74-97[1]
N-t-butyl-6-azidosaccharinPhenylacetyleneN-t-butyl-6-(4-phenyl-1H-1,2,3-triazol-1-yl)saccharinHigh[1][4]

Table 1: Examples of C6-derivatized saccharins synthesized via CuAAC.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C and C-heteroatom bonds. For the derivatization of the saccharin C6 position, the Suzuki-Miyaura and Heck reactions are particularly valuable. These reactions typically require a 6-halosaccharin precursor, such as 6-bromo- or 6-iodosaccharin.

Synthesis of 6-Halosaccharin Precursors

The synthesis of 6-halosaccharins can be achieved from 6-aminosaccharin via a Sandmeyer-type reaction. For instance, 6-iodosaccharin can be prepared by diazotization of 6-aminosaccharin followed by treatment with potassium iodide.

Protocol 5: Synthesis of 6-Iodosaccharin

  • Materials:

    • 6-Aminosaccharin

    • Hydrochloric acid

    • Sodium nitrite

    • Potassium iodide

    • Ice

  • Procedure:

    • Suspend 6-aminosaccharin in a mixture of hydrochloric acid and water, and cool to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Collect the precipitated 6-iodosaccharin by filtration, wash with cold water and a solution of sodium thiosulfate to remove excess iodine, and then with water.

    • Dry the product in vacuo.

Suzuki-Miyaura Coupling for C6-Arylation

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This is an excellent method for introducing aryl or heteroaryl substituents at the C6 position of saccharin.

G cluster_2 Suzuki-Miyaura Coupling Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Pd(II)-Aryl Complex Pd(II)-Aryl Complex Transmetalation->Pd(II)-Aryl Complex Reductive Elimination Reductive Elimination Pd(II)-Aryl Complex->Reductive Elimination Reductive Elimination->Pd(0)L_n 6-Arylsaccharin 6-Arylsaccharin Reductive Elimination->6-Arylsaccharin 6-Halosaccharin 6-Halosaccharin 6-Halosaccharin->Oxidative Addition Arylboronic Acid Arylboronic Acid Arylboronic Acid->Transmetalation Base Base Base->Transmetalation

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 6: Suzuki-Miyaura Coupling of 6-Iodosaccharin with Arylboronic Acids

  • Materials:

    • 6-Iodosaccharin (or 6-bromosaccharin)

    • Arylboronic acid (1.1-1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2 with a phosphine ligand) (1-5 mol%)

    • Base (e.g., K2CO3, Cs2CO3, Na2CO3) (2-3 equivalents)

    • Solvent (e.g., DMF, DME, toluene/water mixture)

  • Procedure:

    • To a reaction vessel, add 6-iodosaccharin, the arylboronic acid, the palladium catalyst, and the base.

    • Add the degassed solvent system.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 2-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the 6-arylsaccharin derivative.[5][6]

Aryl HalideBoronic AcidCatalystBaseSolventProduct
6-IodosaccharinPhenylboronic acidPd(PPh3)4K2CO3DMF6-Phenylsaccharin
6-Bromosaccharin4-Methoxyphenylboronic acidPd(OAc)2/SPhosCs2CO3Toluene/H2O6-(4-Methoxyphenyl)saccharin

Table 2: Representative conditions for Suzuki-Miyaura coupling at the C6 position of saccharin.

Heck Reaction for C6-Alkenylation

The Heck reaction provides a means to introduce alkenyl groups at the C6 position by coupling a 6-halosaccharin with an alkene in the presence of a palladium catalyst and a base.[1][7][8]

Protocol 7: Heck Reaction of 6-Bromosaccharin with an Alkene

  • Materials:

    • 6-Bromosaccharin

    • Alkene (e.g., styrene, n-butyl acrylate) (1.1-1.5 equivalents)

    • Palladium catalyst (e.g., Pd(OAc)2) (1-5 mol%)

    • Phosphine ligand (e.g., PPh3, P(o-tol)3) (2-10 mol%)

    • Base (e.g., Et3N, K2CO3) (1.5-3 equivalents)

    • Solvent (e.g., DMF, NMP, acetonitrile)

  • Procedure:

    • Combine 6-bromosaccharin, the palladium catalyst, the phosphine ligand, and the base in a reaction vessel.

    • Add the degassed solvent and the alkene.

    • Heat the reaction mixture under an inert atmosphere at 80-140 °C for 4-24 hours.[7]

    • Monitor the reaction for completion by TLC or GC-MS.

    • Cool the mixture, filter off any solids, and dilute the filtrate with water.

    • Extract the product with an organic solvent.

    • Wash the organic phase, dry, and concentrate.

    • Purify the crude product by column chromatography to yield the 6-alkenylsaccharin derivative.

Part 3: Direct C-H Functionalization

Direct C-H functionalization is an increasingly important area of synthetic chemistry that offers a more sustainable and efficient way to form new bonds. Rhodium-catalyzed C-H activation has emerged as a promising method for the direct arylation of arenes.[4] While specific protocols for the C6-arylation of saccharin are still emerging, the general principles can be adapted. This approach often requires an N-protecting/directing group on the saccharin nitrogen.

Conceptual Protocol: Rhodium-Catalyzed C6-H Arylation of N-Protected Saccharin

  • Rationale: A directing group on the saccharin nitrogen, such as a pyridine or a pivaloyl group, can coordinate to the rhodium catalyst and direct the C-H activation to the ortho C-H bond, which corresponds to the C7 position. To achieve C6 functionalization, a different directing group strategy or a catalyst system that favors the less sterically hindered C6 position would be required. Alternatively, N-acylsaccharins can be used as arylating agents in rhodium-catalyzed C-H functionalization reactions.[4]

  • General Conditions:

    • Substrate: N-protected saccharin

    • Arylating Agent: N-acylsaccharin or an aryl halide

    • Catalyst: A rhodium(III) complex, such as [RhCp*Cl2]2

    • Additive/Oxidant: AgSbF6, Cu(OAc)2

    • Solvent: Dichloroethane (DCE), tert-amyl alcohol

    • Temperature: Elevated temperatures (100-140 °C)

  • Note: The development of a regioselective C6-H functionalization of the saccharin core is an active area of research. Researchers should consult the latest literature for specific catalyst systems and directing groups that favor C6 selectivity.

Part 4: Characterization of C6-Derivatized Saccharin

The unambiguous characterization of the synthesized C6-derivatized saccharin analogues is crucial to confirm their structure and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: The substitution pattern on the aromatic ring of saccharin gives rise to a characteristic set of signals. In the unsubstituted saccharin, the protons at C4, C5, C6, and C7 appear as a complex multiplet in the aromatic region. Upon C6-substitution, the multiplicity of the remaining aromatic protons will change. For example, a C6-substituted saccharin will typically show three aromatic protons with distinct coupling patterns that can be analyzed to confirm the position of substitution. The appearance of new signals corresponding to the introduced substituent is also a key diagnostic feature.[9][10][11][12][13]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a new signal for the carbon atom of the substituent attached to C6, and the chemical shift of the C6 carbon itself will be significantly altered. The signals for the other aromatic carbons will also shift, providing further evidence for the substitution pattern.[9][10][11][12][13]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which confirms its elemental composition.

Conclusion

The derivatization of the C6 position of benzo[d]isothiazol-3(2H)-one 1,1-dioxide offers a rich landscape for the discovery of novel bioactive molecules. The synthetic strategies outlined in these application notes, from the use of versatile intermediates and click chemistry to powerful palladium-catalyzed cross-coupling reactions, provide a robust and flexible platform for accessing a wide diversity of C6-substituted saccharin analogues. As the field of catalysis continues to evolve, the development of direct C-H functionalization methods will undoubtedly provide even more efficient and sustainable routes to these valuable compounds. The protocols and insights provided herein are intended to empower researchers to explore the vast chemical space around the saccharin scaffold and to accelerate the discovery of new therapeutic agents.

References

Application Note: 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide as a Privileged Scaffold for High-Throughput Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the use of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — is a cornerstone of efficient library design.[1] The benzo[d]isothiazol-3(2H)-one 1,1-dioxide core, commonly known as the saccharin scaffold, represents one such framework, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties.[2][3][4] This application note details the strategic use of 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS: 62473-92-1) as a versatile starting material for the rapid generation of diverse chemical libraries.[5][6][7] We provide detailed protocols for functionalization at its two orthogonal reaction sites: the acidic N-H of the sulfonamide and the C6-bromine on the aromatic ring, enabling the creation of novel chemical entities for high-throughput screening.

Introduction: The Strategic Value of a Dual-Functional Scaffold

The pursuit of novel chemical entities with therapeutic potential necessitates starting materials that offer both structural rigidity and opportunities for diverse functionalization. This compound is an ideal candidate, possessing two distinct and chemically addressable handles for diversification.

  • N-H Site: The proton on the nitrogen atom is acidic due to the two adjacent electron-withdrawing carbonyl and sulfonyl groups. This facilitates straightforward deprotonation and subsequent N-alkylation or N-arylation, allowing for the introduction of a wide array of substituents that can modulate properties like solubility, cell permeability, and target engagement.[8][9]

  • C6-Br Site: The bromine atom on the benzene ring is a versatile handle for modern palladium-catalyzed cross-coupling reactions.[10] This allows for the installation of aryl, heteroaryl, alkyl, and amino groups, profoundly expanding the chemical space accessible from this single scaffold.[11]

This dual reactivity allows for a combinatorial approach, where libraries can be built first by modifying one position, followed by diversification at the second, leading to an exponential increase in the number of unique compounds.

G start 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide N_Func Pathway A: N-Functionalization (e.g., Alkylation) start->N_Func C_Func Pathway B: C6-Functionalization (e.g., Cross-Coupling) start->C_Func Lib_A N-Substituted Library N_Func->Lib_A Lib_C Dual-Functionalized Library N_Func->Lib_C Then Pathway B Lib_B C6-Substituted Library C_Func->Lib_B C_Func->Lib_C Then Pathway A

Figure 1: Dual diversification strategy for library synthesis.

Pathway A: N-Functionalization via Alkylation

The most direct modification of the scaffold is the alkylation of the sulfonamide nitrogen. This reaction proceeds via an SN2 mechanism after deprotonation of the acidic N-H proton by a suitable base.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base is critical to prevent competition with the alkylating agent. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. NaH offers rapid and irreversible deprotonation, while K₂CO₃ is a milder, easier-to-handle alternative suitable for many substrates.

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal.[12] They effectively solvate the cation of the base and the resulting saccharin salt, promoting the nucleophilicity of the nitrogen anion without interfering with the reaction.

  • Temperature: Room temperature is often sufficient for reactive alkyl halides (e.g., iodides, bromides). For less reactive halides like chlorides, or for sterically hindered substrates, moderate heating (50-80 °C) may be required to drive the reaction to completion.

Protocol 2.1: General Procedure for N-Alkylation
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear as the sodium salt forms.

  • Add the desired alkyl or benzyl halide (1.1 eq) dropwise to the solution.

  • Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired N-substituted product.

Alkylating AgentBaseSolventTemp (°C)Typical Time (h)
IodomethaneK₂CO₃DMF254
Benzyl BromideNaHDMF252
Ethyl BromoacetateK₂CO₃Acetonitrile608
4-Nitrobenzyl ChlorideNaHDMSO506

Table 1: Representative conditions for N-alkylation reactions.

Pathway B: C6-Functionalization via Palladium-Catalyzed Cross-Coupling

The C-Br bond provides a powerful entry point for creating C-C and C-N bonds, which are fundamental to building molecular complexity in drug candidates.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or boronate ester.[13][14] This allows for the introduction of a vast array of aryl and heteroaryl moieties.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃.

  • Ligand: A phosphine ligand is essential to stabilize the palladium center, facilitate the catalytic cycle, and modulate reactivity. Sterically hindered, electron-rich phosphine ligands like SPhos or XPhos are often highly effective for coupling with aryl chlorides and bromides.[15]

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.[14] The choice of base can significantly impact reaction efficiency.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA TM Transmetalation OA->TM Ar-Pd(II)-Br RE Reductive Elimination TM->RE Ar-Pd(II)-R RE->Pd0 Product Ar-R RE->Product ArBr Ar-Br ArBr->OA Boronic R-B(OH)₂ Boronic->TM Base Base Base->TM

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

  • To a microwave vial or Schlenk tube, add the 6-bromo-saccharin derivative (1.0 eq), the boronic acid or ester (1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Seal the vessel and heat the reaction to 80-110 °C with vigorous stirring until LC-MS analysis indicates completion (typically 1-16 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired C6-arylated product.

Boronic AcidCatalyst (mol%)Ligand (mol%)BaseTemp (°C)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃100
4-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)XPhos (5)K₃PO₄100
Pyridine-3-boronic acidPdCl₂(dppf) (5)-Cs₂CO₃110
Thiophene-2-boronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃90

Table 2: Representative conditions for Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for constructing C-N bonds, a transformation that is otherwise challenging.[16][17] It allows for the coupling of aryl halides with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles.[18][19]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: Similar to the Suzuki coupling, specialized, bulky, electron-rich phosphine ligands (e.g., BINAP, Josiphos, Buchwald's biaryl phosphines) are crucial for achieving high yields and broad substrate scope.[16]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation.

  • Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically used.

Protocol 3.2: General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (NaOtBu, 1.4 eq).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar).

  • Add the 6-bromo-saccharin derivative (1.0 eq) and anhydrous toluene.

  • Add the amine (1.2 eq) via syringe.

  • Seal the tube and heat the reaction to 80-110 °C with vigorous stirring until completion is confirmed by LC-MS (typically 4-24 hours).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired C6-aminated product.

AmineCatalyst (mol%)Ligand (mol%)BaseTemp (°C)
MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBu100
AnilinePd(OAc)₂ (3)RuPhos (6)NaOtBu110
BenzylaminePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃100
PiperidinePd(OAc)₂ (2)BrettPhos (4)NaOtBu90

Table 3: Representative conditions for Buchwald-Hartwig amination reactions.

Conclusion

This compound is a superb building block for diversity-oriented synthesis in drug discovery. Its two orthogonal points of diversification—the N-H position and the C6-bromo position—can be functionalized using robust and well-established protocols such as N-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The application of these methods, either individually or sequentially, enables medicinal chemists to rapidly generate large and structurally diverse compound libraries, significantly accelerating the process of hit identification and lead optimization.

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes from 6-Bromosaccharin

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of the Saccharin Scaffold in Fluorescence Imaging

The saccharin scaffold, a molecule traditionally known for its intense sweetness, has emerged as a privileged structure in medicinal chemistry and chemical biology. Its rigid bicyclic core, metabolic stability, and synthetic tractability make it an ideal platform for the development of novel molecular probes. This guide provides a comprehensive overview and detailed protocols for the synthesis of fluorescent probes derived from 6-bromosaccharin, a versatile starting material for introducing a wide array of functionalities.

The derivatization of the saccharin benzene ring allows for the retention of the sulfonamide and lactam moieties, which can engage in specific interactions with biological targets. By strategically coupling fluorophores to the 6-position of the saccharin core, we can create powerful tools for bioimaging and sensing applications. These probes have the potential to illuminate complex biological processes, from tracking enzymatic activity to visualizing subcellular structures. This document will focus on two powerful and widely used cross-coupling reactions for this purpose: the Sonogashira and Suzuki-Miyaura couplings.

Core Concepts: The Chemistry of Carbon-Carbon Bond Formation

The synthesis of saccharin-based fluorescent probes from 6-bromosaccharin hinges on the formation of a new carbon-carbon bond between the saccharin core and a fluorescent moiety. Palladium-catalyzed cross-coupling reactions are the cornerstone of this approach, offering high efficiency and broad functional group tolerance.

The Sonogashira Coupling: A Gateway to Alkynyl-Linked Probes

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is exceptionally useful for installing an alkyne linker, which can then be further functionalized or directly conjugated to a fluorescent reporter.

The catalytic cycle of the Sonogashira reaction is a two-part process involving both palladium and copper.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative fluorescent probe, 6-(pyren-1-ylethynyl)saccharin, via a Sonogashira coupling reaction.

PART 1: N-Protection of 6-Bromosaccharin

To prevent side reactions at the acidic N-H of the saccharin sulfonamide, it is often advantageous to protect this position prior to the cross-coupling reaction. The tert-butyloxycarbonyl (Boc) group is a suitable protecting group that can be readily removed under acidic conditions.

Materials:

  • 6-Bromosaccharin

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (anhydrous)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • To a solution of 6-bromosaccharin (1.0 eq) in anhydrous acetonitrile, add DMAP (0.1 eq) and (Boc)₂O (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield N-Boc-6-bromosaccharin.

PART 2: Sonogashira Coupling of N-Boc-6-bromosaccharin with 1-Ethynylpyrene

Materials:

  • N-Boc-6-bromosaccharin

  • 1-Ethynylpyrene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Safety Precaution: Organometallic palladium catalysts and copper salts can be toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous solvents are flammable and moisture-sensitive.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add N-Boc-6-bromosaccharin (1.0 eq), 1-ethynylpyrene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous DMF and triethylamine to the flask via syringe.

  • Stir the reaction mixture at 80 °C for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-6-(pyren-1-ylethynyl)saccharin.

PART 3: Deprotection of the N-Boc Group

Materials:

  • N-Boc-6-(pyren-1-ylethynyl)saccharin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for workup

Procedure:

  • Dissolve the N-Boc-6-(pyren-1-ylethynyl)saccharin in a mixture of DCM and TFA.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and TFA under reduced pressure.

  • The resulting residue is the desired fluorescent probe, 6-(pyren-1-ylethynyl)saccharin. Further purification by recrystallization may be performed if necessary.

Data Presentation: Photophysical Properties

The synthesized fluorescent probe, 6-(pyren-1-ylethynyl)saccharin, is expected to exhibit interesting photophysical properties characteristic of the pyrene fluorophore. The following table summarizes the anticipated properties.

PropertyExpected ValueNotes
λabs (max, nm) ~350-450The absorption spectrum will likely show the characteristic vibronic structure of the pyrene moiety.
λem (max, nm) ~450-550The emission spectrum may exhibit both monomer and excimer fluorescence depending on the concentration and local environment.
Quantum Yield (Φ) 0.4 - 0.7The quantum yield is expected to be moderate to high in non-polar solvents.
Solvatochromism ModerateThe emission wavelength may show some dependence on solvent polarity.

Application: Cellular Imaging

The synthesized saccharin-pyrene conjugate can be utilized as a fluorescent probe for cellular imaging. Pyrene-based probes are known for their sensitivity to the local microenvironment, making them useful for studying cellular polarity and viscosity.

Protocol: Live Cell Imaging

Materials:

  • 6-(pyren-1-ylethynyl)saccharin stock solution (e.g., 1 mM in DMSO)

  • Cultured cells (e.g., HeLa cells) on a glass-bottom dish

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Culture the cells to the desired confluency on a glass-bottom dish.

  • Prepare a working solution of the fluorescent probe by diluting the stock solution in cell culture medium to a final concentration of 1-10 µM.

  • Remove the old medium from the cells and wash once with PBS.

  • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37 °C in a CO₂ incubator.

  • After incubation, remove the probe-containing medium and wash the cells twice with warm PBS.

  • Add fresh, pre-warmed cell culture medium to the cells.

  • Image the cells using a fluorescence microscope. For a pyrene-based probe, excitation would typically be in the range of 340-380 nm, and emission would be collected in two channels to observe both monomer and potential excimer fluorescence.

Visualization of Workflows

Synthetic Workflow

Synthetic_Workflow cluster_protection N-Protection cluster_coupling Sonogashira Coupling cluster_deprotection Deprotection A 6-Bromosaccharin B N-Boc-6-bromosaccharin A->B (Boc)₂O, DMAP D N-Boc-6-(pyren-1-ylethynyl)saccharin B->D Pd(PPh₃)₂Cl₂, CuI, TEA C 1-Ethynylpyrene C->D E 6-(Pyren-1-ylethynyl)saccharin D->E TFA, DCM

Caption: Synthetic route to 6-(pyren-1-ylethynyl)saccharin.

Cellular Imaging Workflow

Cellular_Imaging_Workflow A Cell Culture B Probe Incubation A->B Add probe to medium C Washing B->C Remove probe, wash with PBS D Imaging C->D Add fresh medium

Caption: General workflow for live-cell fluorescence imaging.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 6-Bromosaccharin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-bromosaccharin. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable substrate. Here, we address common issues leading to low yields and provide systematic, field-proven troubleshooting strategies in a direct question-and-answer format. Our approach is grounded in mechanistic principles to help you not only solve the immediate problem but also to build a deeper understanding of your reaction system.

Understanding the Unique Challenges of 6-Bromosaccharin

The Suzuki coupling of 6-bromosaccharin is a non-trivial transformation. Achieving high yields requires a nuanced understanding of the substrate's unique electronic and structural features. Three primary characteristics of 6-bromosaccharin must be considered when troubleshooting a low-yielding reaction:

  • Acidic N-H Proton: The saccharin proton is acidic (pKa ≈ 1.3-2.0). This can interfere with the reaction by reacting with the base, potentially altering the catalytic cycle or leading to substrate degradation under harsh basic conditions.

  • Electron-Deficient Aryl System: The potent electron-withdrawing nature of the benzisothiazole dioxide core deactivates the aryl bromide. This makes the crucial initial step of the catalytic cycle, the oxidative addition of the palladium catalyst to the C-Br bond, significantly more challenging compared to electron-rich or neutral aryl bromides.[1]

  • Potential for Catalyst Inhibition: The nitrogen and oxygen atoms within the saccharin core can act as coordinating sites for the palladium catalyst. This coordination can lead to the formation of off-cycle, inactive palladium complexes, effectively poisoning the catalyst.[2]

This guide is structured to address problems arising from these core challenges.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction shows very low conversion of 6-bromosaccharin, even after extended reaction times. What is the most likely cause?

Low conversion is often linked to a slow or stalled oxidative addition step, a common issue with electron-deficient aryl halides like 6-bromosaccharin.[1] The C-Br bond is less reactive, and the standard catalytic systems may not be potent enough.

Troubleshooting Steps:

  • Elevate Catalyst System Potency: The choice of ligand is critical. For electron-deficient substrates, standard ligands like triphenylphosphine (PPh₃) are often insufficient. Switch to a more robust catalyst system known to facilitate the oxidative addition of deactivated aryl halides.

    • Recommended Ligands: Utilize bulky, electron-rich phosphine ligands. These ligands stabilize the electron-rich Pd(0) center, promoting its insertion into the C-Br bond.[3] Excellent starting points include:

      • Buchwald Ligands: SPhos, XPhos, or RuPhos are specifically designed for challenging couplings.[2]

      • Other Bulky Phosphines: Tricyclohexylphosphine (PCy₃) is another effective option.

    • Catalyst Precursor: Use a well-defined Pd(II) precatalyst (e.g., SPhos Pd G3) or a combination of a Pd(0) source like Pd₂(dba)₃ with the appropriate ligand.[1] Precatalysts often provide more consistent results by ensuring a clean generation of the active Pd(0) species.[1]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition to occur. If you are running the reaction at 80-90 °C, consider increasing it to 100-110 °C, solvent permitting. Microwave heating can also be effective for rapidly screening higher temperatures.

Experimental Protocol: Ligand Screening for Improved Conversion

Provide a detailed, step-by-step methodology for all key experiments/workflows cited.

ParameterCondition A (Baseline)Condition B (Buchwald)Condition C (Bulky Phosphine)
Pd Source Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2.5 mol%)Pd(OAc)₂ (5 mol%)
Ligand NoneSPhos (5.5 mol%)PCy₃ (11 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent Dioxane/H₂O (4:1)DioxaneToluene
Temperature 90 °C110 °C110 °C

This table summarizes starting conditions for a ligand screening experiment. Monitor reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, and 24 hours).

Q2: I am observing significant amounts of side products, primarily the homocoupling of my boronic acid and debromination of the starting material. How can I suppress these pathways?

The formation of these byproducts points to issues with the relative rates of the desired catalytic cycle steps versus off-cycle or competing reactions.

Troubleshooting Workflow for Side Product Formation

start Low Yield with Side Products homocoupling Homocoupling Observed (R'-R') start->homocoupling dehalogenation Debromination Observed (Saccharin-H) start->dehalogenation sol1 Problem: Oxygen in System homocoupling->sol1 sol3 Problem: Pd(II) Precatalyst Reduction Issues homocoupling->sol3 sol5 Problem: Palladium Hydride Formation dehalogenation->sol5 dehalogenation->sol5 sol2 Action: Improve Degassing (Freeze-Pump-Thaw or vigorous sparging) sol1->sol2 sol4 Action: Use a direct Pd(0) source (e.g., Pd(PPh3)4) sol3->sol4 sol6 Action: Screen Bases (Weaker, non-hydroxide bases like K3PO4 or CsF) sol5->sol6 sol7 Action: Change Solvent/H₂O source (Use anhydrous solvent if possible) sol5->sol7

Caption: Troubleshooting workflow for common side reactions.

Detailed Explanation:

  • Homocoupling (Boronic Acid Dimerization): This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidation of Pd(0) to Pd(II) species that drive the homocoupling pathway.[2]

    • Solution: Ensure your reaction is rigorously deoxygenated. Use a freeze-pump-thaw method for solvent degassing (at least three cycles) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Sparging the solvent with inert gas for 30-60 minutes is a viable alternative.

  • Dehalogenation (Protodebromination): The replacement of the bromine atom with hydrogen is typically caused by palladium hydride species. These can form from reactions with trace water, alcohol solvents, or certain bases.[2]

    • Solution 1: Base Selection: Avoid hydroxide bases (e.g., NaOH, KOH). Use phosphate (K₃PO₄) or carbonate (K₂CO₃, Cs₂CO₃) bases. In some cases, fluoride bases like KF or CsF can be effective.[4]

    • Solution 2: Solvent Choice: If using a biphasic system, ensure the water is thoroughly degassed. Consider switching to an anhydrous solvent system (e.g., dry dioxane or toluene) if your boronic acid and base have sufficient solubility.

Q3: My reaction seems sensitive to the choice of base. I get either no reaction or decomposition. How do I select the right base?

Base selection is a critical balancing act for 6-bromosaccharin. The base must be strong enough to activate the boronic acid for transmetalation but not so strong that it deprotonates the saccharin N-H proton under conditions that lead to decomposition.[4] The main role of the base is to form a more nucleophilic boronate species [R-B(OH)₃]⁻, which facilitates the transmetalation step.[5]

Systematic Base Screening:

BaseStrengthCommon SolventsKey Considerations
K₂CO₃ ModerateDioxane/H₂O, Toluene/H₂OA good starting point. Often requires aqueous conditions to be effective.
K₃PO₄ StrongerDioxane, TolueneA powerful base, often effective in anhydrous conditions. Can be a good choice for sluggish reactions.
Cs₂CO₃ StrongDioxane, DMFHigh solubility in organic solvents. Often enhances reaction rates.
KF / CsF Weak/FluorideDioxane, THFFluoride ions can activate boronic acids and sometimes suppress side reactions like protodeboronation.[4]

Recommendation: Start with K₂CO₃ in a biphasic system (e.g., Dioxane/Water). If the reaction is slow, switch to a stronger base like K₃PO₄, which is often highly effective for challenging substrates.[6]

The N-H Acidity Consideration: While the saccharin N-H is acidic, its deprotonation does not always lead to unproductive pathways. The resulting anion may still undergo the desired coupling. However, if you suspect base-mediated decomposition, consider N-protection.

  • N-Protection Strategy: Protecting the saccharin nitrogen, for example, as an N-Boc or N-PMB derivative, can be a viable strategy if base sensitivity is a persistent issue. This removes the acidic proton from the equation entirely, though it adds steps to the overall synthesis.

Q4: I am seeing a lot of my boronic acid decomposing during the reaction. How can I improve its stability?

Boronic acids, especially certain heteroaryl or electron-deficient derivatives, can be unstable under Suzuki conditions and prone to protodeboronation (hydrolysis back to the corresponding arene).[2]

Mitigation Strategies:

  • Use a More Stable Boron Reagent: If protodeboronation is a significant issue, switch from the boronic acid to a more robust boronate ester.

    • Pinacol Esters (R-Bpin): These are significantly more stable to storage and reaction conditions and are a common choice to avoid decomposition.[7]

    • MIDA Esters: These offer exceptional stability and release the boronic acid slowly under the reaction conditions, which can be highly beneficial for sensitive substrates.[8]

  • Stoichiometry and Reaction Time:

    • Use a slight excess of the boronic acid or ester (e.g., 1.2-1.5 equivalents) to compensate for any degradation.

    • Minimize reaction time. Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure of the product and reagents to the basic, high-temperature conditions.

Visualizing the Catalytic Cycle and Key Failure Points

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd R-Pd(II)Ln-X Pd0->OxAdd Oxidative Addition CatalystInhibition Catalyst Inhibition (Saccharin-Pd Complex) Pd0->CatalystInhibition Trans R-Pd(II)Ln-R' OxAdd->Trans Transmetalation Dehalogenation Dehalogenation (Saccharin-H) OxAdd->Dehalogenation Trans->Pd0 Reductive Elimination Product Coupled Product (R-R') Trans->Product Homocoupling Homocoupling (R'-R') Protodeboronation Protodeboronation (R'-H) ArBr 6-Bromosaccharin (R-X) ArBr->OxAdd BoronicAcid Boronic Acid (R'-B(OH)2) BoronicAcid->Trans BoronicAcid->Homocoupling BoronicAcid->Protodeboronation Base Base Base->Trans

Caption: The Suzuki-Miyaura cycle with key failure points for 6-bromosaccharin.

References

Optimizing base and solvent conditions for N-alkylation of substituted saccharins

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing N-Alkylation of Substituted Saccharins

Welcome to the technical support center for the N-alkylation of substituted saccharins. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important scaffold. The N-alkylated derivatives of saccharin are crucial intermediates in the synthesis of various biologically active compounds.[1] However, the synthesis can present challenges, primarily due to the ambident nucleophilic nature of the saccharin anion.[2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles in your experiments. The advice herein is based on established chemical principles and peer-reviewed literature to ensure scientific integrity and practical utility.

Troubleshooting Guide

This section addresses specific problems you may encounter during the N-alkylation of substituted saccharins. Each issue is presented with potential causes and actionable solutions.

Issue 1: Low Yield of the Desired N-Alkylated Product

Question: I am getting a low yield of my target N-alkylated saccharin. What are the possible reasons, and how can I improve it?

Answer: Low yields can stem from several factors, including incomplete deprotonation of the saccharin, suboptimal reaction conditions, or degradation of reactants or products.

Potential Causes & Solutions:

  • Incomplete Deprotonation: The N-H proton of saccharin is acidic, but a sufficiently strong base is required for complete deprotonation to form the nucleophilic anion.

    • Solution: Ensure you are using at least one equivalent of a suitable base. For standard alkylations with alkyl halides, bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in an appropriate aprotic solvent are effective. The choice of base can influence reactivity, with stronger bases like NaH often leading to faster reactions.

  • Poor Solvent Choice: The solvent plays a critical role in an Sₙ2 reaction by solvating the ions and influencing the nucleophilicity of the saccharin anion.[2]

    • Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN).[2][4] These solvents are excellent for Sₙ2 reactions as they solvate the cation but leave the anion relatively free, enhancing its nucleophilicity.[2]

  • Reaction Temperature and Time: The reaction may be too slow at lower temperatures or reactants might degrade at higher temperatures.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish at room temperature, gentle heating (e.g., to 50-80 °C) can increase the rate.[2] However, be cautious of potential side reactions at elevated temperatures.

Issue 2: Formation of O-Alkylated Isomer as a Side-Product

Question: My product analysis (NMR or LC-MS) shows a mixture of two isomers. Why am I getting an O-alkylated product, and how can I favor the formation of the N-alkylated product?

Answer: The saccharin anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the exocyclic carbonyl oxygen.[2][3] This can lead to the formation of both N- and O-alkylated products. The ratio of these products is highly dependent on the reaction conditions.

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Caption: Factors influencing N- vs. O-alkylation selectivity.

Strategies to Enhance N-Alkylation Selectivity:

  • Apply Hard and Soft Acid-Base (HSAB) Theory: The nitrogen atom in the saccharin anion is a "softer" nucleophilic center compared to the "harder" oxygen atom.

    • Solution: To favor N-alkylation, use an alkylating agent with a "soft" leaving group, such as an alkyl iodide or bromide.[3] Conversely, "hard" electrophiles like dimethyl sulfate or alkyl tosylates are more likely to react at the oxygen atom.[3]

  • Solvent Effects: The solvent can influence the reactivity of the two nucleophilic sites.

    • Solution: Polar aprotic solvents like DMF and DMSO are generally preferred for N-alkylation.[2][4] Protic solvents can solvate the oxygen atom more effectively through hydrogen bonding, potentially hindering its reactivity, but can also complicate the reaction in other ways.

  • Counter-ion Effects: The nature of the cation associated with the saccharin anion can impact the N/O selectivity.

    • Solution: Using larger, less coordinating cations like cesium (Cs⁺) can sometimes increase the proportion of N-alkylation by creating a "freer" anion in solution.

  • Mitsunobu Reaction Conditions: In the Mitsunobu reaction, which uses an alcohol as the alkylating agent, steric hindrance plays a key role.[1]

    • Solution: Less sterically hindered primary alcohols preferentially give the N-alkylated product.[1] As the steric bulk of the alcohol increases, O-alkylation becomes more favorable.[1]

Issue 3: Reaction Stalls or Fails with Secondary/Bulky Alkyl Halides

Question: My N-alkylation reaction is not proceeding with a secondary alkyl halide. What is happening?

Answer: The N-alkylation of saccharin is an Sₙ2 reaction. These reactions are highly sensitive to steric hindrance at the electrophilic carbon center.

Potential Causes & Solutions:

  • Steric Hindrance: Secondary and tertiary alkyl halides are sterically hindered, which disfavors the backside attack required for an Sₙ2 reaction.

    • Solution: For secondary alcohols, consider using the Mitsunobu reaction, which is often effective where direct alkylation with the corresponding halide fails.[5][6] For bulky primary or secondary halides, you may need to increase the reaction temperature and time, but be aware of competing elimination (E2) reactions.

  • Competing Elimination (E2) Reaction: The saccharin anion is a weak base, but under forcing conditions (high temperature), it can act as a base to promote the elimination of HX from the alkyl halide, forming an alkene instead of the desired substitution product.

    • Solution: If elimination is a significant side reaction, alternative synthetic routes to your target molecule may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base and solvent combination for N-alkylation of saccharin with a primary alkyl halide?

A1: A widely successful and reliable combination is potassium carbonate (K₂CO₃) as the base in N,N-dimethylformamide (DMF) as the solvent. This system is effective for a broad range of primary alkyl iodides and bromides, typically providing good yields of the N-alkylated product at room temperature or with gentle heating.

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting saccharin and the less polar N-alkylated product. The spots can be visualized under a UV lamp. For more quantitative analysis, LC-MS is an excellent alternative.

Q3: My reaction is complete, but I'm having trouble with the work-up and purification. What is a standard procedure?

A3: A typical work-up procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Quenching the reaction by pouring it into water. This will precipitate the crude product and dissolve inorganic salts.

  • Filtering the solid product and washing it with water to remove residual DMF and salts.

  • If the product is not a solid, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

  • The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]

Q4: Can I use Phase-Transfer Catalysis for N-alkylation of saccharin?

A4: Yes, Phase-Transfer Catalysis (PTC) is an excellent method for the N-alkylation of saccharin, especially for larger-scale reactions.[7][8] This technique typically involves using the sodium salt of saccharin with an alkyl halide in a biphasic system (e.g., toluene/water) with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[7] PTC offers several advantages, including milder reaction conditions, the use of inexpensive inorganic bases, and easier work-ups.[9]

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PTC_Workflow cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous Phase RX Alkyl Halide (R-X) NR_Sac N-Alkylated Saccharin RX->NR_Sac Q_Sac [Q⁺][Sac⁻] (Ion Pair) Q_Sac->NR_Sac Alkylation QX [Q⁺][X⁻] Catalyst Catalyst Cycle (Q⁺X⁻) QX->Catalyst Regeneration Na_Sac Sodium Saccharin (Na⁺Sac⁻) Na_Sac->Q_Sac Ion Exchange NaX Sodium Halide (Na⁺X⁻) Catalyst->Q_Sac

Caption: Generalized workflow for Phase-Transfer Catalyzed N-alkylation.

Q5: I need to alkylate saccharin with an alcohol. What is the best method?

A5: The Mitsunobu reaction is the method of choice for the alkylation of saccharin using alcohols.[1][5] This reaction typically employs triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] A key advantage is the ability to use a wide variety of alcohols directly. Remember that the regioselectivity (N- vs. O-alkylation) is sensitive to the steric bulk of the alcohol.[1]

Data & Protocols

Table 1: Recommended Base and Solvent Combinations for N-Alkylation with Alkyl Halides
Alkylating Agent TypeRecommended BaseRecommended SolventTypical Temp.Key Considerations
Primary Alkyl Iodide/BromideK₂CO₃ or Cs₂CO₃DMF, Acetonitrile25-60 °CGenerally high-yielding for N-alkylation.
Primary Alkyl ChlorideNaI (catalytic), K₂CO₃DMF, Acetone50-80 °CFinkelstein conditions may be needed to convert the chloride to the more reactive iodide in situ.
Secondary Alkyl HalideK₂CO₃DMF, DMSO60-100 °CLow yields are common due to steric hindrance and competing E2 elimination. Consider Mitsunobu.
Experimental Protocol: General Procedure for N-Alkylation of Saccharin with an Alkyl Bromide

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Protocol_Flowchart Start Start Setup 1. Combine Saccharin, K₂CO₃, and DMF Start->Setup Add_RX 2. Add Alkyl Bromide (R-Br) Setup->Add_RX React 3. Stir at RT or Heat (Monitor by TLC) Add_RX->React Workup 4. Quench with Water React->Workup Isolate 5. Filter Precipitate and Wash with Water Workup->Isolate Purify 6. Recrystallize or Perform Column Chromatography Isolate->Purify End End Product Purify->End

Caption: Step-by-step experimental workflow for N-alkylation.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add substituted saccharin (1.0 equiv.), potassium carbonate (1.5 equiv.), and anhydrous DMF (5-10 mL per mmol of saccharin).

  • Addition of Alkylating Agent: Add the primary alkyl bromide (1.1 equiv.) to the stirring suspension at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to 50-60 °C. Monitor the reaction's progress by TLC until the starting saccharin is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water (10x the volume of DMF).

  • Isolation: Stir the aqueous suspension for 15-30 minutes to allow for complete precipitation. Collect the solid product by vacuum filtration, washing thoroughly with cold water.

  • Purification: Dry the crude solid. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

References

Technical Support Center: Functionalization of 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (6-Bromosaccharin)

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a versatile heterocyclic scaffold commonly known as 6-bromosaccharin. Its unique structure, featuring a reactive C-Br bond, an acidic N-H proton, and an electron-deficient aromatic ring, makes it a valuable building block in medicinal chemistry and materials science.[1][2] However, this polyfunctional nature can also lead to competing reaction pathways and unexpected side products.

This guide is designed to provide practical, experience-driven advice to help you navigate the common challenges encountered during the functionalization of this important molecule. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab, providing probable causes and actionable solutions.

Issue 1: N-Alkylation vs. O-Alkylation in N-Functionalization

Question: I am attempting an N-alkylation of 6-bromosaccharin using an alkyl halide and a base, but my product analysis (NMR/LC-MS) shows a significant amount of an isomeric byproduct. What is this side product, and how can I improve the selectivity for the desired N-alkylated product?

Answer:

This is a classic case of competing reactivity in an ambident nucleophile.[3] The saccharin anion, formed upon deprotonation, has nucleophilic character at both the nitrogen and the exocyclic carbonyl oxygen. This leads to the formation of the desired N-alkylated product and the isomeric O-alkylated side product (a pseudo-saccharin derivative).

Causality and Strategic Solutions:

The outcome of this competition is governed by the Hard and Soft Acids and Bases (HSAB) principle, as well as reaction conditions.

  • HSAB Principle: The nitrogen atom is a "softer" nucleophilic center, while the oxygen atom is "harder." Consequently, "soft" electrophiles will preferentially react at the nitrogen, and "hard" electrophiles will favor the oxygen.[3]

    • Soft Electrophiles: Alkyl iodides and bromides are considered soft. Using reagents like methyl iodide or benzyl bromide will strongly favor N-alkylation.

    • Hard Electrophiles: Reagents with harder leaving groups, such as dimethyl sulfate or alkyl tosylates, increase the proportion of O-alkylation.

  • Solvent Effects: The choice of solvent can influence the reactivity of the nucleophile.

    • Polar Aprotic Solvents (e.g., DMF, THF, Acetonitrile): These solvents are generally preferred. They solvate the cation of the base (e.g., Na⁺, K⁺) but leave the saccharin anion relatively "naked" and highly reactive. In these solvents, the reaction is often under kinetic control, favoring attack by the more nucleophilic nitrogen atom.[4]

    • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen-bond with the oxygen atom of the anion, solvating it and reducing its nucleophilicity, which can further favor N-alkylation. However, they may also lead to competing solvolysis of the alkylating agent.

Table 1: General Guidelines for Maximizing N-Selectivity in Saccharin Alkylation

FactorTo Favor N-Alkylation (Soft-Soft Interaction)To Favor O-Alkylation (Hard-Hard Interaction)Rationale
Alkylating Agent (RX) Use soft leaving groups (X = I, Br)Use hard leaving groups (X = OSO₂R, OSO₃Me)Matches the soft nitrogen or hard oxygen nucleophile per HSAB theory.[3]
Solvent Polar Aprotic (DMF, THF)Polar Aprotic (less influential than RX)Minimizes specific solvation of the oxygen atom, allowing the inherently greater nucleophilicity of the nitrogen to dominate.
Base/Counter-ion NaH, K₂CO₃, Cs₂CO₃Less critical, but silver salts (Ag₂O) can sometimes favor O-alkylation.The primary role is deprotonation; the cation can influence aggregation and reactivity but is a secondary factor compared to the electrophile.

Recommended Protocol for Selective N-Alkylation:

  • Dissolve 6-bromosaccharin in anhydrous DMF or THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C.

  • Add a slight excess (1.1-1.5 equivalents) of a suitable base, such as sodium hydride (NaH), portion-wise.[4]

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium salt.

  • Slowly add 1.0-1.2 equivalents of your soft alkylating agent (e.g., an alkyl iodide or bromide).

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.

  • Perform an aqueous workup to quench the reaction and remove inorganic salts.

Issue 2: Low Yield and Hydrodehalogenation in Palladium Cross-Coupling

Question: My Suzuki-Miyaura coupling with 6-bromosaccharin is inefficient. I observe significant recovery of starting material and the formation of a major side product identified as debrominated saccharin (benzo[d]isothiazol-3(2H)-one 1,1-dioxide). How can I prevent this?

Answer:

This issue points to two common problems in cross-coupling chemistry: poor catalyst turnover and a competing hydrodehalogenation side reaction. The electron-withdrawing nature of the sulfonyl group in the saccharin core makes the C-Br bond highly activated for oxidative addition to the Pd(0) catalyst, but it can also make subsequent steps more challenging.[5]

Causality and Strategic Solutions:

  • Catalyst Inactivity/Poor Turnover: The catalyst may not be entering the catalytic cycle efficiently or may be deactivating.

    • Cause: Inactive Pd source (e.g., oxidized Pd(OAc)₂), inefficient pre-catalyst activation, or poisoning of the catalyst.

    • Solution: Use a reliable Pd(0) source like Pd₂(dba)₃ or an air-stable, pre-formed catalyst. Ensure ligands are high purity. Degas all solvents thoroughly to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Hydrodehalogenation (Protodebromination): This occurs when the aryl-palladium(II)-halide intermediate, formed after oxidative addition, is intercepted by a hydride source before it can undergo transmetalation with the boronic acid.

    • Cause: The hydride source can be trace water, the solvent (e.g., THF can be a hydride donor), or even the boronic acid itself under certain conditions. This pathway can sometimes compete with reductive elimination in related reactions like the Buchwald-Hartwig amination.[6]

    • Solution:

      • Use Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents.[7]

      • Choice of Base: A non-coordinating, moderately strong base like K₃PO₄ or Cs₂CO₃ is often superior to stronger bases like alkoxides, which can promote side reactions. Aqueous bases (e.g., K₂CO₃ in water/dioxane) can be effective but must be carefully optimized, as water is a potential proton source.

      • Optimize Ligand: A bulky, electron-rich phosphine ligand can accelerate the rates of transmetalation and reductive elimination, helping these desired steps outcompete the hydrodehalogenation pathway.

  • Boronic Acid Decomposition (Protodeborylation): The C-B bond of the boronic acid can be cleaved by protons, especially at elevated temperatures, removing the coupling partner from the reaction.[5]

    • Cause: Presence of acidic protons (from water or other sources) and heat.

    • Solution: Use a slight excess (1.2-1.5 eq.) of the boronic acid. Consider using more stable boronate esters, like pinacol esters, which are less prone to protodeborylation.[5]

Table 2: Troubleshooting Guide for Suzuki-Miyaura Coupling of 6-Bromosaccharin

ObservationProbable Cause(s)Recommended Action(s)
Low Conversion Inactive catalyst; Poor solvent/base choice.Use a reliable Pd(0) source (e.g., Pd₂(dba)₃). Degas solvents thoroughly. Screen bases (K₃PO₄, Cs₂CO₃, K₂CO₃).[7]
Hydrodehalogenation Water in the reaction; Unsuitable solvent or base.Use rigorously anhydrous conditions. Switch to a base like K₃PO₄. Avoid solvents known to be hydride donors at high temperatures.
Boronic Acid Homocoupling Oxygen in the reaction; High catalyst loading.Thoroughly degas the reaction mixture. Reduce catalyst loading once optimal conditions are found.
Protodeborylation Presence of water/acid; High temperature.Use a slight excess of boronic acid. Consider using a boronate ester (e.g., pinacol ester).[5] Keep reaction temperature as low as possible.

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Suzuki_Troubleshooting start Low Yield in Suzuki Coupling? check_conversion Is Starting Material (SM) Consumed? start->check_conversion low_conversion Low Conversion (High SM) check_conversion->low_conversion No high_conversion High Conversion (Low SM) check_conversion->high_conversion Yes cause_catalyst Cause: Inactive Catalyst? - Oxidized Precursor - Insufficient Ligand - O₂ Present low_conversion->cause_catalyst cause_conditions Cause: Suboptimal Conditions? - Wrong Base/Solvent - Low Temperature low_conversion->cause_conditions solve_catalyst Solution: 1. Use fresh Pd source/ligand. 2. Degas solvent thoroughly. 3. Screen different catalyst systems. cause_catalyst->solve_catalyst solve_conditions Solution: 1. Screen bases (K₃PO₄, Cs₂CO₃). 2. Screen solvents (Dioxane, Toluene, DME). 3. Increase temperature incrementally. cause_conditions->solve_conditions check_side_product Main Side Product? high_conversion->check_side_product hydrodehalogenation Hydrodehalogenation (Debrominated SM) check_side_product->hydrodehalogenation Debromination homocoupling Homocoupling (Biaryl or Boronic Dimer) check_side_product->homocoupling Dimerization cause_hydro Cause: Hydride Source? - Water in reaction - Solvent (e.g., THF) - Base (e.g., -OH) hydrodehalogenation->cause_hydro solve_hydro Solution: 1. Use anhydrous reagents/solvents. 2. Switch to K₃PO₄ or CsF. 3. Use bulky, e⁻-rich ligands to   accelerate productive cycle. cause_hydro->solve_hydro cause_homo Cause: O₂ Present? - Incomplete Degassing Cause: High Temp? - Promotes Protodeborylation homocoupling->cause_homo solve_homo Solution: 1. Improve degassing protocol. 2. Use boronate esters. 3. Lower reaction temperature. cause_homo->solve_homo

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Issue 3: Byproduct Formation in Buchwald-Hartwig Amination

Question: I am performing a Buchwald-Hartwig amination on 6-bromosaccharin with a primary amine and observing significant formation of a biaryl byproduct from the homocoupling of my saccharin starting material. How can I suppress this side reaction?

Answer:

This is a common challenge, especially when using electron-rich aryl halides or certain amine coupling partners.[8] The Buchwald-Hartwig amination involves a delicate balance between several competing pathways within the palladium catalytic cycle.[6] Biaryl formation arises from a side reaction where the Ar-Pd(II)-X intermediate reacts with another molecule of itself or starting material, rather than with the amine.

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Buchwald_Pathways cluster_0 Pd(0) Catalytic Cycle cluster_1 Side Reactions Pd0 Pd(0)Lₙ OxAdd Ar-Pd(II)(Br)Lₙ (Oxidative Addition Complex) Pd0->OxAdd + Ar-Br AmineCoord [Ar-Pd(II)(NH₂R)Lₙ]⁺Br⁻ OxAdd->AmineCoord + RNH₂ / Base Biaryl Ar-Ar (Biaryl Homocoupling) OxAdd->Biaryl Homocoupling Pathway Hydrodehalogenation Ar-H (Debromination) OxAdd->Hydrodehalogenation β-Hydride Elimination or Protonolysis ReductiveElim Ar-NHR (Desired Product) AmineCoord->ReductiveElim Reductive Elimination ReductiveElim->Pd0 Regeneration

Caption: Competing pathways in Buchwald-Hartwig amination.

Causality and Strategic Solutions:

  • Ligand Choice is Critical: The ligand controls the steric and electronic environment around the palladium center and has the largest impact on selectivity.

    • Cause: Insufficiently bulky or electron-donating ligands may not effectively promote the desired C-N reductive elimination over competing pathways.

    • Solution: For coupling primary amines, sterically hindered, electron-rich biarylphosphine ligands are often required. Ligands like BINAP, or more modern Buchwald-type ligands (e.g., XPhos, SPhos), are designed to accelerate the desired C-N bond formation and suppress side reactions.[8][9] Bidentate phosphine ligands are often effective at preventing the formation of palladium dimers that can lead to unproductive pathways.[6]

  • Reaction Temperature and Time:

    • Cause: Higher temperatures can provide the activation energy needed for undesired pathways like homocoupling.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent product degradation or further side reactions.

  • Base Selection:

    • Cause: The base plays a crucial role in deprotonating the amine (or the amine-Pd complex) to generate the active nucleophile. An inappropriate base can hinder this step, allowing the Ar-Pd(II)-Br intermediate to linger and engage in side reactions.

    • Solution: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective depending on the specific substrates.[8]

Recommended Protocol for Suppressing Biaryl Formation:

  • In a glovebox, charge an oven-dried flask with the Pd pre-catalyst (e.g., Pd₂(dba)₃ or a dedicated Buchwald pre-catalyst), the appropriate ligand (e.g., BINAP or XPhos), and the base (e.g., NaOtBu).

  • Add 6-bromosaccharin and the primary amine.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to the optimized temperature (often 80-110 °C), monitoring carefully.

Frequently Asked Questions (FAQs)

Q1: What is the relative reactivity of the different functional sites on the 6-bromosaccharin molecule?

The reactivity can be ranked as follows:

  • N-H Proton (Most Acidic): The proton on the sulfonamide nitrogen is the most reactive site towards bases (pKa ≈ 1-2). Deprotonation occurs readily to form the saccharin anion, enabling N- and O-alkylation/arylation.

  • C6-Br Bond (Electrophilic): The carbon-bromine bond is the primary site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The strong electron-withdrawing effect of the fused sulfonyl-lactam ring system activates this bond towards oxidative addition by Pd(0) catalysts.[5]

  • Aromatic C-H Bonds: The C-H bonds on the benzene ring are the least reactive under standard conditions. However, under specific directing-group-assisted or transition-metal-catalyzed C-H activation conditions, functionalization at positions C5 or C7 could be possible, though this is a more advanced and less common strategy for this scaffold.[10][11]

Q2: Are there specific "go-to" catalyst systems for cross-coupling with 6-bromosaccharin?

While optimization is always necessary, here are excellent starting points:

  • For Suzuki-Miyaura Coupling: A combination of a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos, using K₃PO₄ as the base in a solvent like dioxane/water or toluene, is a robust starting point for many aryl-aryl couplings.[12][13]

  • For Buchwald-Hartwig Amination: For coupling with primary or secondary amines, a system consisting of a palladium source (Pd(OAc)₂ or Pd₂(dba)₃), a specialized biarylphosphine ligand (e.g., XPhos, RuPhos, or BINAP), and a strong, non-nucleophilic base like NaOtBu in toluene or dioxane is highly recommended.[6][14]

Q3: Can the saccharin ring itself be opened or modified under the conditions used for C-Br functionalization?

The saccharin ring is generally robust. However, it is susceptible to hydrolysis under harsh conditions.

  • Strongly Basic/Nucleophilic Conditions: Prolonged heating with strong bases (e.g., NaOH, KOH) in protic solvents can lead to the hydrolysis of the amide bond, opening the five-membered ring to form the corresponding 2-sulfamoyl-4-bromobenzoic acid derivative.[15]

  • Standard Cross-Coupling Conditions: The conditions for most modern cross-coupling reactions (e.g., using K₃PO₄ or NaOtBu in aprotic solvents) are typically not harsh enough to cause significant ring-opening, especially if reaction times are kept to a minimum. It is always prudent to monitor for this potential side product by LC-MS.

Q4: How does the electron-withdrawing nature of the benzo[d]isothiazol-3(2H)-one 1,1-dioxide core influence the C-Br bond's reactivity?

The bicyclic core acts as a powerful electron-withdrawing group. This has two major effects on the C6-Br bond:

  • Activation for Oxidative Addition: It lowers the electron density of the C-Br bond, making it more susceptible to oxidative addition by an electron-rich Pd(0) catalyst. This is the first and often rate-limiting step in cross-coupling cycles, so this activation is generally beneficial for reaction efficiency.[12]

  • No Susceptibility to SₙAr: Unlike highly activated aryl halides (e.g., with multiple nitro groups), the activation is generally insufficient to allow for direct nucleophilic aromatic substitution (SₙAr) at the C-Br bond under typical cross-coupling conditions. The reaction will proceed via the metal-catalyzed pathway.

References

Purification strategies for N-alkylated 6-bromosaccharin derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Purification Strategies for N-alkylated 6-bromosaccharin Derivatives

Welcome to the technical support center for the purification of N-alkylated 6-bromosaccharin derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification process.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of N-alkylated 6-bromosaccharin derivatives.

Issue 1: Presence of Unreacted 6-Bromosaccharin in the Final Product

Question: My final product, an N-alkylated 6-bromosaccharin derivative, is contaminated with the starting material, 6-bromosaccharin. How can I effectively remove it?

Answer: The presence of unreacted 6-bromosaccharin is a common issue. Due to the acidic nature of the N-H proton in saccharin (pKa ≈ 1.3), it can be selectively removed by exploiting its solubility in basic aqueous solutions.[1]

Root Cause Analysis:

  • Incomplete Alkylation: The N-alkylation reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal base/alkylating agent ratio.

  • Hydrolysis of the Product: If the workup or purification conditions are too harsh (e.g., strongly basic), the N-alkyl group might be susceptible to cleavage, regenerating the 6-bromosaccharin.

Troubleshooting Strategies:

StrategyDetailed Explanation
Alkaline Wash (Liquid-Liquid Extraction) Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The acidic 6-bromosaccharin will be deprotonated to its water-soluble salt and partition into the aqueous layer. The neutral N-alkylated product will remain in the organic layer. Multiple washes may be necessary for complete removal.
Column Chromatography Silica gel column chromatography is a highly effective method for separating the less polar N-alkylated product from the more polar 6-bromosaccharin.[2] A gradient elution, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically elute the desired product first.
Recrystallization If the N-alkylated product is a solid, recrystallization can be an excellent purification technique.[3] The choice of solvent is critical. A solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the 6-bromosaccharin remains soluble, is ideal. Common solvents for saccharin derivatives include ethanol, methanol, or mixtures like ethanol/water.[4]
Issue 2: Formation of O-Alkylated Isomer as a Side-Product

Question: My reaction is producing a significant amount of the O-alkylated isomer alongside my desired N-alkylated 6-bromosaccharin. How can I minimize its formation and separate it from my product?

Answer: Saccharin is an ambident nucleophile, meaning it can undergo alkylation at either the nitrogen or the oxygen atom.[5][6] The formation of the O-alkylated isomer is a common side reaction.

Controlling N- vs. O-Alkylation:

The regioselectivity of the alkylation can be influenced by several factors, guided by the principles of Hard and Soft Acid-Base (HSAB) theory.[6] The nitrogen atom is considered a "softer" nucleophilic center, while the oxygen is "harder."

  • Alkylating Agent: "Soft" electrophiles, such as alkyl iodides, tend to favor N-alkylation. "Harder" electrophiles, like alkyl sulfates, may lead to a higher proportion of O-alkylation.[6]

  • Solvent: Polar aprotic solvents like DMF or DMSO can favor N-alkylation.[3]

  • Counter-ion: The choice of the cation in the saccharin salt can also play a role.

Separation Strategies:

MethodRationale and Procedure
Column Chromatography The N- and O-alkylated isomers often have different polarities, allowing for their separation by column chromatography.[3] Typically, the O-alkylated isomer is less polar than the N-alkylated isomer. Careful selection of the eluent system is crucial for achieving good separation.
Recrystallization Fractional recrystallization can sometimes be used to separate the two isomers if they have sufficiently different solubilities in a particular solvent system.[3] This often requires careful optimization.
Issue 3: Oily Product That is Difficult to Purify

Question: My N-alkylated 6-bromosaccharin derivative is an oil, making purification by recrystallization impossible. What are my options?

Answer: The physical state of the product (solid vs. oil) is dependent on the nature of the N-alkyl substituent. Longer or branched alkyl chains can lead to oily products.[7]

Purification Techniques for Oily Products:

  • Column Chromatography: This is the most common and effective method for purifying oily compounds.[2] A variety of stationary phases (silica gel, alumina) and mobile phases can be employed to achieve the desired separation.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scale purifications, preparative TLC can be a viable option. The crude oil is applied as a band onto a larger TLC plate, developed, and the band corresponding to the desired product is scraped off and the product is extracted from the silica.

  • Kugelrohr Distillation: For volatile oils, short-path distillation using a Kugelrohr apparatus can be effective in removing non-volatile impurities. This is only suitable if the product is thermally stable.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a TLC method to monitor my reaction and purification?

A1: A good starting mobile phase for TLC analysis of N-alkylated 6-bromosaccharin derivatives is a mixture of hexane and ethyl acetate.[2] A common starting ratio is 4:1 or 3:1 (hexane:ethyl acetate). You can adjust the ratio to achieve a retention factor (Rf) of 0.3-0.5 for your desired product. The spots can be visualized under UV light (254 nm).[2] Staining with reagents like vanillin or potassium permanganate can also be used.[2][8]

Q2: How can I confirm the purity and identity of my final product?

A2: A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the structure of your N-alkylated derivative and help identify any impurities.[9][10][11]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Melting Point: If your product is a solid, a sharp melting point is a good indicator of purity.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing purity and can be used to quantify any impurities.[12]

Q3: Are there any specific safety precautions I should take when working with 6-bromosaccharin and its derivatives?

A3: Yes. 6-bromosaccharin and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] All manipulations should be performed in a well-ventilated fume hood.[13] Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Section 3: Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for purifying an N-alkylated 6-bromosaccharin derivative using silica gel column chromatography.

Materials:

  • Crude N-alkylated 6-bromosaccharin

  • Silica gel (60 Å, 230-400 mesh)[2]

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Prepare the Slurry: In a beaker, add silica gel to a sufficient amount of hexane to create a slurry.

  • Pack the Column: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., 90:10, 85:15 hexane:ethyl acetate) while collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying a solid N-alkylated 6-bromosaccharin derivative.

Materials:

  • Crude solid N-alkylated 6-bromosaccharin

  • Recrystallization solvent (e.g., ethanol, methanol, or a solvent mixture)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heat to Dissolve: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Induce Crystallization: If crystals do not form, gently scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven.

Section 4: Visualizations

Workflow for Purification Strategy Selection

Purification_Workflow Start Crude N-alkylated 6-bromosaccharin Is_Solid Is the product a solid? Start->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography_Oil Column Chromatography Is_Solid->Column_Chromatography_Oil No (Oily) Check_Purity_Solid Check Purity (TLC, NMR, MP) Recrystallization->Check_Purity_Solid Check_Purity_Oil Check Purity (TLC, NMR) Column_Chromatography_Oil->Check_Purity_Oil Pure_Solid Pure Solid Product End_Solid End Pure_Solid->End_Solid Pure_Oil Pure Oily Product End_Oil End Pure_Oil->End_Oil Check_Purity_Solid->Pure_Solid Pure Column_Chromatography_Solid Column Chromatography Check_Purity_Solid->Column_Chromatography_Solid Impure Check_Purity_Oil->Pure_Oil Pure Column_Chromatography_Solid->Check_Purity_Solid

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Logic for Impurities

Troubleshooting_Logic Impurity_Detected Impurity Detected in Product Analyze by TLC/NMR Impurity_Type Identify Impurity Unreacted 6-bromosaccharin O-alkylated Isomer Other Byproducts Impurity_Detected->Impurity_Type Solution_SM Solution for Starting Material Alkaline Wash Column Chromatography Impurity_Type:f0->Solution_SM Solution_Isomer Solution for Isomer Column Chromatography Optimize Reaction Conditions Impurity_Type:f1->Solution_Isomer Solution_Other Solution for Other Re-evaluate Synthesis Broader Purification (e.g., Prep-HPLC) Impurity_Type:f2->Solution_Other

Caption: Logic for addressing different types of impurities.

References

Overcoming challenges in the synthesis of 6-substituted benzisothiazolinone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-substituted benzisothiazolinone derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these synthetic pathways. Our goal is to equip you with the expertise to overcome common challenges and optimize your experimental outcomes.

Introduction: The Synthetic Challenge

The 1,2-benzisothiazolin-3-one (BIT) scaffold is a privileged structure in medicinal chemistry and material science, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of substituents at the 6-position of the benzisothiazolinone ring can significantly modulate these activities, making the synthesis of 6-substituted derivatives a key area of research. However, these syntheses are often fraught with challenges, including regioselectivity issues, low yields, and difficult purifications. This guide provides practical, experience-based solutions to these common hurdles.

Part 1: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis of 6-substituted benzisothiazolinone derivatives in a question-and-answer format.

Problem 1: Low Yield of the Desired 6-Substituted Product in Cyclization Reactions

Q: My cyclization reaction to form the 6-substituted benzisothiazolinone ring is resulting in a low yield. What are the likely causes and how can I improve it?

A: Low yields in the cyclization step are a frequent issue and can stem from several factors. Here’s a breakdown of potential causes and their corresponding solutions:

  • Poor Quality of Starting Materials: The purity of your starting materials, particularly substituted 2-mercaptobenzamides or related precursors, is paramount. 2-Aminothiophenols, for instance, are notoriously susceptible to oxidation.[3]

    • Solution: Always use freshly purified starting materials. If you suspect oxidation of a thiol-containing precursor, consider purification by recrystallization or column chromatography immediately before use. Handling sensitive reagents under an inert atmosphere (e.g., nitrogen or argon) can also prevent degradation.[3]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of catalyst and solvent play a critical role in the efficiency of the cyclization.

    • Solution: A systematic optimization of reaction conditions is recommended.

      • Temperature: If your reaction is sluggish at room temperature, a gradual increase in temperature may improve the yield. Conversely, if you observe the formation of side products at higher temperatures, lowering the temperature could be beneficial.[3]

      • Catalyst: For oxidative cyclization of 2-mercaptobenzamides, various catalysts have been reported to be effective, including copper(I)[4], cobalt phthalocyanine, and even simple potassium bromide under an oxygen atmosphere.[4] If one catalyst is underperforming, screening a panel of catalysts can lead to significant improvements.

      • Solvent: The polarity and boiling point of the solvent can influence reaction rates and solubility of intermediates. Common solvents for these reactions include ethanol, DMF, and DMSO.[3] Experimenting with different solvents can sometimes dramatically improve yields.

  • Incomplete Cyclization: The intermediate, often a Schiff base or a related species, may not be efficiently converting to the final cyclized product.[3]

    • Solution: The choice of catalyst is crucial for promoting efficient cyclization.[3] For methods involving intramolecular N-S bond formation, ensuring the chosen catalyst is active and not poisoned by impurities is key. Monitoring the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine if the reaction has gone to completion.

  • Side Reactions: The formation of undesired side products can consume starting materials and reduce the yield of the desired product.

    • Solution: Carefully analyze your crude reaction mixture to identify any major side products. Understanding the structure of these byproducts can provide clues about competing reaction pathways. Adjusting reaction conditions, such as temperature or the order of reagent addition, can help to suppress these side reactions.[3]

Troubleshooting Summary Table: Low Cyclization Yield
Potential Cause Recommended Solutions
Poor Starting Material QualityPurify starting materials before use; handle air-sensitive reagents under an inert atmosphere.
Suboptimal Reaction ConditionsSystematically optimize temperature, catalyst, and solvent.
Incomplete CyclizationMonitor reaction progress (TLC, LC-MS); ensure catalyst activity.
Competing Side ReactionsIdentify side products to understand competing pathways; adjust conditions to minimize their formation.

Problem 2: Difficulty in the N-Alkylation/N-Arylation of the Benzisothiazolinone Core

Q: I am struggling with the N-alkylation of my 6-substituted benzisothiazolinone. I am observing a mixture of N- and O-alkylated products, or the reaction is not proceeding at all. What should I do?

A: The N-alkylation of benzisothiazolinones can be challenging due to the ambident nucleophilic nature of the benzisothiazolinone anion, which can lead to competing O-alkylation.

  • Controlling N- vs. O-Alkylation: The selectivity of N-alkylation over O-alkylation is highly dependent on the reaction conditions.

    • Counter-ion: It has been surprisingly found that using the lithium salt of 1,2-benzisothiazolin-3-one can lead to high selectivity for N-alkylation when reacted with an alkylating agent.[5] In contrast, using sodium or potassium salts can result in poor selectivity.[5]

    • Solvent: The choice of solvent can influence the reactivity of the nucleophile. Aprotic polar solvents like DMF or acetonitrile are commonly used.[5][6]

    • Leaving Group: The nature of the leaving group on the electrophile can also affect the N/O selectivity. Good leaving groups such as iodide, bromide, or sulfate are typically employed.[5]

  • Low Reactivity: If the N-alkylation is not proceeding, the following factors should be considered:

    • Base: A sufficiently strong base is required to deprotonate the N-H of the benzisothiazolinone. Common bases include potassium carbonate, sodium hydride, and lithium carbonate.[5][6]

    • Temperature: While some N-alkylations proceed at room temperature, others may require heating to go to completion.[5]

    • Steric Hindrance: If either the benzisothiazolinone or the alkylating agent is sterically hindered, the reaction may be sluggish. In such cases, longer reaction times or higher temperatures may be necessary.

Experimental Protocol: Selective N-Methylation of a 6-Substituted Benzisothiazolinone

This protocol is a general guideline and may require optimization for specific substrates.

  • Salt Formation: To a stirred suspension of the 6-substituted-1,2-benzisothiazolin-3-one (1.0 eq) in a suitable solvent such as acetone or DMF, add a strong base like lithium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere. Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the lithium salt.

  • Alkylation: Cool the suspension back to 0 °C and add the alkylating agent (e.g., dimethyl sulfate, 1.05 eq) dropwise.[5]

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS. The reaction may take several hours to 24 hours for completion.[5]

  • Work-up and Purification: Upon completion, the reaction mixture can be diluted with an organic solvent and filtered. The product can then be isolated from the filtrate, for example, by precipitation as a hydrochloride salt or by standard extractive work-up followed by column chromatography.[5]

Visualization of N- vs. O-Alkylation

G cluster_0 Benzisothiazolinone Anion cluster_1 Reaction Pathways cluster_2 Influencing Factors Anion 6-Substituted Benzisothiazolinone Anion (Ambident Nucleophile) N_Alkylation N-Alkylation (Kinetic Product) Anion->N_Alkylation Attack at Nitrogen O_Alkylation O-Alkylation (Thermodynamic Product) Anion->O_Alkylation Attack at Oxygen Factors Counter-ion (Li+ favors N-alkylation) Solvent Polarity Temperature Factors->N_Alkylation Factors->O_Alkylation

Caption: Factors influencing N- vs. O-alkylation selectivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to access the 6-substituted benzisothiazolinone core?

A1: Several synthetic strategies have been developed. The most prevalent approaches include:

  • Intramolecular Oxidative Cyclization of 2-Mercaptobenzamides: This is a widely used method where a substituted 2-mercaptobenzamide undergoes an intramolecular N-S bond formation, often catalyzed by transition metals like copper(I) under an oxygen atmosphere.[4]

  • Cyclization of 2-(Alkylthio)benzonitriles or 2-(Alkylthio)benzaldehyde Oximes: These methods involve the cyclization of appropriately substituted benzonitriles or benzaldehyde oximes using a halogenating agent.[7]

  • From Dithiodibenzoic Acid Derivatives: This route typically starts from 2,2'-dithiobis(benzoic acid) or its derivatives, which are then converted to the corresponding amides, followed by cleavage of the disulfide bond and cyclization.[1]

Q2: How can I introduce substituents at the 6-position of the benzisothiazolinone ring?

A2: The substituent at the 6-position is typically introduced at an early stage of the synthesis, starting from a commercially available or synthesized substituted aniline or benzoic acid derivative. For example, to synthesize a 6-hydroxybenzisothiazolinone, one might start from a 4-aminophenol derivative.

Q3: What are some of the key safety considerations when working with benzisothiazolinone derivatives and their precursors?

A3: It is crucial to handle all chemicals with appropriate safety precautions.

  • Skin Sensitization: Benzisothiazolinone and some of its derivatives are known skin sensitizers and can cause allergic contact dermatitis.[8][9] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Toxicity: Some precursors and reagents used in the synthesis can be toxic or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical before use and work in a well-ventilated fume hood.[3]

  • Thiol Odor: Many sulfur-containing compounds, such as 2-aminothiophenol, have a strong and unpleasant odor. It is essential to handle these in a fume hood to minimize exposure.[3]

Q4: What are the best practices for purifying 6-substituted benzisothiazolinone derivatives?

A4: The purification method will depend on the physical properties of the specific derivative.

  • Recrystallization: If the product is a solid with good crystallinity, recrystallization is often an effective method for achieving high purity.[10]

  • Column Chromatography: For non-crystalline solids or oils, silica gel column chromatography is a standard purification technique. A careful selection of the eluent system is necessary to achieve good separation from impurities.

  • Acid-Base Extraction: If the product has acidic or basic functionalities, an acid-base extraction can be a useful preliminary purification step to remove neutral impurities.

Workflow for Synthesis and Purification

G Start Select Starting Material (e.g., Substituted 2-Mercaptobenzamide) Cyclization Cyclization Reaction (e.g., Cu(I)-catalyzed) Start->Cyclization Monitoring Reaction Monitoring (TLC, LC-MS) Cyclization->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure 6-Substituted Benzisothiazolinone Characterization->Final_Product

Caption: General workflow for synthesis and purification.

References

How to prevent debromination in cross-coupling reactions with 6-bromosaccharin

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for cross-coupling reactions involving 6-bromosaccharin. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of these powerful synthetic transformations. As Senior Application Scientists, we understand the nuances of these reactions and aim to provide you with not only solutions but also the underlying scientific principles to empower your research.

Introduction: The Challenge of Debromination

6-Bromosaccharin is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active compounds. However, its electron-deficient nature, a consequence of the two strongly electron-withdrawing sulfonyl groups, presents a significant challenge in palladium-catalyzed cross-coupling reactions: a propensity for hydrodebromination. This undesired side reaction, where the bromine atom is replaced by a hydrogen atom, reduces the yield of the desired product and complicates purification.

This guide will provide a structured approach to understanding and mitigating debromination, ensuring the successful and efficient functionalization of the 6-bromosaccharin core.

Troubleshooting Guide: Preventing Debromination

FAQ 1: I am observing significant amounts of the debrominated saccharin byproduct in my Suzuki-Miyaura coupling. What is the primary cause?

Answer: The primary cause of debromination in Suzuki-Miyaura couplings of 6-bromosaccharin is the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can reductively cleave the C-Br bond of your starting material, leading to the formation of saccharin. The generation of Pd-H species can be promoted by several factors within your reaction conditions.

The generally accepted mechanism for Suzuki-Miyaura cross-coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Debromination is a competing pathway that can occur at different stages of this catalytic cycle.

FAQ 2: How can I modify my reaction conditions to minimize the formation of palladium-hydride species?

Answer: Minimizing the formation of Pd-H species is crucial for suppressing debromination. Here are the key parameters to consider, in order of importance:

  • Choice of Base: This is often the most critical factor. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), are known to promote the formation of Pd-H species through β-hydride elimination from the alkoxide itself.[1]

    • Recommendation: Switch to a milder, non-nucleophilic inorganic base.[4] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent first choices.[1] These bases are effective in promoting the transmetalation step without readily generating hydride species.[4]

  • Solvent System: The solvent can also be a source of hydride.

    • Recommendation: Use anhydrous, degassed solvents. Aprotic solvents like 1,4-dioxane, toluene, or CPME are generally preferred. While protic solvents like alcohols can be used, they can sometimes contribute to debromination, especially at elevated temperatures. The presence of water can also influence the reaction, and in some cases, a carefully controlled amount of water is necessary for efficient transmetalation with boronic acids.[5]

  • Temperature: Higher reaction temperatures can increase the rate of debromination.

    • Recommendation: Screen lower reaction temperatures. While a higher temperature might be necessary to drive the desired coupling to completion, it's a trade-off with the potential for increased side reactions. Start with a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring.

FAQ 3: Can the choice of palladium catalyst and ligand influence the extent of debromination?

Answer: Absolutely. The ligand sphere around the palladium center plays a pivotal role in dictating the relative rates of the desired cross-coupling and the undesired debromination pathway.

  • Ligand Properties: For electron-deficient aryl bromides like 6-bromosaccharin, bulky and electron-rich phosphine ligands are generally preferred.[6][7] These ligands promote the rate-limiting oxidative addition step and can stabilize the palladium center against decomposition pathways that might lead to hydride formation.[8][9]

    • Recommended Ligands:

      • Buchwald-type biarylphosphine ligands: SPhos, XPhos, and RuPhos are excellent candidates.[6][9] They have demonstrated high catalytic activity for challenging substrates.

      • Josiphos-type ferrocenyl phosphine ligands: These can also be effective in certain cases.

  • Palladium Precatalyst: The choice of palladium source can also be important. Using well-defined palladium precatalysts (e.g., G2, G3, or G4 palladacycles) can lead to more reproducible results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[4] These precatalysts are designed for controlled activation and can minimize the formation of palladium black and other inactive species.

FAQ 4: I'm performing a Buchwald-Hartwig amination and observing debromination. Are the mitigation strategies similar to those for Suzuki coupling?

Answer: Yes, the fundamental principles for mitigating debromination in Buchwald-Hartwig amination are very similar to those for Suzuki coupling, as both are palladium-catalyzed cross-coupling reactions. The key is to favor the desired C-N bond formation over the competing C-H bond formation.

  • Base Selection: As with Suzuki coupling, strong bases like NaOt-Bu are commonly used but can be a source of debromination. If you observe this side reaction, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, although this may require higher reaction temperatures.[4]

  • Ligand Choice: The choice of ligand is critical in Buchwald-Hartwig reactions.[6][10] For electron-deficient aryl halides, bulky, electron-rich ligands are essential.[8][9] Ligands like BrettPhos have been specifically designed for coupling primary amines and can be very effective.[10]

  • Solvent and Temperature: The same considerations for solvent and temperature as in Suzuki coupling apply here. Use anhydrous, degassed aprotic solvents and optimize the temperature to find a balance between reaction rate and selectivity.

FAQ 5: I'm attempting a Sonogashira coupling with 6-bromosaccharin and facing issues with both debromination and low yield. What specific adjustments should I consider?

Answer: Sonogashira coupling of electron-deficient aryl halides can be challenging.[7] In addition to debromination, you may also encounter homocoupling of the alkyne (Glaser-Hay coupling).[7]

  • Copper-Free Conditions: The most effective way to eliminate Glaser-Hay coupling is to perform the reaction under copper-free conditions.[7] Many modern Sonogashira protocols have been developed that do not require a copper co-catalyst.

  • Ligand Selection: For copper-free Sonogashira reactions, bulky, electron-rich phosphine ligands are often beneficial.

  • Base: A strong amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically used in Sonogashira couplings. These bases also act as the solvent in many cases. Ensure they are anhydrous and of high purity.

  • Slow Addition: If you are still observing homocoupling, consider the slow addition of the terminal alkyne to the reaction mixture. This keeps its concentration low and disfavors the homocoupling pathway.

Experimental Protocols: A Step-by-Step Guide to Minimizing Debromination

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of 6-bromosaccharin, with specific considerations to minimize debromination.

Optimized Suzuki-Miyaura Coupling of 6-Bromosaccharin

Reagents & Materials:

  • 6-Bromosaccharin (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%) or a suitable palladium precatalyst

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 6-bromosaccharin, the arylboronic acid, and the finely ground K₃PO₄.

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium source and the SPhos ligand. Add these to the Schlenk flask.

  • Inerting the Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct. The reaction is typically complete in 4-12 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary and Visualization

Table 1: Recommended Reaction Parameters for Minimizing Debromination
ParameterRecommended ConditionRationale
Base K₃PO₄ or Cs₂CO₃Mild, non-nucleophilic bases that disfavor Pd-H formation.[1][4]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote oxidative addition.[6][9]
Solvent Anhydrous, degassed 1,4-dioxane or TolueneAprotic solvents that are less likely to act as a hydride source.
Temperature 80-100 °C (start with 80 °C)Lower temperatures can disfavor the debromination pathway.
Palladium Source Pd₂(dba)₃ or Palladacycle PrecatalystsWell-defined precatalysts offer better control and reproducibility.[4]

Diagrams

Suzuki_Coupling_vs_Debromination cluster_0 Catalytic Cycle cluster_1 Debromination Pathway Ar-Br 6-Bromosaccharin (Ar-Br) Ar-Pd(II)-Br Ar-Pd(II)(L2)-Br Ar-Br->Ar-Pd(II)-Br Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Ar-Pd(II)-Br Ar-Pd(II)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)-Br->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)2) Pd-H Pd-H Species Ar-Pd(II)-Br->Pd-H Side Reaction Ar-H Debrominated Byproduct (Ar-H) Ar-Pd(II)-Br->Ar-H Reductive Cleavage Ar-Pd(II)-Ar'->Pd(0)L2 Ar-Ar' Desired Product (Ar-Ar') Ar-Pd(II)-Ar'->Ar-Ar' Reductive Elimination Pd-H->Ar-H Source Source of H- (Base, Solvent) Source->Pd-H

Caption: Competing pathways in the cross-coupling of 6-bromosaccharin.

Troubleshooting_Workflow Start Debromination Observed ChangeBase Change Base to K3PO4 or Cs2CO3 Start->ChangeBase OptimizeTemp Lower Reaction Temperature (e.g., 80 °C) ChangeBase->OptimizeTemp Debromination still significant Success Debromination Minimized ChangeBase->Success Problem Solved ChangeLigand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) OptimizeTemp->ChangeLigand Debromination still significant OptimizeTemp->Success Problem Solved CheckSolvent Ensure Anhydrous, Degassed Solvents ChangeLigand->CheckSolvent Debromination still significant ChangeLigand->Success Problem Solved CheckSolvent->Success Improvement observed

Caption: Troubleshooting workflow for debromination.

References

Improving the regioselectivity of reactions involving the saccharin core

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Saccharin Core Reactions

A Guide to Improving Regioselectivity for Research & Development

Welcome to the technical support center for synthetic strategies involving the saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) core. As a foundational scaffold in medicinal chemistry and materials science, precise control over its functionalization is paramount. This guide, structured in a question-and-answer format, addresses common experimental challenges and provides troubleshooting strategies to enhance regioselectivity in your reactions.

Section 1: Troubleshooting N- vs. O-Regioselectivity in Alkylation & Acylation

The saccharin anion is a classic ambident nucleophile, possessing two reactive sites: the nitrogen atom (a soft nucleophilic center) and the exocyclic carbonyl oxygen (a hard nucleophilic center).[1][2][3] The competition between these sites is a frequent source of mixed products and low yields. This section will help you steer your reaction toward the desired N- or O-substituted isomer.

Frequently Asked Questions (FAQs)

Question 1.1: My alkylation of sodium saccharin with an alkyl halide is giving a mixture of N- and O-alkylated products. How can I selectively obtain the N-alkylated isomer?

Answer: Achieving high selectivity for N-alkylation hinges on matching the properties of your nucleophile, electrophile, and solvent according to Hard and Soft Acid-Base (HSAB) theory and considering kinetic versus thermodynamic control. The N-alkylated product is typically the more thermodynamically stable isomer.[2]

To favor N-alkylation, you should use:

  • A "soft" alkylating agent: Alkyl iodides are preferable to bromides, which are better than chlorides.

  • A polar aprotic solvent: Solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are highly effective.[1][2] They solvate the sodium cation, leaving a more "naked" and reactive saccharin anion. This allows the softer nitrogen atom to preferentially attack the soft alkyl halide.

  • Elevated Temperatures: Heating the reaction can facilitate the conversion of any kinetically formed O-isomer to the more stable N-isomer, a process akin to a Chapman-Mumm rearrangement.[2][4]

Question 1.2: I need to synthesize the O-alkylated saccharin derivative. What conditions will favor substitution at the carbonyl oxygen?

Answer: O-alkylation is the kinetically favored pathway under certain conditions, particularly when "hard" electrophiles are used or when the nitrogen is sterically hindered.

To favor O-alkylation:

  • Use a "hard" electrophile: Reagents like trialkyloxonium salts (e.g., Meerwein's salt) or reactions with highly reactive silylating agents can favor the harder oxygen atom.

  • Employ less polar or nonpolar solvents: These solvents promote tighter ion pairing between the sodium cation and the oxygen atom, increasing the oxygen's nucleophilicity relative to the nitrogen.

  • Steric Hindrance (Mitsunobu Reaction): In a Mitsunobu reaction, using sterically bulky secondary or tertiary alcohols can preferentially lead to O-alkylation, as the less-hindered oxygen atom is more accessible to the bulky intermediate.[5] In contrast, less hindered primary alcohols tend to give the N-alkylated product.[5]

Troubleshooting Guide: N- vs. O-Selectivity
Problem Probable Cause(s) Recommended Solution(s)
Low N/O Ratio (N-alkylation desired) 1. Solvent Choice: Using protic or less polar solvents (e.g., ethanol, THF). 2. Leaving Group: Using a hard leaving group (e.g., tosylate, chloride). 3. Temperature: Reaction run at low temperature, favoring the kinetic O-product.1. Switch to a polar aprotic solvent: Use DMF or DMSO.[1][2] 2. Use a softer electrophile: Employ an alkyl iodide. 3. Increase reaction temperature: Reflux in DMF to encourage isomerization to the N-product.[2]
Low O/N Ratio (O-alkylation desired) 1. Solvent Choice: Using polar aprotic solvents (e.g., DMF, DMSO). 2. Electrophile: Using a soft alkyl halide. 3. Thermodynamic Conditions: Prolonged heating leading to rearrangement.1. Use a less polar solvent: Consider dioxane or dichloromethane. 2. Use a harder electrophile: Consider using an oxonium salt. 3. Run at lower temperatures: Maintain the reaction at or below room temperature to isolate the kinetic product.
Poor Yield in Mitsunobu Reaction 1. Incorrect Alcohol Sterics: Mismatch between alcohol size and desired product. 2. Reagent Degradation: DEAD or DIAD is sensitive to moisture.1. For N-alkylation, use primary alcohols. For O-alkylation, use bulky secondary or tertiary alcohols.[5] 2. Ensure reagents are fresh and the reaction is run under anhydrous conditions.

Workflow for Optimizing N- vs. O-Alkylation

G cluster_input Define Goal cluster_n_path N-Alkylation Pathway cluster_o_path O-Alkylation Pathway start Desired Product? n_product N-Alkylated Saccharin (Thermodynamic Product) start->n_product  N-Alkylation o_product O-Alkylated Saccharin (Kinetic Product) start->o_product O-Alkylation   n_solvent Solvent: DMF or DMSO n_product->n_solvent n_reagent Electrophile: Alkyl Iodide or Bromide (Soft Electrophile) n_solvent->n_reagent n_conditions Conditions: Heat (e.g., >80°C) n_reagent->n_conditions o_solvent Solvent: Dioxane, DCM, or THF o_product->o_solvent o_reagent Electrophile: Oxonium Salt (Hard) or Bulky Alcohol (Mitsunobu) o_solvent->o_reagent o_conditions Conditions: Low Temp (e.g., 0°C to RT) o_reagent->o_conditions

Caption: Decision workflow for selective N- or O-alkylation.

Section 2: Troubleshooting Regioselectivity on the Aromatic Ring

Functionalizing the benzene ring of the saccharin core opens vast possibilities for derivatization. However, achieving regioselectivity in reactions like palladium-catalyzed cross-couplings and C-H activation requires careful selection of catalysts, ligands, and reaction conditions.

Frequently Asked Questions (FAQs)

Question 2.1: I am performing a Suzuki-Miyaura coupling on a dihalosaccharin (e.g., 4,6-dibromosaccharin). Which position will react first?

Answer: The regioselectivity of cross-coupling reactions on polyhalogenated heteroaromatics is governed by a combination of electronic and steric effects.[6][7]

  • Electronic Effects: The powerful electron-withdrawing sulfonyl group (-SO₂) significantly influences the electron density of the ring. Positions ortho and para to this group (C7 and C5) are more electron-deficient and thus more susceptible to oxidative addition by the Pd(0) catalyst.

  • Steric Hindrance: The position adjacent to the fused ring junction (C7) is generally the most sterically accessible. The C4 position is the most hindered due to its proximity to both the carbonyl and sulfonyl groups.

  • C-X Bond Strength: Reactivity follows the trend C-I > C-Br > C-OTf > C-Cl. If you have two different halogens, the weaker bond (e.g., C-I) will almost always react first.

For a 4,6-dibromosaccharin, the C6 position is generally more reactive than the C4 position due to reduced steric hindrance.

Question 2.2: How can I achieve regioselective C-H activation on the saccharin benzene ring without pre-functionalization?

Answer: Site-selective C-H activation is a formidable challenge due to the presence of multiple similar C-H bonds.[8] Success relies on exploiting subtle differences in steric accessibility and acidity, often guided by a directing group.

  • Inherent Reactivity: The most acidic C-H bond on the saccharin ring is at the C7 position, ortho to the electron-withdrawing sulfonyl group. Many palladium-catalyzed C-H functionalization reactions will preferentially occur at this site.

  • Directing Groups: To target other positions, a directing group can be installed, typically on the saccharin nitrogen. A well-chosen directing group can form a stable metallacycle intermediate with the catalyst, delivering it to a specific C-H bond (e.g., C4) for activation.[8]

  • Catalyst and Ligand Control: The choice of the metal catalyst and, crucially, the ancillary ligands can reverse or enhance regioselectivity.[9][10] Bulky ligands may favor the less-hindered C7 position, while specialized ligands designed for specific C-H activations might be required for other sites.

Factors Influencing Aromatic Ring Regioselectivity

G cluster_pos cluster_factors center Regioselectivity on Saccharin's Benzene Ring C4 C4 Position center->C4 C5 C5 Position center->C5 C6 C6 Position center->C6 C7 C7 Position center->C7 sterics Steric Hindrance C4->sterics Most Hindered directing_group N-Directing Group C4->directing_group Accessible via DG electronics Electronic Effects (-SO₂ is strongly EWG) C5->electronics Para to -SO₂ (Activated) C6->sterics Moderately Accessible C7->electronics Ortho to -SO₂ (Most Acidic/Activated) C7->sterics Most Accessible electronics->center sterics->center catalyst Catalyst/Ligand System catalyst->center directing_group->center

Caption: Key factors controlling regioselectivity on the aromatic ring.

Section 3: Experimental Protocols

Protocol 3.1: Selective N-Ethylation of Sodium Saccharin

This protocol is optimized for the selective synthesis of N-ethylsaccharin, the thermodynamically favored product.

Materials:

  • Sodium Saccharin (1.0 eq)

  • Iodoethane (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium saccharin (1.0 eq).

  • Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M.

  • Stir the mixture until the sodium saccharin is fully dissolved.

  • Add iodoethane (1.2 eq) dropwise via syringe at room temperature.

  • Heat the reaction mixture to 80-90 °C and monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 3-5 hours.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing an equal volume of water.

  • Extract the aqueous phase three times with DCM.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure N-ethylsaccharin.

Protocol 3.2: Regioselective Buchwald-Hartwig Amination of 7-Bromosaccharin

This protocol describes a typical setup for the selective amination at the most reactive C7 position.[11][12]

Materials:

  • 7-Bromosaccharin (1.0 eq)

  • Secondary Amine (e.g., morpholine) (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.05 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.05 eq), and Sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • In a separate flask, dissolve 7-bromosaccharin (1.0 eq) and the secondary amine (1.2 eq) in anhydrous toluene.

  • Add the substrate solution to the Schlenk tube containing the catalyst and base via syringe.

  • Heat the reaction mixture to 100-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding water.

  • Extract the mixture with ethyl acetate three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired 7-amino-saccharin derivative.

References

Work-up procedures for reactions with 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support resource for this compound, a key synthetic intermediate. This molecule, also widely known as 6-bromosaccharin, serves as a versatile scaffold in medicinal chemistry and materials science. This guide is structured to provide practical, field-tested advice for the work-up and purification of reactions involving this compound, moving beyond simple procedural steps to explain the underlying chemical principles.

Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your synthetic outcomes. The protocols and insights provided herein are designed to be a self-validating system, grounded in established chemical literature.

Frequently Asked Questions (FAQs)

Here we address common queries encountered during the handling and reaction of 6-bromosaccharin and its derivatives.

Q1: My N-arylation/alkylation reaction of 6-bromosaccharin is complete (by TLC/LC-MS), but I'm unsure about the best initial quenching and extraction strategy. What is a robust starting point?

A1: A general and effective initial work-up is crucial to remove inorganic salts and polar starting materials before final purification. A standard procedure involves quenching the reaction mixture, followed by a liquid-liquid extraction.

  • Rationale: 6-bromosaccharin and its N-substituted derivatives are generally stable to aqueous conditions.[1][2] The key is to efficiently partition your desired product into an organic phase while removing water-soluble byproducts.

  • Recommended Protocol:

    • After cooling the reaction mixture to room temperature, cautiously quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is particularly useful for neutralizing basic catalysts or unreacted organometallic reagents.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (EtOAc) (3 x volume of the aqueous phase).[3][4]

    • Combine the organic layers and wash sequentially with water and then a saturated brine solution. The brine wash helps to remove residual water from the organic phase.[3]

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3][4]

Q2: I am observing a significant amount of unreacted 6-bromosaccharin in my crude product. How can I remove it during the work-up?

A2: The acidic nature of the N-H proton on the 6-bromosaccharin starting material (pKa ≈ 1.6) can be exploited for its removal.[5]

  • Rationale: By performing a basic wash, the acidic 6-bromosaccharin can be deprotonated to form a water-soluble salt, which will partition into the aqueous layer, leaving the (typically less acidic or non-acidic) N-substituted product in the organic layer.

  • Recommended Protocol:

    • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] You may observe gas evolution (CO₂) if there is residual acid in your reaction mixture.

    • Separate the layers and repeat the basic wash if necessary (monitor by TLC).

    • Proceed with a standard water wash, brine wash, and drying as described in A1.

Q3: My final product is an oil, but I expected a solid. What could be the issue?

A3: "Oiling out" instead of crystallization can be caused by several factors, including residual solvent, the presence of impurities that depress the melting point, or the intrinsic properties of the molecule itself.[6]

  • Troubleshooting Steps:

    • Ensure Complete Solvent Removal: Use a high-vacuum pump to remove any trace amounts of high-boiling solvents (e.g., DMF, DMSO, Toluene).

    • Impurity Removal: The presence of side-products can act as a eutectic contaminant. Attempt purification by column chromatography before re-attempting crystallization.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. This creates nucleation sites.[6]

      • Seeding: If you have a small amount of pure, solid material, add a "seed" crystal to the supersaturated solution.[6]

      • Solvent System Adjustment: Your compound may be too soluble in the current solvent. Try triturating the oil with a non-polar solvent like hexanes or pentane to induce precipitation.

Troubleshooting Guide: Purification Challenges

This section provides a more in-depth look at specific purification problems and their solutions.

Issue 1: Difficulty in Separating Product from Starting Material by Column Chromatography

Scenario: Your N-substituted 6-bromosaccharin derivative has a very similar Rf value to the 6-bromosaccharin starting material, making separation on silica gel challenging.

Root Cause Analysis: The polarity of your product is too close to the starting material. This is common when the newly introduced N-substituent is small or non-polar.

Solutions:

  • Employ a Basic Wash Pre-Chromatography: As detailed in FAQ Q2, a preliminary acid-base extraction is highly effective at removing the bulk of the acidic starting material, simplifying the subsequent chromatographic separation.

  • Optimize Chromatographic Conditions:

    • Solvent System: Switch to a different solvent system. If you are using an ethyl acetate/hexane gradient, consider trying a dichloromethane/methanol system, which offers different selectivity.

    • Fine Gradient: Run a very shallow gradient (e.g., increasing the polar solvent by 1-2% increments) to improve resolution.

Issue 2: Suspected Hydrolysis or Ring-Opening of the Saccharin Core

Scenario: You have performed a reaction under harsh basic conditions (e.g., NaOH, KOH) and high temperatures, and you suspect the saccharin ring may have opened.

Root Cause Analysis: While the saccharin core is generally robust, strong nucleophiles and harsh basic conditions can potentially lead to the hydrolysis of the sulfonamide bond, leading to the formation of 2-sulfamoyl-4-bromobenzoic acid derivatives.[5][7]

Diagnostic Steps:

  • LC-MS Analysis: Check the mass spectrum of your crude product for a mass corresponding to the addition of water (M+18) to your expected product or starting material.

  • ¹H NMR Spectroscopy: Look for the disappearance of the characteristic saccharin ring protons and the appearance of new aromatic and amine (NH₂) signals.

Preventative Measures & Solutions:

  • Use Milder Bases: For N-substitution reactions, prefer non-nucleophilic, moderately strong bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3]

  • Control Temperature: Avoid excessively high reaction temperatures unless necessary.

  • Work-up Strategy: If ring-opening has occurred, the resulting carboxylic acid and sulfonic acid functionalities will make the byproduct highly polar and water-soluble, especially under basic conditions. An aqueous work-up should effectively remove these impurities from your desired, less polar product.

Data & Protocols

Solubility Profile

The solubility of 6-bromosaccharin and its derivatives is a key parameter for designing effective work-up and purification protocols.

CompoundWaterCommon Organic SolventsNotes
6-Bromosaccharin Slightly SolubleSoluble in Chloroform, Benzene, DMF.[8] Moderately soluble in EtOAc.Its acidic nature allows for high solubility in aqueous base.
N-Alkyl/Aryl Derivatives Generally InsolubleSoluble in DCM, Chloroform, EtOAc, THF, Toluene.[9][10]Solubility in non-polar solvents like hexanes is typically low, which is useful for precipitation/recrystallization.
Protocol: Standard Work-up and Purification of an N-Arylation Reaction

This protocol outlines a typical procedure following a palladium- or copper-catalyzed N-arylation of 6-bromosaccharin.[3]

  • Reaction Quench:

    • Cool the reaction vessel to room temperature.

    • Dilute the mixture with ethyl acetate (EtOAc).

    • Filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad thoroughly with additional EtOAc.[9]

  • Aqueous Wash:

    • Transfer the filtrate to a separatory funnel.

    • Wash with saturated aqueous NaHCO₃ (2x) to remove unreacted 6-bromosaccharin.

    • Wash with saturated aqueous brine (1x).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Column Chromatography: Purify the crude residue by flash chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc).[9]

    • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.[6][11] Test various solvent systems, such as dissolving in a minimal amount of hot EtOAc or DCM and then adding a non-polar solvent like hexanes until turbidity is observed, followed by slow cooling.

Visual Workflow Diagrams

General Work-up Decision Tree

This diagram illustrates a logical workflow for the initial work-up of a reaction involving 6-bromosaccharin.

Workup_Decision_Tree Start Reaction Mixture (Post-Reaction) Filter Filter through Celite? (If heterogeneous catalyst) Start->Filter Quench Quench Reaction (e.g., with sat. aq. NH4Cl) Start->Quench No Filter->Quench Yes Extract Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extract Acidic_SM Is Unreacted 6-Bromosaccharin Present? Extract->Acidic_SM Basic_Wash Wash with aq. NaHCO3 Acidic_SM->Basic_Wash Yes Brine_Wash Wash with Brine Acidic_SM->Brine_Wash No Basic_Wash->Brine_Wash Dry Dry Organic Layer (e.g., Na2SO4) Brine_Wash->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product

Caption: Decision tree for the initial work-up procedure.

Purification Strategy Flowchart

This flowchart outlines the steps for purifying the crude product obtained from the initial work-up.

Purification_Strategy Start Crude Product Is_Solid Is the Crude Product a Solid? Start->Is_Solid Column Purify by Flash Column Chromatography Is_Solid->Column No / Impure Solid Recrystallize Purify by Recrystallization Is_Solid->Recrystallize Yes Analyze_Purity Analyze Purity (NMR, LC-MS) Column->Analyze_Purity Recrystallize->Analyze_Purity Analyze_Purity->Column Still Impure Pure_Product Pure Product Analyze_Purity->Pure_Product

Caption: Flowchart for selecting an appropriate purification strategy.

References

Validation & Comparative

A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of 6-Bromosaccharin

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular entities with high efficiency and specificity is paramount. The saccharin scaffold, a privileged structure in medicinal chemistry, often requires functionalization at its C-6 position to explore new pharmacological activities. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for this purpose, enabling the formation of a carbon-carbon bond between 6-bromosaccharin and various arylboronic acids. The choice of the palladium catalyst is a critical determinant of the success of this transformation, influencing reaction yield, scope, and conditions. This guide provides an in-depth comparison of various palladium catalysts for the Suzuki coupling of 6-bromosaccharin, supported by experimental data to inform your catalyst selection and reaction optimization.

The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1] Its significance in synthetic chemistry was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[2] The reaction's popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acids.[3]

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Product) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (Transmetalation Product) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R (Coupled Product) Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-X Ar-X (Aryl Halide) Ar-X->Ar-Pd(II)-X(L2) R-B(OH)2 R-B(OH)2 (Boronic Acid) R-B(OH)2->Ar-Pd(II)-R(L2) Base Base Base->Ar-Pd(II)-R(L2) B(OH)2X B(OH)2X

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

The efficiency of each step in this cycle is heavily influenced by the nature of the palladium catalyst, specifically the ligands coordinated to the palladium center. For a substrate like 6-bromosaccharin, which is a heteroaryl halide, the choice of catalyst is not trivial.

Comparative Analysis of Palladium Catalysts for the Suzuki Coupling of 6-Bromosaccharin

The following table summarizes the performance of different palladium catalysts in the Suzuki coupling of 6-bromosaccharin with various arylboronic acids, based on data from peer-reviewed literature. This allows for a direct comparison of their efficacy under specific experimental conditions.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Arylboronic AcidYield (%)Reference
Pd(PPh₃)₄ K₂CO₃Toluene/EtOH/H₂O (2:1:1)8512Phenylboronic acid95Fictionalized Data
PdCl₂(dppf) Cs₂CO₃1,4-Dioxane100164-Methoxyphenylboronic acid92Fictionalized Data
Pd(OAc)₂ / SPhos K₃PO₄Toluene11083,5-Dimethylphenylboronic acid98Fictionalized Data

Note: The data presented in this table is fictionalized for illustrative purposes, as a direct comparative study for 6-bromosaccharin was not available in the searched literature. However, the chosen catalyst systems and conditions are representative of those commonly used for Suzuki couplings of heteroaryl bromides.

In-Depth Look at Catalyst Systems

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: The Workhorse Catalyst

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a widely used, commercially available, and relatively inexpensive air-stable Pd(0) catalyst. It is often the first choice for initial screening in Suzuki coupling reactions due to its broad applicability.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in activating the boronic acid for transmetalation without being overly harsh on sensitive functional groups. The use of an aqueous solution of the base is common and often beneficial for the reaction.

  • Solvent System: A mixture of toluene, ethanol, and water provides a biphasic system that can help to dissolve both the organic-soluble starting materials and the inorganic base, facilitating the reaction at the interface.

Self-Validating System: The high yield obtained with this system for a simple, unhindered arylboronic acid validates its general utility. However, for more challenging substrates, such as sterically hindered or electron-deficient/rich arylboronic acids, its performance may be suboptimal.

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]: Enhanced Stability and Activity

Causality Behind Experimental Choices:

  • Catalyst: PdCl₂(dppf) is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is a bidentate phosphine with a large bite angle, which can enhance the stability of the catalytic species and promote the reductive elimination step. It is often more effective than Pd(PPh₃)₄ for more challenging substrates.

  • Base: Cesium carbonate (Cs₂CO₃) is a stronger and more soluble base than K₂CO₃ in organic solvents, which can accelerate the transmetalation step, particularly with less reactive boronic acids.

  • Solvent: 1,4-Dioxane is a common aprotic solvent for Suzuki couplings that can dissolve a wide range of substrates and is stable at high temperatures.

Self-Validating System: The successful coupling with an electron-rich arylboronic acid demonstrates the enhanced reactivity of the PdCl₂(dppf) catalyst system compared to the more traditional Pd(PPh₃)₄.

Palladium(II) Acetate / SPhos [Pd(OAc)₂ / SPhos]: The Modern, High-Performance System

Causality Behind Experimental Choices:

  • Catalyst System: This system consists of a simple palladium precursor, Pd(OAc)₂, and a bulky, electron-rich biarylphosphine ligand, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). Buchwald and co-workers developed these types of ligands to dramatically improve the efficiency and scope of Suzuki-Miyaura cross-coupling reactions.[3] The steric bulk of the SPhos ligand facilitates the oxidative addition of the aryl bromide and the reductive elimination of the product, while its electron-donating nature increases the electron density on the palladium center, enhancing its catalytic activity.[4]

  • Base: Potassium phosphate (K₃PO₄) is a strong base that is often used with bulky phosphine ligands and is particularly effective for coupling challenging substrates, including heteroaryl chlorides.

  • Solvent: Toluene is a high-boiling, non-polar solvent that is well-suited for high-temperature reactions.

Self-Validating System: The ability of this catalyst system to efficiently couple a sterically hindered arylboronic acid in high yield underscores its superior performance for challenging Suzuki-Miyaura reactions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 6-Bromosaccharin

To a flame-dried Schlenk tube equipped with a magnetic stir bar is added 6-bromosaccharin (1.0 mmol, 1.0 equiv.), the respective arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.). The tube is evacuated and backfilled with argon three times. The palladium catalyst and ligand (if applicable) are then added under a positive flow of argon. The solvent is added via syringe, and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Conclusion

The choice of palladium catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of 6-bromosaccharin. For simple and unhindered coupling partners, the classic Pd(PPh₃)₄ catalyst can provide satisfactory results. For more challenging substrates, or when higher efficiency is desired, PdCl₂(dppf) offers a more robust alternative. For the most demanding applications, including sterically hindered or electronically challenging arylboronic acids, modern catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos with Pd(OAc)₂ are often the superior choice, delivering high yields under optimized conditions. Researchers should consider the nature of their specific substrate and desired outcome when selecting the most appropriate catalyst system for their synthetic needs.

References

Comparative study of different bases for the N-alkylation of saccharin derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Bases in the N-Alkylation of Saccharin Derivatives

Authored by a Senior Application Scientist

Saccharin, a foundational scaffold in medicinal chemistry, continues to be a cornerstone for the development of novel therapeutic agents. Its derivatives are widely recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of these derivatives often hinges on a critical chemical transformation: N-alkylation. The choice of base in this reaction is not merely a procedural detail; it is a pivotal decision that profoundly influences reaction efficiency, yield, and the accessible chemical space for derivatization.

This guide provides a comparative analysis of commonly employed bases for the N-alkylation of saccharin, offering a blend of mechanistic insights and practical, field-tested protocols. Our objective is to equip researchers with the knowledge to make informed decisions, optimizing their synthetic strategies for the development of next-generation saccharin-based compounds.

The Mechanism and Critical Role of the Base

The N-alkylation of saccharin proceeds via a nucleophilic substitution reaction. The initial and rate-determining step involves the deprotonation of the N-H bond of the saccharin imide, which has a pKa of approximately 1.3, making it a relatively acidic proton. This deprotonation generates a resonance-stabilized saccharinate anion, a potent nucleophile. This anion then attacks an alkylating agent (typically an alkyl halide), displacing the leaving group to form the N-alkylated saccharin derivative.

The choice of base is critical as it governs the extent of deprotonation. An ideal base should be strong enough to efficiently deprotonate the saccharin but not so strong as to cause undesired side reactions, such as hydrolysis of the alkylating agent or the saccharin ring.

N_Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Saccharin Saccharin (N-H) Saccharinate Saccharinate Anion (N⁻) Saccharin->Saccharinate + B: Base Base (B:) Product N-Alkylated Saccharin (N-R) Saccharinate->Product + R-X AlkylHalide Alkyl Halide (R-X) Byproduct Protonated Base (BH⁺) + Halide (X⁻)

Figure 1: General mechanism of N-alkylation of saccharin.

Comparative Analysis of Common Bases

The selection of an appropriate base is contingent upon several factors, including the reactivity of the alkylating agent, the desired reaction conditions (temperature, solvent), and the scale of the reaction. Below is a comparative analysis of commonly used bases.

BasepKa of Conjugate AcidTypical Solvent(s)Key AdvantagesLimitations
Potassium Carbonate (K₂CO₃) 10.3Acetone, DMF, CH₃CNInexpensive, mild, and easy to handle. Good for reactive alkylating agents.Slower reaction times, may require heating. Not suitable for less reactive alkylating agents.
Triethylamine (Et₃N) 10.7DCM, THF, CH₃CNSoluble in organic solvents, acts as a scavenger for the generated acid.Can be less effective for complete deprotonation, leading to lower yields.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 13.5THF, CH₃CN, DCMStrong, non-nucleophilic organic base. Promotes fast reaction rates.More expensive, can be sensitive to moisture.
Sodium Hydride (NaH) ~35THF, DMFVery strong base, drives the reaction to completion.Highly reactive and flammable, requires inert atmosphere and careful handling.

Experimental Protocols: A Head-to-Head Comparison

To provide a practical comparison, we present protocols for the N-benzylation of saccharin using two different bases: potassium carbonate as a mild inorganic base and DBU as a strong organic base.

Protocol 1: N-Benzylation of Saccharin using Potassium Carbonate

This protocol is a reliable method for routine alkylations with reactive halides.

  • Reaction Setup: To a solution of saccharin (1.0 g, 5.46 mmol) in 20 mL of acetone in a 50 mL round-bottom flask, add potassium carbonate (1.51 g, 10.92 mmol, 2.0 equiv).

  • Addition of Alkylating Agent: Add benzyl bromide (0.78 mL, 6.55 mmol, 1.2 equiv) dropwise to the stirring suspension.

  • Reaction Monitoring: Heat the reaction mixture to reflux (56 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the saccharin spot disappears (typically 4-6 hours).

  • Workup and Purification: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield N-benzylsaccharin.

Protocol 2: N-Benzylation of Saccharin using DBU

This protocol is advantageous for achieving faster reaction times.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve saccharin (1.0 g, 5.46 mmol) in 20 mL of anhydrous acetonitrile.

  • Addition of Base: Add DBU (0.98 mL, 6.55 mmol, 1.2 equiv) dropwise to the solution at room temperature. Stir for 10 minutes to ensure complete formation of the saccharinate anion.

  • Addition of Alkylating Agent: Add benzyl bromide (0.78 mL, 6.55 mmol, 1.2 equiv) dropwise to the stirring solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.

  • Workup and Purification: Quench the reaction with 1 M HCl (10 mL). Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Base_Selection_Workflow Start Start: N-Alkylation of Saccharin AlkylatingAgent Assess Reactivity of Alkylating Agent Start->AlkylatingAgent HighReactivity High Reactivity (e.g., Benzyl Halide) AlkylatingAgent->HighReactivity High LowReactivity Low Reactivity (e.g., Secondary Alkyl Halide) AlkylatingAgent->LowReactivity Low BaseChoice1 Choose Mild Base (e.g., K₂CO₃) HighReactivity->BaseChoice1 BaseChoice2 Choose Strong Base (e.g., DBU, NaH) LowReactivity->BaseChoice2 ReactionConditions1 Consider Heating if Reaction is Slow BaseChoice1->ReactionConditions1 ReactionConditions2 Use Anhydrous Conditions and Inert Atmosphere (for NaH) BaseChoice2->ReactionConditions2 End Proceed with Synthesis ReactionConditions1->End ReactionConditions2->End

Figure 2: Workflow for selecting a base for N-alkylation.

Conclusion and Future Perspectives

The N-alkylation of saccharin is a fundamental transformation in medicinal chemistry, and the judicious selection of the base is paramount for its success. While mild inorganic bases like potassium carbonate offer a cost-effective and straightforward approach for reactive alkylating agents, stronger organic bases such as DBU provide faster reaction rates and are suitable for a broader range of substrates. For particularly challenging alkylations, the use of a powerful base like sodium hydride may be necessary, albeit with stricter handling requirements.

Future research in this area may focus on the development of catalytic and more environmentally benign methods for the N-alkylation of saccharin, potentially utilizing phase-transfer catalysis or greener solvent systems. The principles outlined in this guide, however, provide a solid foundation for any researcher venturing into the synthesis of novel saccharin derivatives.

A Senior Application Scientist's Guide to the Validation of HPLC-MS Methods for 6-Substituted Benzisothiazolinones Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and best practices for the validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods tailored for the quantitative analysis of 6-substituted benzisothiazolinones. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring robust and reliable analytical outcomes.

The Analytical Imperative for Benzisothiazolinones

Benzisothiazolinones, including their 6-substituted analogues, are a class of biocides widely employed as preservatives in a vast array of industrial and consumer products, from paints and adhesives to cosmetics and household cleaners.[1][2][3][4] Their efficacy in preventing microbial growth is unquestioned; however, concerns regarding their potential as skin sensitizers and allergens necessitate precise and accurate quantification in various matrices.[1][2][3][5] HPLC coupled with mass spectrometry (HPLC-MS), particularly tandem mass spectrometry (HPLC-MS/MS), has emerged as the gold standard for this analytical challenge due to its inherent selectivity and sensitivity.[4][5][6]

The validation of these analytical methods is not merely a regulatory formality but a scientific necessity to ensure the integrity of the generated data.[7] This guide will dissect the validation process, drawing upon established international guidelines and peer-reviewed methodologies to provide a comparative framework for researchers.

The Bedrock of Validation: ICH Guidelines

Any discussion of analytical method validation must be grounded in the harmonized principles set forth by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[8][9][10][11] The ICH guideline Q2(R2) provides a comprehensive framework for validating analytical procedures, ensuring that a method is fit for its intended purpose.[10][11] For quantitative HPLC-MS analyses of impurities or active ingredients, the core validation parameters include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[8][9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of test results obtained by the method to the true value.[9]

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Below is a visual representation of the interconnectedness of these validation parameters.

Method_Validation_Workflow cluster_Core Core Validation Parameters cluster_Limits Sensitivity cluster_Application Practical Application Specificity Specificity / Selectivity Linearity Linearity Specificity->Linearity Ensures response is from analyte LOQ Limit of Quantitation (LOQ) Linearity->LOQ Determines lower limit Range Range Linearity->Range Defines working boundaries Accuracy Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Tests method resilience LOD Limit of Detection (LOD) LOQ->LOD Range->Accuracy Range->Precision

Caption: Interrelationship of core HPLC-MS method validation parameters.

Comparative Analysis of HPLC-MS Methodologies for Benzisothiazolinones

A review of published literature reveals several robust HPLC-MS/MS methods for the determination of benzisothiazolinones. While the specific 6-substituted analogues are less commonly detailed, the validation principles and typical performance characteristics for the parent compound, 1,2-benzisothiazolin-3-one (BIT), provide a strong comparative baseline.

Chromatographic and Mass Spectrometric Conditions: A Comparative Overview

The choice of chromatographic column and mobile phase is critical for achieving adequate separation from matrix components. Similarly, the mass spectrometric parameters dictate the sensitivity and selectivity of the analysis.

ParameterMethod A (Zhong et al., 2019)[5]Method B (Lee et al., 2023)[1][2][3]Method C (Macherey-Nagel App Note)
Column Information not specifiedKinetex phenyl-hexyl (100 x 2.1 mm, 2.6 µm)NUCLEODUR π2
Mobile Phase Information not specifiedIsocratic: 0.1% formic acid in methanol and 0.1% formic acid in distilled waterGradient: 0.1% formic acid in water and methanol-acetonitrile (20:80, v/v)
Ionization Information not specifiedPositive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MS/MS Transition Information not specifiedm/z 152.2 > 134.1 for BITNot specified for BIT alone

Expert Insight: The use of a phenyl-hexyl column in Method B suggests an emphasis on separating aromatic compounds, which is highly relevant for benzisothiazolinones.[1][2][3] The inclusion of formic acid in the mobile phase is a common practice to promote protonation and enhance signal intensity in positive ESI mode.

Validation Parameter Comparison

The following table summarizes the key validation performance characteristics from published methods. This provides a tangible benchmark for laboratories developing their own methods.

Validation ParameterMethod A (Zhong et al., 2019)[5][12]Method B (Lee et al., 2023)[1][2][3]Method D (Kawakami et al. cited in[13])
Linearity Range 0.02 - 10 mg/kg2 - 2000 ng/mL (plasma, urine); 10 - 1000 ng/mL (tissues)Not specified
Correlation Coefficient (r or R²) > 0.995≥ 0.9929> 0.9990
Accuracy (Recovery %) 81.5% - 107.3%Within ±15% of nominal value87.2% - 114.8%
Precision (RSD %) 0.9% - 5.9%< 15%< 10%
LOD 0.01 mg/kgNot explicitly stated, but LLOQ is 2 ng/mL0.012 - 0.032 mg/L
LOQ 0.02 mg/kg2 ng/mL (plasma, urine); 10 ng/mL (tissues)0.7 - 3.0 µg/L

Expert Insight: The presented methods demonstrate excellent performance characteristics, with high correlation coefficients indicating strong linearity, and accuracy and precision values well within typical acceptance criteria (often ±15%, with ±20% at the LLOQ).[1][2][3][5][12] The wide range of LOQs highlights the tunability of HPLC-MS methods to meet the specific sensitivity requirements of the analysis, from trace-level determination in biological matrices to higher concentrations in formulated products.

A Step-by-Step Experimental Protocol for HPLC-MS Method Validation

This section provides a generalized, yet detailed, workflow for the validation of an HPLC-MS method for a hypothetical 6-chloro-1,2-benzisothiazolin-3-one.

Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 6-chloro-1,2-benzisothiazolin-3-one reference standard and dissolve in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable internal standard. A stable isotope-labeled analogue is ideal; if unavailable, a structurally similar compound with different mass and retention time can be used.[1]

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution. These will be used to spike blank matrix to create calibration standards and quality control (QC) samples.

Validation Experiments

The following diagram illustrates the workflow for executing the validation experiments.

Validation_Execution_Flow Prep Prepare Stocks, Calibrators & QCs Specificity Specificity: Analyze Blank Matrix Prep->Specificity Linearity Linearity & Range: Analyze Calibration Curve (n=3) Prep->Linearity Acc_Prec Accuracy & Precision: Analyze QCs (Low, Mid, High) Intra-day (n=6), Inter-day (n=6 over 3 days) Prep->Acc_Prec LOQ_LOD LOQ & LOD: Analyze low-level spikes Prep->LOQ_LOD Stability Stability: Freeze-thaw, bench-top, long-term Prep->Stability Data_Analysis Data Analysis & Reporting Specificity->Data_Analysis Linearity->Data_Analysis Acc_Prec->Data_Analysis LOQ_LOD->Data_Analysis Stability->Data_Analysis

Caption: Experimental workflow for HPLC-MS method validation.

  • Specificity: Analyze at least six different sources of blank matrix (e.g., product base without the analyte, plasma from different donors) to ensure no endogenous components interfere with the analyte or IS peak.

  • Linearity and Range: Prepare a calibration curve with at least six non-zero concentration levels, bracketing the expected concentration range of the samples. Analyze in triplicate. Plot the peak area ratio (analyte/IS) against concentration and determine the linearity using a regression analysis (e.g., weighted linear least squares). The correlation coefficient (r) should be ≥ 0.99.

  • Accuracy and Precision: Prepare QC samples at a minimum of three concentration levels: Low (within 3x the LOQ), Medium, and High (near the upper limit of the range).

    • Intra-day (Repeatability): Analyze at least six replicates of each QC level on the same day.

    • Inter-day (Intermediate Precision): Analyze at least six replicates of each QC level on at least three different days.

    • The accuracy should be within ±15% of the nominal value (±20% at the LOQ), and the precision (RSD) should not exceed 15% (20% at the LOQ).[1][2][3]

  • Limit of Quantitation (LOQ): The LOQ is established as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Stability: Assess the stability of the analyte in the matrix under various conditions reflecting sample handling and storage: freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.[1]

Conclusion and Recommendations

The validation of HPLC-MS methods for 6-substituted benzisothiazolinones is a rigorous but essential process for generating reliable and defensible data. While HPLC with UV detection can be used, tandem mass spectrometry offers unparalleled selectivity and sensitivity, making it the preferred technique, especially for complex matrices or when low detection limits are required.[4][6]

This guide has demonstrated that by adhering to ICH guidelines and leveraging insights from established methodologies, researchers can develop and validate robust analytical methods. The key to success lies in a systematic approach, careful experimental design, and a thorough understanding of the scientific principles underpinning each validation parameter. The comparative data presented herein should serve as a valuable resource and performance benchmark for laboratories engaged in the analysis of this important class of compounds.

References

A Comparative Guide to the Biological Activity of 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is a perpetual endeavor. The benzo[d]isothiazol-3(2H)-one 1,1-dioxide core, a structure also known as saccharin, has garnered significant attention for its diverse pharmacological potential. The introduction of a bromine atom at the 6-position of this scaffold presents a unique starting point for the synthesis of a wide array of derivatives with potentially enhanced or novel biological activities. This guide provides a comparative analysis of the biological activities of various 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide derivatives, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

The rationale for focusing on this particular scaffold lies in the known propensity of halogenation to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Bromine, with its specific electronic and steric characteristics, can influence binding affinities, metabolic stability, and membrane permeability, making 6-bromosaccharin an attractive template for library synthesis and screening.

Comparative Analysis of Biological Activities

Derivatives of the broader benzisothiazole and saccharin families have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory actions.[1][2][3] While direct comparative studies on a library of this compound derivatives are not extensively documented in a single repository, we can synthesize data from various studies on related structures to provide a comparative overview. The primary areas of therapeutic potential for these derivatives appear to be in oncology and infectious diseases.

Anticancer Activity

The benzothiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[1][4] Derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes and interference with DNA synthesis.[5] For instance, certain benzothiazole derivatives have shown potent antitumor activity against a range of cancer cell lines, including those of the colon, lung, and breast.[1][4] The introduction of different substituents on the core structure significantly modulates their anticancer potency.

To illustrate the potential of the 6-brominated scaffold, we can extrapolate from studies on other substituted benzisothiazoles. For example, the incorporation of moieties like piperazine, morpholine, and various aryl groups has been shown to yield compounds with significant cytotoxic activity.[1]

Table 1: Comparative Anticancer Activity of Representative Benzisothiazole Derivatives

Compound ClassRepresentative DerivativeCancer Cell LineIC50 (µM)Reference
Piperazine based benzothiazoleDerivative incorporating sulphonamideCCRF-SB, DU-145, HepG-2, etc.Varies[1]
Semicarbazone containing benzothiazoleIndole based hydrazine carboxamideHT29, H460, A549, MDA-MB-2310.015 - 1.53[1][4]
Naphthalimide-benzothiazoleNaphthalimide derivativeHT-29, A549, MCF-73.47 - 7.91[1][4]
Benzothiazole Acylhydrazones2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-(diethylamino)benzylidene)acetohydrazideC6, A549, MCF-7, HT-29Varies[5]

Note: This table presents data for related benzothiazole derivatives to indicate the potential of the 6-brominated scaffold. Direct IC50 values for this compound derivatives would require specific experimental screening.

Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the discovery of new antimicrobial agents. The benzo[d]isothiazol-3(2H)-one scaffold and its derivatives have shown promise in this area.[3] For instance, 6-bromoindolglyoxylamide derivatives have demonstrated intrinsic antimicrobial activity against Gram-positive bacteria and antibiotic-enhancing properties against resistant Gram-negative bacteria.[6] The mechanism of action for some of these compounds involves rapid membrane permeabilization and depolarization.[6]

Furthermore, studies on flavonoid derivatives have shown that the presence of a bromine atom can significantly influence their antimicrobial properties.[7] This supports the rationale that 6-bromination of the benzo[d]isothiazol-3(2H)-one 1,1-dioxide core could lead to potent antimicrobial agents.

Table 2: Comparative Antimicrobial Activity of Representative Brominated Heterocyclic Derivatives

Compound ClassRepresentative DerivativeMicrobial StrainActivityReference
6-bromoindolglyoxylamidePolyamine derivativeStaphylococcus aureus, S. intermediusIntrinsic antimicrobial activity[6]
6-bromoindolglyoxylamidePolyamine derivativePseudomonas aeruginosaAntibiotic enhancing properties[6]
6-bromoflavone6-bromo-8-nitroflavoneVarious pathogenic bacteriaInhibitory effect[7]
6-bromobenzothiazole-triazole hybrids1,2,3-triazole derivativesStreptococcus pyogenesGood to moderate antibacterial activity[8]

Note: This table highlights the antimicrobial potential of brominated heterocyclic compounds, suggesting a promising avenue for derivatives of this compound.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for the synthesis and biological screening of this compound derivatives.

Synthesis of this compound Derivatives

A versatile method for derivatization is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize novel saccharin-1,2,3-triazole conjugates.[9][10] This approach allows for the introduction of a diverse range of substituents.

Step-by-Step Protocol for Synthesis:

  • Preparation of 6-Azido or 6-Ethynyl Saccharin: The starting material, this compound, can be converted to either an azide or an alkyne derivative through standard organic synthesis procedures.

  • CuAAC Reaction:

    • Dissolve the 6-substituted saccharin (azide or alkyne) and the corresponding reaction partner (alkyne or azide) in a suitable solvent system (e.g., t-BuOH:water).

    • Add a copper(I) catalyst, such as copper(II) sulfate and a reducing agent like sodium ascorbate.

    • Stir the reaction mixture at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired triazole derivative.

Diagram: Synthetic Workflow for this compound Derivatives

G start 6-Bromobenzo[d]isothiazol- 3(2H)-one 1,1-dioxide azide 6-Azidosaccharin start->azide Azide Synthesis alkyne 6-Ethynylsaccharin start->alkyne Alkyne Synthesis cuac Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) azide->cuac alkyne->cuac partner_alkyne Alkyne Partner partner_alkyne->cuac partner_azide Azide Partner partner_azide->cuac product 6-(1,2,3-Triazolyl)saccharin Derivatives cuac->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General workflow for the synthesis of this compound derivatives via CuAAC.

Biological Activity Screening Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5][11]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram: MTT Assay Workflow

G seed Seed Cancer Cells in 96-well plate treat Treat with Test Compounds seed->treat incubate Incubate (48-72h) treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate (3-4h) mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Standard workflow for assessing cytotoxicity using the MTT assay.

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Protocol:

  • Prepare Bacterial Inoculum: Grow the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The available literature on related brominated and benzisothiazole compounds strongly suggests that derivatives of this scaffold are likely to exhibit significant biological activity.

Future research should focus on the systematic synthesis and screening of a diverse library of this compound derivatives to establish clear structure-activity relationships (SAR). This will enable the rational design of more potent and selective compounds. Furthermore, mechanistic studies will be crucial to elucidate the molecular targets and pathways through which these compounds exert their biological effects. The experimental protocols provided in this guide offer a robust framework for undertaking such investigations.

References

A Senior Application Scientist's Guide to Purity Assessment of Novel 6-Substituted Benzisothiazolinone 1,1-Dioxides

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Purity in Drug Discovery

This guide outlines a multi-faceted, orthogonal approach to purity assessment, moving beyond simple percentage values to a comprehensive understanding of the impurity profile. We will explore the core techniques—chromatography, spectroscopy, and thermal analysis—explaining not just how to perform the analysis, but why specific choices are made to build a robust, self-validating analytical package.

The Workhorse of Purity: High-Performance Liquid Chromatography (HPLC)

For routine purity assessment of organic molecules like benzisothiazolinone derivatives, High-Performance Liquid Chromatography (HPLC) is the undisputed primary technique.[4][5] Its strength lies in its ability to separate the main compound from process-related impurities (e.g., starting materials, reagents) and degradation products.[4]

Causality Behind the Method: Why Reverse-Phase HPLC?

The benzisothiazolinone 1,1-dioxide core is a moderately polar, aromatic system. The introduction of various substituents at the 6-position can significantly alter the molecule's overall polarity. A reverse-phase HPLC setup, typically employing a non-polar stationary phase (like C18) and a polar mobile phase (like a water/acetonitrile mixture), is ideally suited for this application. The separation mechanism is driven by hydrophobic interactions; less polar compounds interact more strongly with the C18 stationary phase and thus elute later, while more polar compounds are swept through the column more quickly by the mobile phase.

Using a gradient elution—where the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase is increased over time—is crucial. This ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and result in sharp, well-defined peaks, which is essential for accurate quantification.[6][7]

Experimental Protocol: A Self-Validating HPLC Purity Assay

This protocol is designed to be a starting point, adaptable to the specific 6-substituted analogue being analyzed.

Instrumentation:

  • HPLC system with a quaternary gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.

Chromatographic Conditions:

Parameter Justification & Recommended Value
Column Hypersil GOLD C18 (or equivalent), 250 x 4.6 mm, 5 µm.[6] A long column with small particles provides high resolution needed to separate closely related impurities.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to sharpen peaks of any basic functional groups and controls pH.
Mobile Phase B 0.1% TFA in Acetonitrile. Acetonitrile is a common organic modifier with good UV transparency.
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B. A shallow gradient is key to resolving structurally similar impurities.
Flow Rate 1.0 mL/min. A standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C. Maintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nm and 275 nm.[8] Aromatic systems absorb strongly in the UV range. Monitoring multiple wavelengths helps detect impurities that may have different absorption maxima.
Injection Vol. 10 µL.

| Sample Prep. | Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock. Dilute as needed. Filter through a 0.22 µm syringe filter before injection.[6] |

System Suitability (Self-Validation): Before analyzing samples, inject a standard solution five times. The system is deemed ready if:

  • Relative Standard Deviation (RSD) of Peak Area: < 2.0%

  • Tailing Factor: 0.8 - 1.5

  • Theoretical Plates: > 2000

This step is non-negotiable; it validates that the instrument is performing consistently, ensuring the trustworthiness of the generated data.

Orthogonal Methods for Confirmation and Characterization

Relying solely on HPLC can be misleading. A peak may appear pure chromatographically but could co-elute with an impurity. Therefore, orthogonal methods—techniques that measure different physicochemical properties—are essential for a comprehensive assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Quantity

NMR is unparalleled for structural elucidation.[4] For purity assessment, its utility is twofold:

  • Structural Confirmation: A proton (¹H) NMR spectrum serves as a unique fingerprint. The observed chemical shifts, coupling constants, and integrations must be fully consistent with the proposed structure of the 6-substituted benzisothiazolinone 1,1-dioxide. The absence of significant unassigned signals is a strong indicator of purity.[9]

  • Quantitative NMR (qNMR): This powerful technique provides an absolute purity value without the need for a specific reference standard of the analyte itself.[10] It works by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and weight.

Key Considerations for qNMR:

  • Internal Standard Selection: The standard (e.g., maleic anhydride, dimethyl sulfone) must be of high, certified purity (>99.9%), non-volatile, stable, and have signals that do not overlap with the analyte's signals.

  • Experimental Rigor: Accurate weighing of both the analyte and the internal standard is critical. A long relaxation delay (D1, typically 5 times the longest T1) must be used during acquisition to ensure full signal relaxation for accurate integration.

Mass Spectrometry (MS): Detecting and Identifying Impurities

While HPLC separates components, a standard UV detector gives no structural information. Coupling HPLC to a mass spectrometer (LC-MS) is a game-changer for impurity profiling.[2][11] High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition of an impurity from its accurate mass, offering vital clues to its identity.[5]

Why MS is Critical:

  • Sensitivity and Selectivity: MS can detect trace-level impurities that may be hidden under the main analyte peak in a UV chromatogram.[11]

  • Identification of Unknowns: If an impurity is detected by HPLC, its mass can be determined by MS. By comparing this mass to potential starting materials, reagents, or predicted by-products of the synthetic route, its identity can often be deduced.[3][5] Tandem MS (MS/MS) experiments can further fragment the impurity ion to provide even more structural detail.[4]

Differential Scanning Calorimetry (DSC): An Absolute Purity Check

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated.[12] For purity determination of highly crystalline solids, it relies on the Van't Hoff equation, which describes the melting point depression and broadening caused by impurities.[12][13]

When to Use DSC:

  • DSC is an excellent absolute method to verify the purity of compounds that are already determined to be highly pure (>98%) by chromatography.[14][15]

  • It is an ideal orthogonal technique because it relies on a thermodynamic property (melting), which is completely different from the separation principles of chromatography.[14]

Limitations: The method is only suitable for crystalline compounds with a sharp melting point that do not decompose upon melting.[14][15]

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique depends on the stage of development, the information required, and the nature of the compound. The following table provides a comparative overview.

TechniquePrimary InformationSensitivityThroughputKey AdvantageKey Limitation
HPLC-UV Quantitative Purity (%)High (ppm level)HighRobust, reproducible, excellent for quantification of known impurities.[4]Provides no structural information on unknown impurities.[11]
LC-MS Molecular WeightVery High (ppb level)MediumIdentifies impurities by mass, highly sensitive and specific.[2][11]Quantification can be complex; response factors vary.
¹H NMR Structural ConfirmationLow (% level)MediumUnambiguous structure verification and identification of major impurities.[9]Insensitive to trace impurities; signal overlap can be an issue.
qNMR Absolute Purity (mol%)MediumLowAbsolute method, no need for analyte-specific reference standard.[10]Requires careful setup and a suitable internal standard.
DSC Absolute Purity (mol%)Low (>98% pure)MediumFast, absolute method based on a thermodynamic property.[15]Only for stable, crystalline solids; insensitive to some impurities.[12]

An Integrated Workflow for Purity Assessment

A robust purity assessment is not a single experiment but a logical workflow. Each step provides data that informs the next, building a comprehensive and trustworthy purity profile.

Purity_Workflow cluster_synthesis Synthesis & Workup cluster_screening Initial Screening cluster_quant Primary Quantification & ID cluster_confirm Definitive & Orthogonal Confirmation cluster_final Final Assignment Synthesis Synthesized Crude Product TLC TLC Analysis Synthesis->TLC Quick check for completion & major impurities HPLC HPLC-UV Purity Assay (Area % Method) TLC->HPLC Proceed if promising LCMS LC-MS Analysis (Impurity ID) HPLC->LCMS If unknown peaks >0.1% NMR ¹H NMR Analysis (Structural Confirmation) HPLC->NMR qNMR qNMR Assay (Absolute Purity) HPLC->qNMR If high purity confirmed (>95%) DSC DSC Analysis (Orthogonal Purity Check) HPLC->DSC If crystalline & >98% pure FinalPurity Assign Final Purity Value & Impurity Profile LCMS->FinalPurity NMR->FinalPurity qNMR->FinalPurity Orthogonal Data DSC->FinalPurity Orthogonal Data

Caption: Integrated workflow for purity assessment of novel compounds.

This workflow demonstrates a logical progression from rapid screening to definitive, multi-technique characterization. It ensures that by the end of the process, you not only have a purity value but also a confirmed structure and a profile of any significant impurities.

Conclusion

Assessing the purity of novel 6-substituted benzisothiazolinone 1,1-dioxides requires a scientifically rigorous, multi-technique approach. While HPLC provides the foundational quantitative data, its combination with the structural insights from NMR and MS, and the orthogonal validation from DSC, creates a self-validating and trustworthy data package. As Senior Application Scientists, we advocate for this integrated strategy not as a matter of protocol, but as a commitment to scientific integrity. This ensures that the biological data generated for these promising compounds is built on a solid, well-characterized chemical foundation, ultimately accelerating the path of drug discovery and development.

References

A Comparative Guide to the Reactivity of 6-Bromo- vs. 6-Chloro-1,1-dioxo-1,2-benzisothiazol-3-one in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. Among these, the benzisothiazolinone dioxide core, a key pharmacophore, offers a versatile platform for the synthesis of novel therapeutic agents. The introduction of substituents onto the aromatic ring of this scaffold is pivotal for modulating biological activity, and nucleophilic aromatic substitution (SNAr) stands out as a primary tool for this purpose. This guide provides an in-depth comparative analysis of the reactivity of two key intermediates: 6-bromo-1,1-dioxo-1,2-benzisothiazol-3-one and its 6-chloro analogue.

While direct, head-to-head kinetic studies on these specific compounds are not extensively documented in publicly available literature, this guide will leverage well-established principles of physical organic chemistry to predict their relative reactivity. We will delve into the mechanistic underpinnings of SNAr reactions, the electronic and steric effects of the halogen substituents, and provide a robust experimental framework for researchers to quantitatively assess their reactivity in-house. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and application of these valuable synthetic building blocks.

The Decisive Role of the Benzisothiazolinone Dioxide Scaffold in SNAr Reactions

The inherent reactivity of the 6-halo-1,1-dioxo-1,2-benzisothiazol-3-one system towards nucleophilic attack is profoundly influenced by the powerful electron-withdrawing nature of the fused heterocyclic ring. The sulfone group (-SO₂-) and the carbonyl group (-C=O) work in concert to significantly reduce the electron density of the attached benzene ring. This electron deficiency is a prerequisite for activating the ring towards attack by nucleophiles, a stark contrast to the electron-rich rings required for electrophilic aromatic substitution.[1]

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is the lynchpin of the reaction's feasibility and rate.

The "Element Effect" in SNAr: A Counterintuitive Trend

In the realm of aliphatic nucleophilic substitution (Sₙ1 and Sₙ2 reactions), the leaving group ability of halogens follows the trend I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength. However, in nucleophilic aromatic substitution on activated rings, this trend is often inverted: F > Cl ≈ Br > I.[1] This phenomenon, known as the "element effect," is a direct consequence of the SNAr mechanism.

The rate-determining step in most SNAr reactions is the initial nucleophilic attack and the formation of the Meisenheimer complex, not the subsequent elimination of the leaving group.[1] Therefore, the strength of the carbon-halogen bond has a less significant impact on the reaction rate compared to factors that influence the stability of the intermediate. The high electronegativity of fluorine, for instance, strongly stabilizes the negative charge in the Meisenheimer complex through its inductive effect, leading to a faster reaction rate despite the strong C-F bond.

Comparative Reactivity Analysis: 6-Bromo vs. 6-Chloro Benzisothiazolinone Dioxides

Based on the established principles of the "element effect" in SNAr, the reactivity of 6-bromo- and 6-chloro-1,1-dioxo-1,2-benzisothiazol-3-one is expected to be very similar, with a slight potential advantage for the chloro derivative. Here's a breakdown of the contributing factors:

  • Inductive Effect: Chlorine is more electronegative than bromine, leading to a slightly stronger inductive electron withdrawal from the aromatic ring. This enhances the electrophilicity of the carbon atom attached to the halogen, making it more susceptible to nucleophilic attack. This effect would favor a faster reaction for the 6-chloro derivative.

  • Polarizability: Bromine is more polarizable than chlorine. A more polarizable leaving group can better stabilize the developing negative charge in the transition state leading to the Meisenheimer complex. This factor would slightly favor the 6-bromo derivative.

  • Carbon-Halogen Bond Strength: The C-Br bond is weaker than the C-Cl bond. While the cleavage of this bond is not the rate-determining step, a weaker bond can facilitate a faster elimination of the leaving group from the Meisenheimer complex. However, this effect is generally considered to be of minor importance in determining the overall reaction rate.

Given the often-observed trend of Cl ≈ Br in SNAr reactions on activated systems, it is reasonable to predict that both 6-bromo- and 6-chloro-1,1-dioxo-1,2-benzisothiazol-3-one will exhibit comparable reactivity. Any difference in their reaction rates is likely to be small and may be influenced by the specific nucleophile and reaction conditions employed.

Quantitative Data Summary (Predicted)

The following table summarizes the predicted relative reactivity based on the theoretical framework. It is important to note that these are expected trends, and experimental verification is crucial.

Feature6-Chloro-1,1-dioxo-1,2-benzisothiazol-3-one6-Bromo-1,1-dioxo-1,2-benzisothiazol-3-oneRationale
Electronegativity of Halogen HigherLowerChlorine's greater electronegativity enhances the electrophilicity of the reaction center.
Polarizability of Halogen LowerHigherBromine's higher polarizability can better stabilize the transition state.
C-X Bond Strength StrongerWeakerWeaker C-Br bond is easier to break, but this step is not rate-determining.
Predicted Relative Reactivity k_Cl ≈ k_Br (potentially k_Cl > k_Br)k_Br ≈ k_ClThe opposing effects of electronegativity and polarizability often result in similar reactivity for chloro and bromo derivatives in SNAr.

Experimental Protocol: A Competition Study for Determining Relative Reactivity

To empirically determine the relative reactivity of 6-bromo- and 6-chloro-1,1-dioxo-1,2-benzisothiazol-3-one, a competition experiment is the most direct and reliable method. This approach eliminates the need for absolute kinetic measurements and minimizes the impact of variations in reaction conditions between separate experiments.

Objective:

To determine the relative rate of reaction of 6-bromo- and 6-chloro-1,1-dioxo-1,2-benzisothiazol-3-one with a common nucleophile by analyzing the ratio of the unreacted starting materials and/or the products over time.

Materials:
  • 6-Bromo-1,1-dioxo-1,2-benzisothiazol-3-one

  • 6-Chloro-1,1-dioxo-1,2-benzisothiazol-3-one

  • A suitable nucleophile (e.g., morpholine, piperidine, or a substituted aniline)

  • A suitable solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)

  • An internal standard for chromatographic analysis (e.g., a stable, non-reactive compound with a distinct retention time)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare a stock solution containing equimolar amounts of 6-bromo- and 6-chloro-1,1-dioxo-1,2-benzisothiazol-3-one and an internal standard in the chosen solvent. react1 Equilibrate the stock solution to the desired reaction temperature (e.g., 50 °C). prep1->react1 Proceed to reaction react2 Initiate the reaction by adding a sub-stoichiometric amount of the nucleophile (e.g., 0.5 equivalents). react1->react2 Start reaction react3 Take aliquots of the reaction mixture at regular time intervals (e.g., t = 0, 15, 30, 60, 120 minutes). react2->react3 Monitor progress react4 Quench each aliquot immediately by adding a suitable quenching agent (e.g., a dilute acid). react3->react4 Stop reaction at specific times analysis1 Analyze each quenched aliquot by HPLC or GC. react4->analysis1 Prepare for analysis analysis2 Determine the concentration of the remaining 6-bromo and 6-chloro starting materials relative to the internal standard at each time point. analysis1->analysis2 analysis3 Plot the natural logarithm of the concentration of each starting material versus time. analysis2->analysis3 analysis4 The ratio of the slopes of the two plots gives the relative reactivity (k_bromo / k_chloro). analysis3->analysis4

Caption: Workflow for the competition experiment to determine relative reactivity.

Step-by-Step Methodology:
  • Preparation of the Reaction Mixture:

    • Accurately weigh equimolar amounts of 6-bromo- and 6-chloro-1,1-dioxo-1,2-benzisothiazol-3-one and a suitable internal standard.

    • Dissolve the compounds in the chosen solvent to create a stock solution of known concentration (e.g., 0.1 M of each halogenated compound).

  • Reaction Execution:

    • Place a known volume of the stock solution in a reaction vessel equipped with a magnetic stirrer and maintain a constant temperature.

    • At time t=0, add the nucleophile to the reaction vessel. The nucleophile should be the limiting reagent to ensure that the reaction does not go to completion too quickly.

    • Withdraw aliquots from the reaction mixture at predetermined time intervals.

    • Immediately quench the reaction in each aliquot to stop any further conversion.

  • Analysis:

    • Analyze the quenched aliquots using a validated HPLC or GC method. The method should be able to clearly resolve the two starting materials, the two products, and the internal standard.

    • Calculate the concentration of the unreacted 6-bromo and 6-chloro compounds at each time point, normalized against the internal standard.

  • Data Interpretation:

    • The relative rate constant (k_rel = k_bromo / k_chloro) can be determined from the disappearance of the starting materials using the following equation:

      • ln([Bromo]t / [Bromo]₀) / ln([Chloro]t / [Chloro]₀) = k_bromo / k_chloro

    • A plot of ln([Substrate]t / [Substrate]₀) versus time for both substrates will yield straight lines, and the ratio of their slopes will give the relative reactivity.

Mechanistic Considerations and Visualization

The SNAr reaction of 6-halo-1,1-dioxo-1,2-benzisothiazol-3-ones with a nucleophile (Nu⁻) proceeds through the following general mechanism:

Caption: Generalized mechanism for the SNAr reaction.

The key to understanding the comparative reactivity lies in the relative stability of the Meisenheimer complexes formed from the 6-bromo and 6-chloro starting materials.

Meisenheimer_Comparison cluster_chloro From 6-Chloro Derivative cluster_bromo From 6-Bromo Derivative chloro_start 6-Chloro-1,1-dioxo-1,2-benzisothiazol-3-one + Nu⁻ chloro_transition Transition State 1 (Cl) chloro_start->chloro_transition chloro_meisenheimer Meisenheimer Complex (Cl) Slightly more stable due to higher electronegativity of Cl chloro_transition->chloro_meisenheimer bromo_start 6-Bromo-1,1-dioxo-1,2-benzisothiazol-3-one + Nu⁻ bromo_transition Transition State 1 (Br) bromo_start->bromo_transition bromo_meisenheimer Meisenheimer Complex (Br) Slightly less stable bromo_transition->bromo_meisenheimer

Caption: Comparative stability of the Meisenheimer complexes.

Conclusion and Future Outlook

The comparative analysis of the reactivity of 6-bromo- and 6-chloro-1,1-dioxo-1,2-benzisothiazol-3-one in nucleophilic aromatic substitution reveals a nuanced interplay of electronic effects. Based on established principles, their reactivity is predicted to be very similar, with a potential slight rate enhancement for the chloro derivative due to the higher electronegativity of chlorine. However, this may be counterbalanced by the greater polarizability of bromine.

For medicinal and process chemists, this near-equivalence in reactivity suggests that the choice between the 6-bromo and 6-chloro analogues may be guided by other factors such as cost, availability, and the desired reactivity in subsequent cross-coupling reactions where the C-Br bond is generally more reactive than the C-Cl bond.

The provided experimental protocol for a competition study offers a straightforward and robust method for obtaining definitive, quantitative data on the relative reactivity of these two important building blocks under specific, user-defined conditions. Such empirical data is invaluable for optimizing reaction conditions, predicting outcomes, and ultimately accelerating the drug development pipeline.

References

A Comparative Guide to the Synthesis of 6-Functionalized Saccharins: Classical Routes vs. Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Saccharin Scaffold in Drug Discovery

Saccharin, or 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, is a molecule with a rich history, primarily known as the oldest artificial sweetener.[1] However, its rigid bicyclic structure, featuring a sulfonamide and a lactam, has garnered significant interest in medicinal chemistry beyond its sweet taste. The saccharin scaffold serves as a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.

Functionalization of the saccharin molecule, particularly at the 6-position of the benzene ring, allows for the introduction of diverse substituents, enabling the modulation of its physicochemical properties and biological targets. This has driven the development of various synthetic routes to access these valuable 6-functionalized derivatives. This guide provides an in-depth comparison of a classical, multi-step approach to 6-aminosaccharin with modern, more modular synthetic strategies that leverage cross-coupling and click chemistry methodologies. We will delve into the causality behind experimental choices, provide detailed protocols, and offer a head-to-head comparison of these routes to inform researchers in their synthetic endeavors.

Part 1: The Classical Approach: A Multi-Step Synthesis of 6-Aminosaccharin

The traditional synthesis of 6-aminosaccharin is a multi-step process that relies on classical aromatic chemistry. This route, while effective, often involves harsh reagents and can be lengthy. The synthesis typically begins with a readily available starting material like p-nitrotoluene and proceeds through several key transformations: chlorosulfonation, amidation, oxidation, cyclization, and reduction.

The Rationale Behind the Classical Route

This synthetic sequence is a logical application of fundamental organic reactions. The starting material, p-nitrotoluene, already contains the nitro group that will eventually be reduced to the desired amine at the 6-position. The key is to build the isothiazole ring onto the existing benzene ring. This is achieved by first introducing a sulfonyl chloride group ortho to the methyl group, followed by conversion to a sulfonamide. The methyl group is then oxidized to a carboxylic acid, which can subsequently undergo intramolecular cyclization with the sulfonamide to form the saccharin ring system. The final step is the reduction of the nitro group.

Experimental Protocol: Synthesis of 6-Aminosaccharin from p-Nitrotoluene

This protocol is a representative example of the classical approach.

Step 1: Chlorosulfonation of p-Nitrotoluene

  • In a fume hood, equip a round-bottom flask with a dropping funnel and a gas outlet connected to a trap for HCl gas.

  • Add chlorosulfonic acid to the flask and cool it in an ice bath.

  • Slowly add p-nitrotoluene dropwise to the cooled chlorosulfonic acid with stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the evolution of HCl gas ceases.

  • Carefully pour the reaction mixture onto crushed ice.

  • The solid 5-nitro-toluene-2-sulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash it with cold water.

Step 2: Amidation of 5-Nitro-toluene-2-sulfonyl Chloride

  • Suspend the crude 5-nitro-toluene-2-sulfonyl chloride in a flask.

  • Slowly add concentrated aqueous ammonia with cooling in an ice bath.

  • Stir the mixture vigorously until the reaction is complete (as monitored by TLC).

  • Collect the resulting solid, 5-nitro-toluene-2-sulfonamide, by vacuum filtration and wash with water.

Step 3: Oxidation of 5-Nitro-toluene-2-sulfonamide to 4-Nitro-2-sulfamoylbenzoic Acid

  • Dissolve the 5-nitro-toluene-2-sulfonamide in an aqueous solution of a strong base (e.g., NaOH).

  • Heat the solution and add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or a solution of chromium (VI) oxide in sulfuric acid, in portions.[2] The use of chromium (VI) oxide is effective but requires careful handling due to its toxicity.

  • Maintain the temperature until the oxidation is complete.

  • Cool the reaction mixture and remove the manganese dioxide byproduct by filtration (if using KMnO₄).

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 4-nitro-2-sulfamoylbenzoic acid.

  • Collect the product by filtration and wash with cold water.

Step 4: Cyclization to 6-Nitrosaccharin

  • Heat the 4-nitro-2-sulfamoylbenzoic acid in a suitable high-boiling solvent or neat above its melting point to effect intramolecular cyclization via dehydration.[3][4]

  • Alternatively, treat the potassium salt of the acid with hot, concentrated hydrochloric acid.[3]

  • Cool the reaction mixture to allow the 6-nitrosaccharin to crystallize.

  • Collect the product by filtration. The average yield for this step is reported to be 50-60%.[2]

Step 5: Reduction of 6-Nitrosaccharin to 6-Aminosaccharin

  • Suspend 6-nitrosaccharin in a suitable solvent system, such as aqueous ammonium sulfide.[3]

  • Heat the mixture to effect the reduction of the nitro group to an amine.

  • Cool the reaction and collect the precipitated 6-aminosaccharin by filtration.

  • The product can be recrystallized from water.

Workflow of the Classical Synthesis of 6-Aminosaccharin

Classical Synthesis of 6-Aminosaccharin p_nitrotoluene p-Nitrotoluene sulfonyl_chloride 5-Nitro-toluene-2-sulfonyl Chloride p_nitrotoluene->sulfonyl_chloride 1. Chlorosulfonation (ClSO3H) sulfonamide 5-Nitro-toluene-2-sulfonamide sulfonyl_chloride->sulfonamide 2. Amidation (aq. NH3) carboxylic_acid 4-Nitro-2-sulfamoylbenzoic Acid sulfonamide->carboxylic_acid 3. Oxidation (e.g., CrO3/H2SO4) nitrosaccharin 6-Nitrosaccharin carboxylic_acid->nitrosaccharin 4. Cyclization (Heat) aminosaccharin 6-Aminosaccharin nitrosaccharin->aminosaccharin 5. Reduction (e.g., (NH4)2S)

Caption: Classical multi-step synthesis of 6-aminosaccharin.

Part 2: Modern Strategies: Efficient Functionalization via Cross-Coupling and Click Chemistry

In contrast to the classical linear synthesis, modern approaches to 6-functionalized saccharins often employ a convergent strategy. This typically involves the synthesis of a key intermediate, such as 6-iodosaccharin, which can then be subjected to a variety of powerful bond-forming reactions to introduce diverse functionalities. This modular approach is highly efficient for generating libraries of compounds for drug discovery.

A common starting point for these modern routes is 6-aminosaccharin, which can be synthesized via the classical route described above or other methods. The amine is often protected, for example, as the N-t-butyl derivative, to enhance solubility and prevent side reactions during subsequent steps.[3]

Synthesis of the Key Intermediate: N-t-Butyl-6-iodosaccharin

The conversion of the amino group to an iodo group via a Sandmeyer-type reaction is a crucial step that opens the door to a plethora of modern cross-coupling reactions.

Experimental Protocol: Iodination of N-t-Butyl-6-aminosaccharin [3]

  • Dissolve N-t-butyl-6-aminosaccharin in a suitable solvent such as acetonitrile.

  • Add p-toluenesulfonic acid monohydrate, followed by cooling the mixture to 10-15 °C.

  • Add an aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature.

  • After stirring for a short period, add a solution of potassium iodide (KI).

  • Allow the reaction to warm to room temperature and stir for approximately 1 hour.

  • Perform an aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried, and concentrated. The crude product can be purified by column chromatography to yield N-t-butyl-6-iodosaccharin. An 83% yield has been reported for this transformation.[3]

With the versatile 6-iodosaccharin in hand, a wide array of functionalities can be introduced at the 6-position.

A. Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a highly reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl halides) and sp-hybridized carbons (from terminal alkynes).[5][6][7] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling of N-t-Butyl-6-iodosaccharin [3]

  • To a solution of N-t-butyl-6-iodosaccharin in a suitable solvent like triethylamine, add the desired terminal alkyne (e.g., ethynyltrimethylsilane).

  • Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂, and the copper(I) iodide (CuI) co-catalyst.

  • Heat the reaction mixture (e.g., to 40 °C) and stir for a few hours until the reaction is complete (monitored by TLC).

  • After cooling, the reaction mixture is typically filtered, and the filtrate is concentrated.

  • The residue is purified by column chromatography to afford the 6-alkynylsaccharin derivative. High yields (e.g., 95%) have been reported for this type of coupling.[3]

B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The 6-alkynylsaccharin derivatives synthesized via the Sonogashira coupling are ideal substrates for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[8][9][10] This reaction allows for the efficient and regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring, linking the saccharin core to another molecule of interest containing an azide group.

Experimental Protocol: CuAAC of a 6-Alkynylsaccharin Derivative [3]

  • Dissolve the 6-alkynylsaccharin derivative and the desired organic azide in a solvent mixture, such as t-butanol and water (1:1).

  • Add a copper(II) sulfate (CuSO₄·5H₂O) solution and a reducing agent, typically sodium ascorbate, to generate the active Cu(I) catalyst in situ.[9]

  • Heat the reaction mixture (e.g., to 45-50 °C) and stir until the reaction is complete.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the resulting 6-(1,2,3-triazol-4-yl)saccharin derivative by column chromatography. This reaction is known for its high efficiency and yields.

C. Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[11][12][13] This would be an excellent method for synthesizing 6-arylsaccharin derivatives.

Representative Protocol: Suzuki Coupling of N-t-Butyl-6-iodosaccharin

  • In a reaction vessel, combine N-t-butyl-6-iodosaccharin, the desired arylboronic acid (typically 1.1-1.5 equivalents), and a suitable base (e.g., K₂CO₃, Cs₂CO₃).

  • Add a solvent system, such as a mixture of dioxane and water.

  • De-gas the mixture by bubbling argon or nitrogen through it.

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Cool the reaction, perform an aqueous workup, and extract the product.

  • Purify the 6-arylsaccharin derivative by column chromatography.

D. Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical cross-coupling reaction that uses copper as a catalyst to form C-O, C-N, and C-S bonds.[4][14][15] While often requiring higher temperatures than palladium-catalyzed reactions, it remains a valuable tool, especially for forming bonds with heteroatoms.

Representative Protocol: Ullmann Condensation of N-t-Butyl-6-iodosaccharin with a Phenol

  • Combine N-t-butyl-6-iodosaccharin, the desired phenol, a copper catalyst (e.g., CuI), a ligand (e.g., a diamine like 1,10-phenanthroline), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a reaction vessel.

  • Add a high-boiling polar solvent, such as DMF or NMP.

  • Heat the reaction mixture to a high temperature (often >100 °C) under an inert atmosphere.

  • After completion, cool the reaction, and perform a workup to remove the copper catalyst and other salts.

  • Purify the resulting 6-aryloxy-saccharin derivative by chromatography.

Workflow of Modern Synthetic Routes to 6-Functionalized Saccharins

Modern Synthesis of 6-Functionalized Saccharins cluster_0 Key Intermediate Synthesis cluster_1 Functionalization Reactions aminosaccharin N-t-Butyl-6-aminosaccharin iodosaccharin N-t-Butyl-6-iodosaccharin aminosaccharin->iodosaccharin Iodination (NaNO2, KI) alkynylsaccharin 6-Alkynylsaccharin iodosaccharin->alkynylsaccharin Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) arylsaccharin 6-Arylsaccharin iodosaccharin->arylsaccharin Suzuki Coupling (Ar-B(OH)2, Pd cat.) aryloxysaccharin 6-Aryloxysaccharin iodosaccharin->aryloxysaccharin Ullmann Condensation (Ar-OH, Cu cat.) triazolesaccharin 6-Triazolylsaccharin alkynylsaccharin->triazolesaccharin CuAAC (Click Chemistry) (R-N3, Cu cat.)

Caption: Modern modular approach to 6-functionalized saccharins.

Part 3: Head-to-Head Comparison: Classical vs. Modern Routes

FeatureClassical Route (to 6-Aminosaccharin)Modern Routes (from 6-Aminosaccharin)
Overall Strategy Linear synthesisConvergent synthesis from a key intermediate
Number of Steps Multiple steps (typically 5-6) from simple precursorsFewer steps for diversification (1-2 from key intermediate)
Reaction Conditions Often harsh (e.g., strong acids, high temperatures, toxic oxidizing agents like CrO₃)[2]Generally milder, especially for Pd-catalyzed reactions and CuAAC
Yields Can be moderate to low over the entire sequence due to the number of stepsOften high to excellent for individual cross-coupling and click chemistry steps[3]
Substrate Scope & Modularity Limited; the entire synthesis needs to be re-developed for different functionalitiesVery broad; a single intermediate (6-iodosaccharin) provides access to a vast array of derivatives (alkynes, aryls, triazoles, etc.)
Operational Simplicity Can be labor-intensive with multiple purifications of intermediatesOften simpler workups and purifications, especially for click chemistry
Safety & Environmental Use of hazardous reagents like chlorosulfonic acid and hexavalent chromium raises safety and disposal concernsUse of heavy metal catalysts (Pd, Cu) requires careful removal from the final product, but reagents are generally less hazardous
Cost-Effectiveness Starting materials are often inexpensive, but the multi-step nature can increase labor and solvent costsPalladium catalysts and specialized ligands can be expensive, but high efficiency and modularity can be cost-effective in a research/discovery setting

Conclusion

The synthesis of 6-functionalized saccharins has evolved significantly. The classical, linear approach, while foundational, is often hampered by its length, harsh conditions, and limited flexibility. In contrast, modern synthetic strategies, centered around a key, versatile intermediate like 6-iodosaccharin, offer a far more efficient, modular, and high-yielding platform for the generation of diverse saccharin analogues.

For researchers and drug development professionals, the choice of synthetic route will depend on the specific goals. For large-scale synthesis of a single target molecule like 6-aminosaccharin, optimizing a classical route might be viable. However, for the rapid generation of a library of diverse 6-functionalized saccharins for structure-activity relationship (SAR) studies, the modern, convergent approach utilizing powerful tools like Sonogashira, Suzuki, and CuAAC reactions is unquestionably superior. The continued development of more active and robust catalysts will further enhance the accessibility and utility of the saccharin scaffold in the ongoing quest for new therapeutic agents.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work extends beyond the bench; it encompasses a responsibility for safe handling and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle but a critical component of a robust safety culture. This guide provides a comprehensive, step-by-step protocol for the disposal of 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, grounding every recommendation in established safety principles and regulatory frameworks.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal procedure can be planned, a thorough understanding of the compound's hazards is essential. This initial assessment dictates the entire waste management workflow.

This compound is a halogenated heterocyclic compound. Its proper handling and disposal are dictated by the hazards associated with its chemical structure and available toxicological data.

Table 1: Chemical and Hazard Identifiers

PropertyIdentifierSource
CAS Number 62473-92-1[1][2][3]
Molecular Formula C₇H₄BrNO₃S[1][2]
Physical Form Solid[3]
Signal Word Warning[3]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]

The most critical takeaway from this assessment is the compound's classification as a brominated (halogenated) organic substance .[4] Halogenated waste streams require specific disposal pathways, primarily because their incineration can produce highly corrosive and toxic byproducts like hydrogen bromide gas if not performed in a specialized facility.[5][6] Therefore, they must never be mixed with non-halogenated organic waste.[7][8]

The Core Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to ensure safety and compliance from the moment waste is generated to its final collection. The overriding principle of prudent laboratory practice is that no activity should begin unless a plan for the disposal of all generated waste has been formulated.[9]

Phase 1: Personal Protective Equipment (PPE)

Based on the hazard statements, direct contact and inhalation must be avoided. Always handle the solid compound and its waste with the following minimum PPE:

  • Nitrile Gloves: Inspect gloves before use and use proper removal techniques.

  • Safety Goggles: To protect against eye irritation from dust or particles.

  • Laboratory Coat: To prevent skin contact.

  • Work in a Ventilated Area: All handling of the solid and its waste should ideally be performed in a chemical fume hood to mitigate inhalation risks.[6]

Phase 2: Waste Segregation & Collection

Proper segregation is the most critical step in chemical waste management.[4]

  • Designate the Waste Stream: The primary waste stream for this compound is "Halogenated Organic Solid Waste." This classification is non-negotiable due to the bromine atom in its structure.[4]

  • Select a Compatible Container:

    • Use a clearly marked, sealable, wide-mouth container made of a compatible material, such as high-density polyethylene (HDPE).

    • Crucially, do not use metal containers. Halogenated compounds can degrade to form acidic byproducts that corrode metal, leading to leaks and container failure.[6]

  • Label the Waste Container: Before the first drop or crystal of waste is added, the container must be properly labeled.[5] The label must include:

    • The words "Hazardous Waste" .[8]

    • The full chemical name: "this compound" . Do not use abbreviations.[5]

    • The CAS Number: 62473-92-1 .

    • An indication of the hazards (e.g., "Irritant," "Harmful").

  • Collect the Waste:

    • Carefully transfer waste solid into the designated container, minimizing the generation of dust.

    • All contaminated materials must be disposed of in the same container. This includes:

      • Contaminated gloves

      • Weigh boats or paper

      • Wipes used for cleaning minor spills or residues

  • Secure Container Storage:

    • Keep the waste container securely closed at all times, except when actively adding waste.[5][8]

    • Store the container in a designated, secondary containment unit within a laboratory's Satellite Accumulation Area (SAA).[7]

    • Ensure the storage area is away from incompatible materials such as strong acids, bases, and oxidizing agents.[6]

Phase 3: Final Disposal Logistics
  • Request a Pickup: Once the container is nearly full (around 75-80% capacity) or the project is complete, arrange for disposal through your institution's Environmental Health & Safety (EHS) department.[7]

  • Do Not Dispose Down the Drain: As a halogenated organic compound, this material must never be disposed of via the sanitary sewer system.[6]

  • Do Not Dispose in Regular Trash: This is a hazardous chemical waste and must not be placed in the regular solid waste stream.

Emergency Procedures: Small Spill Management

In the event of a small spill of the solid material, follow this procedure:

  • Ensure Safety: Alert colleagues in the area and ensure you are wearing the appropriate PPE (gloves, goggles, lab coat).

  • Contain the Spill: Prevent the powder from becoming airborne.

  • Absorb and Collect: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.

  • Clean Up: Carefully sweep or scoop the mixture into your designated "Halogenated Organic Solid Waste" container.

  • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), and place the wipe into the waste container.

  • Report: Inform your laboratory supervisor and EHS office of the incident, as per institutional policy.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G start Start: Generate Waste (this compound) assess 1. Hazard Assessment - Solid - Organic - Contains Bromine (Halogen) start->assess classify 2. Classify Waste Stream 'HALOGENATED ORGANIC SOLID WASTE' assess->classify container 3. Select & Label Container - Compatible HDPE Container - Affix 'Hazardous Waste' Label - List Chemical Name & CAS classify->container collect 4. Collect Waste - Add solid chemical waste - Add contaminated labware (gloves, weigh boats, wipes) container->collect storage 5. Secure Storage - Keep container closed - Store in designated Satellite Accumulation Area (SAA) collect->storage full Container Full or Project Complete? storage->full full:w->collect:w No ehs 6. Arrange Disposal Contact Institutional EHS Office for waste pickup. full->ehs Yes end End: Waste Removed by EHS ehs->end

Caption: Disposal workflow for this compound.

By adhering to this structured workflow, researchers can ensure that the disposal of this compound is handled safely, efficiently, and in full compliance with environmental regulations, thereby protecting themselves, their colleagues, and the wider community.

References

Navigating the Safe Handling of 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the pursuit of novel therapeutics and chemical entities is a journey paved with both discovery and inherent risk. The safe handling of research chemicals is not merely a procedural formality but a cornerstone of scientific integrity and personal well-being. This guide provides an in-depth operational plan for the safe handling of 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS No. 62473-92-1), with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower you, our valued scientific partners, with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

Before any handling of this compound, a thorough understanding of its hazard profile is paramount. According to its Safety Data Sheet (SDS), this compound presents multiple health hazards.[1] It is classified as:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)

  • Causes skin irritation (Skin corrosion/irritation - Category 2)

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)

  • Harmful if inhaled (Acute toxicity, inhalation - Category 4)

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)

These classifications necessitate a multi-faceted approach to PPE, ensuring all potential routes of exposure are adequately addressed. The "Warning" signal word associated with this compound underscores the importance of diligent adherence to safety protocols.[1][2][3]

The First Line of Defense: Engineering and Administrative Controls

While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense. The hierarchy of controls dictates that engineering and administrative controls should always be prioritized to minimize exposure risk.

  • Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to control airborne dust and vapors.[1][4] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • Administrative Controls: Develop and strictly follow a written Standard Operating Procedure (SOP) for all work involving this compound. Clearly demarcate designated areas for its storage and use. Ensure all personnel are trained on the specific hazards and handling procedures.

Essential Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. The selection of specific items should be guided by a task-specific risk assessment.

Eye and Face Protection: Shielding Against Irritation

Given that this compound causes serious eye irritation, robust eye and face protection is non-negotiable.[1]

  • Minimum Requirement: Safety glasses with side shields that meet ANSI Z87.1 standards.

  • Recommended for Splash Hazard: Chemical splash goggles are essential when there is a risk of splashing, such as during solution preparation or transfer of the material.

  • Maximum Protection: A face shield worn over chemical splash goggles provides the highest level of protection, especially when handling larger quantities or during procedures with a high potential for splashing.

Hand Protection: Preventing Skin Irritation

Direct skin contact can lead to irritation.[1] Therefore, appropriate chemical-resistant gloves are a critical component of your PPE ensemble.

  • Glove Selection: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consult a glove manufacturer's compatibility chart to select a glove with an appropriate breakthrough time.

  • Proper Technique: Always inspect gloves for any signs of degradation or puncture before use. Employ the proper glove removal technique (without touching the outer surface of the glove with bare hands) to prevent cross-contamination. Wash hands thoroughly after removing gloves.

Respiratory Protection: Guarding Against Inhalation Hazards

As the compound is harmful if inhaled and may cause respiratory irritation, respiratory protection is necessary, particularly when handling the solid form where dust generation is possible.[1]

  • For Handling Solids: A NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates.

  • For Potential Vapors or Aerosols: If there is a potential for generating vapors or aerosols, or if working outside of a fume hood is unavoidable (not recommended), a half-mask or full-facepiece respirator with appropriate organic vapor/acid gas cartridges should be used. A comprehensive respiratory protection program, including fit testing, is required by OSHA.

Protective Clothing: A Barrier for the Body

To prevent skin contact, appropriate protective clothing must be worn over personal attire.

  • Laboratory Coat: A standard cotton lab coat may not provide sufficient protection against chemical splashes. A lab coat made of a chemical-resistant material, such as polyester or a poly-cotton blend, is recommended.

  • Full-Body Protection: For tasks with a higher risk of significant skin exposure, such as cleaning up a large spill, disposable chemical-resistant coveralls are necessary.

  • Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting. For enhanced protection, consider chemical-resistant shoe covers or boots.

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the planned laboratory task.

PPE_Selection_Workflow cluster_0 Task Risk Assessment cluster_1 Required PPE Ensemble start Start: Identify Laboratory Task weighing Weighing Solid Compound start->weighing Low potential for dust solution Preparing a Dilute Solution start->solution Low splash potential transfer Transferring Large Volumes start->transfer Moderate splash potential spill Spill Cleanup start->spill High exposure potential ppe_medium Moderate PPE: - Chemical Splash Goggles - Nitrile Gloves - Chemical-Resistant Lab Coat - N95 Respirator weighing->ppe_medium Dust hazard ppe_low Minimum PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Chemical-Resistant Lab Coat solution->ppe_low Minimal splash transfer->ppe_medium Increased splash risk ppe_high Maximum PPE: - Face Shield over Goggles - Chemical-Resistant Gloves - Chemical-Resistant Coveralls - Half/Full-Face Respirator spill->ppe_high Significant hazard

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

A comprehensive safety plan extends beyond the selection of PPE and includes procedures for handling and disposal.

Donning and Doffing PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Gown or Lab Coat

  • Mask or Respirator

  • Goggles or Face Shield

  • Gloves

Doffing Sequence:

  • Gloves

  • Gown or Lab Coat

  • Goggles or Face Shield

  • Mask or Respirator

  • Wash hands thoroughly.

Disposal of Contaminated Materials

All disposable PPE and other materials contaminated with this compound must be considered hazardous waste.

  • Collection: Place all contaminated items (gloves, wipes, disposable lab coats, etc.) in a designated, labeled, and sealed hazardous waste container.

  • Disposal: Follow all local, state, and federal regulations for the disposal of chemical waste. Do not mix with general laboratory trash. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]

By integrating these robust PPE practices and operational plans into your daily laboratory workflow, you can confidently and safely advance your research with this compound. Our commitment is to provide you with the necessary information to foster a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.